N-Methyl-N-nitrosourea
描述
Structure
3D Structure
属性
IUPAC Name |
1-methyl-1-nitrosourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5N3O2/c1-5(4-7)2(3)6/h1H3,(H2,3,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRKWMRDKSOPRRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)N)N=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5N3O2 | |
| Record name | N-NITROSO-N-METHYLUREA | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/16117 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4021006 | |
| Record name | N-Nitroso-N-methylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4021006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
103.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
N-nitroso-n-methylurea appears as pale yellow crystals or light yellow moist powder. (NTP, 1992), Colorless or yellow solid; [HSDB] | |
| Record name | N-NITROSO-N-METHYLUREA | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/16117 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | N-Nitroso-N-methylurea | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/6254 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
less than 1 mg/mL at 64 °F (NTP, 1992), In water, 1.443X10+4 mg/l at 24 °C, Soluble in water, Soluble in ethanol, ether | |
| Record name | N-NITROSO-N-METHYLUREA | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/16117 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | N-Nitroso-N-methylurea | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5112 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
less than 1.0 (NTP, 1992) | |
| Record name | N-NITROSO-N-METHYLUREA | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/16117 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Vapor Pressure |
Non-volatile (NTP, 1992), 0.02 [mmHg] | |
| Record name | N-NITROSO-N-METHYLUREA | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/16117 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | N-Nitroso-N-methylurea | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/6254 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Color/Form |
Colorless or yellow plates from ethanol | |
CAS No. |
684-93-5, 28606-00-0 | |
| Record name | N-NITROSO-N-METHYLUREA | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/16117 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | N-Methyl-N-nitrosourea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=684-93-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Nitroso-N-methylurea | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000684935 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Urea, methylnitroso- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028606000 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Methyl-N-nitrosourea | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23909 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Urea, N-methyl-N-nitroso- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N-Nitroso-N-methylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4021006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methyl-1-nitrosourea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.618 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-NITROSO-N-METHYLUREA | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W8KW4E3XSU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | N-Nitroso-N-methylurea | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5112 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
255 °F (decomposes) (NTP, 1992), 123 °C | |
| Record name | N-NITROSO-N-METHYLUREA | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/16117 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | N-Nitroso-N-methylurea | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5112 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
Stability of N-Methyl-N-nitrosourea in Aqueous Solution: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability of N-Methyl-N-nitrosourea (MNU) in aqueous solutions. Understanding the stability profile of MNU is critical for its application in research and drug development, as its degradation dictates its shelf-life, handling requirements, and biological activity. This document summarizes key quantitative data, details experimental protocols for stability assessment, and visualizes the core chemical processes involved.
Core Concepts: Degradation of this compound
This compound is a potent alkylating agent, and its biological activity is intrinsically linked to its chemical decomposition in aqueous environments. The primary mechanism of degradation is hydrolysis, a reaction that is highly dependent on the pH of the solution. The stability of MNU decreases significantly as the pH increases, with a sharp acceleration in degradation observed in alkaline conditions (pH > 8).[1]
The hydrolysis of MNU follows first-order kinetics, meaning the rate of degradation is directly proportional to the concentration of MNU.[1] The process is initiated by the deprotonation of the amide group, leading to the formation of an unstable anion. This anion then fragments into two key reactive species: a methyldiazonium ion and cyanate.[1] The methyldiazonium ion is a powerful electrophile that readily methylates nucleophilic sites on biomolecules, such as DNA, which is the basis of its mutagenic and carcinogenic properties.
Quantitative Stability Data
The stability of MNU in aqueous solutions is most commonly expressed in terms of its half-life (t½), the time required for 50% of the initial concentration to degrade. The following tables summarize the available quantitative data on the half-life of MNU under various pH conditions and temperatures.
Table 1: Half-life of this compound at 20°C
| pH | Half-life (hours) |
| 4.0 | 125 |
| 6.0 | 24 |
| 7.0 | 1.2 |
| 8.0 | 0.1 |
| 9.0 | 0.03 |
Data sourced from PubChem CID 12699.[1]
Table 2: Additional Reported Stability Data
| Temperature (°C) | pH | Half-life (minutes) | Notes |
| 37 | 8.0 | 77 | For an MNU analogue |
| 25 | 7.0 | ~148 (calculated) | kobs = 7.8 x 10⁻⁵ s⁻¹ |
Signaling Pathways and Experimental Workflows
To visually represent the processes involved in the study of MNU stability, the following diagrams have been generated using the DOT language.
Experimental Protocols
This section provides detailed methodologies for conducting a stability study of this compound in an aqueous solution.
Preparation of Buffer Solutions
To investigate the effect of pH on MNU stability, a series of buffer solutions spanning a range of pH values (e.g., pH 4 to 9) should be prepared.
-
Materials:
-
Citric acid
-
Sodium citrate dihydrate
-
Sodium phosphate monobasic
-
Sodium phosphate dibasic
-
Boric acid
-
Sodium borate decahydrate
-
Deionized water
-
pH meter
-
Volumetric flasks and pipettes
-
-
Procedure:
-
Prepare stock solutions of the acidic and basic components of each buffer system (e.g., 0.1 M citric acid and 0.1 M sodium citrate).
-
In a volumetric flask, combine calculated volumes of the acidic and basic stock solutions to achieve the target pH.
-
Verify the pH of the final buffer solution using a calibrated pH meter. Adjust with small volumes of the stock solutions if necessary.
-
Store buffer solutions in tightly sealed containers at 4°C.
-
MNU Stability Study Protocol
This protocol outlines the steps for determining the degradation kinetics of MNU at a specific pH and temperature.
-
Materials:
-
This compound (MNU)
-
Prepared buffer solution of desired pH
-
Temperature-controlled incubator or water bath
-
Volumetric flasks, pipettes, and autosampler vials
-
Quenching solution (e.g., acidic buffer to lower the pH and halt degradation)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
-
Procedure:
-
Preparation of MNU Solution:
-
Accurately weigh a small amount of MNU and dissolve it in the pre-equilibrated buffer solution to a known concentration (e.g., 100 µg/mL). This should be done immediately before starting the experiment due to the instability of MNU.
-
-
Incubation:
-
Place the MNU solution in a temperature-controlled environment (e.g., 20°C, 25°C, 37°C).
-
-
Sampling:
-
At predetermined time intervals (the frequency of which will depend on the expected half-life at the given pH and temperature), withdraw an aliquot of the MNU solution.
-
-
Quenching:
-
Immediately mix the aliquot with a quenching solution to stop further degradation of MNU.
-
-
HPLC Analysis:
-
Analyze the quenched samples using a validated stability-indicating HPLC method to determine the concentration of the remaining MNU.
-
-
Recommended HPLC Method
The following is a recommended starting point for a stability-indicating HPLC method for the analysis of MNU. Method optimization and validation are required.
-
Instrumentation:
-
HPLC system with a UV-Vis detector
-
-
Column:
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
-
Mobile Phase:
-
A mixture of an aqueous buffer (e.g., 20 mM phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol). An isocratic elution with a ratio such as 70:30 (buffer:organic) can be a starting point.
-
-
Flow Rate:
-
1.0 mL/min
-
-
Injection Volume:
-
10 µL
-
-
Column Temperature:
-
Ambient or controlled at 25°C
-
-
Detection:
-
UV detection at a wavelength where MNU has significant absorbance (e.g., 230 nm).
-
-
Quantification:
-
The concentration of MNU in each sample is determined by comparing the peak area to a standard curve prepared from freshly prepared MNU solutions of known concentrations.
-
Data Analysis and Interpretation
The data obtained from the HPLC analysis is used to determine the degradation kinetics of MNU.
-
Concentration vs. Time: Plot the concentration of MNU as a function of time.
-
First-Order Kinetics: To confirm first-order kinetics, plot the natural logarithm of the MNU concentration (ln[MNU]) versus time. A linear plot indicates a first-order reaction.
-
Rate Constant (k): The slope of the linear plot of ln[MNU] vs. time is equal to the negative of the first-order rate constant (-k).
-
Half-Life (t½): The half-life can be calculated from the rate constant using the following equation: t½ = 0.693 / k
By repeating the stability study at different temperatures, the temperature dependence of the degradation can be determined. An Arrhenius plot (ln(k) vs. 1/T, where T is the absolute temperature in Kelvin) can be constructed to calculate the activation energy (Ea) for the hydrolysis of MNU. This information is invaluable for predicting the stability of MNU under various storage and experimental conditions.
Conclusion
The stability of this compound in aqueous solutions is a critical parameter that is highly influenced by pH and temperature. Its degradation follows first-order kinetics, with a significant increase in the rate of hydrolysis in alkaline conditions. This guide provides a comprehensive overview of the available stability data, detailed experimental protocols for its assessment, and a clear visualization of the underlying chemical processes. Researchers, scientists, and drug development professionals should consider these factors to ensure the proper handling, storage, and application of this important chemical compound. Further studies to fully elucidate the temperature dependence of MNU degradation across a wider range of pH values would be beneficial for creating a more complete stability profile.
References
pH-Dependent Stability of N-Methyl-N-nitrosourea: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the pH-dependent stability of N-Methyl-N-nitrosourea (MNU), a potent alkylating agent with significant applications in cancer research and as a precursor in chemical synthesis. Understanding the stability of MNU in aqueous solutions across a range of pH values is critical for its effective and safe handling, as well as for the interpretation of experimental results in biological and chemical systems. This document outlines the kinetics of MNU degradation, provides detailed experimental protocols for stability assessment, and visualizes the distinct decomposition pathways under acidic, neutral, and alkaline conditions.
Quantitative Stability Data
The degradation of this compound in aqueous solutions follows first-order kinetics, with its stability being highly dependent on the pH of the medium. The rate of hydrolysis increases significantly in neutral and alkaline conditions. The stability is greatest in acidic solutions.
Below is a summary of the half-life of MNU at various pH values at a constant temperature of 20°C. The corresponding first-order rate constants (k) have been calculated from the half-life data using the formula k = 0.693 / t½.
| pH | Temperature (°C) | Half-life (t½) | First-Order Rate Constant (k) |
| 4.0 | 20 | 125 hours | 0.00554 hr⁻¹ |
| 6.0 | 20 | 24 hours | 0.0289 hr⁻¹ |
| 7.0 | 20 | 1.2 hours | 0.578 hr⁻¹ |
| 8.0 | 20 | 0.1 hours (6 minutes) | 6.93 hr⁻¹ |
| 9.0 | 20 | 0.03 hours (1.8 minutes) | 23.1 hr⁻¹ |
Data sourced from PubChem CID 12699 and presented with calculated rate constants.[1]
Decomposition Pathways
The mechanism of this compound decomposition is significantly influenced by the pH of the solution. The pathways diverge under acidic, neutral, and alkaline conditions, leading to different reactive intermediates and final products.
Alkaline Decomposition Pathway
Under alkaline conditions (pH > 7), the decomposition of MNU is initiated by the deprotonation of the amide nitrogen by a hydroxide ion. This is the predominant and most rapid degradation pathway. The resulting anion is unstable and undergoes fragmentation to yield a methyldiazonium ion and cyanate.[1] The methyldiazonium ion is a potent alkylating agent responsible for the biological activity of MNU.
References
Mechanism of DNA Alkylation by N-Methyl-N-nitrosourea: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
N-Methyl-N-nitrosourea (MNU) is a potent, direct-acting monofunctional alkylating agent widely utilized in experimental carcinogenesis to induce tumors in various animal models.[1] Its high reactivity and mutagenicity stem from its ability to transfer a methyl group to nucleophilic centers within the DNA molecule, a process that does not require metabolic activation.[2] MNU spontaneously decomposes under physiological conditions to yield a highly reactive methyldiazonium ion, the ultimate alkylating species.[2][3] This cation methylates DNA at several positions, with the most abundant lesion being N7-methylguanine (N7-MeG).[4][5] However, the less frequent O6-methylguanine (O6-meG) adduct is considered the most critical premutagenic lesion, as it can mispair with thymine during DNA replication, leading to G:C to A:T transition mutations.[6][7][8] The cellular response to MNU-induced damage is complex, involving multiple DNA repair pathways, including direct reversal by O6-methylguanine-DNA methyltransferase (MGMT) and mismatch repair (MMR), as well as the activation of DNA damage response (DDR) signaling cascades that can lead to cell cycle arrest or apoptosis.[7][9] This guide provides a detailed examination of the chemical mechanism of MNU, the profile of DNA adducts formed, the cellular signaling pathways activated in response, and key experimental protocols for studying these processes.
Core Mechanism: From MNU to DNA Methylation
This compound is classified as an SN1-type methylating agent.[10] Its mechanism of action is initiated by a spontaneous, pH-dependent decomposition. Under physiological conditions (pH 7-8), MNU hydrolyzes to form a methyldiazonium ion (CH₃N₂⁺).[2][3] This cation is a powerful electrophile that rapidly reacts with nucleophilic sites on DNA bases and the phosphate backbone.[2][11] The primary reaction is the transfer of a methyl group to these sites, resulting in a variety of DNA adducts.[8]
Caption: Chemical activation of MNU and subsequent DNA alkylation.
Profile of MNU-Induced DNA Adducts
MNU methylates DNA at multiple nucleophilic centers. The distribution of these adducts is critical to understanding its biological effects, from cytotoxicity to mutagenicity.
Key Methylation Sites:
-
Guanine: The most frequently targeted base. Methylation occurs at the N7 position to form N7-methylguanine (N7-MeG), the most abundant adduct, and at the O6 position to form O6-methylguanine (O6-meG).[4][5] O6-meG is highly mutagenic.[7] Alkylation also occurs at the N3 position.[12]
-
Adenine: The primary site of methylation is the N3 position, forming N3-methyladenine (N3-MeA).[12][13]
-
Thymine: MNU can methylate thymine at the O4 and 3-methyl positions, though these are minor products.[14][15]
-
Phosphate Backbone: The phosphate groups of the DNA backbone can be alkylated to form methylphosphotriesters, which can affect DNA conformation and stability.[16][17]
The formation of these adducts is not random and can be influenced by the local DNA sequence. For instance, the frequency of O6-alkylation of a guanine residue is significantly higher when it is preceded on the 5' side by another guanine or an adenine, compared to a thymine.[5][18]
Data Presentation: Quantitative Distribution of MNU Adducts
The following table summarizes quantitative data on the formation of key guanine adducts from in vitro experiments using defined DNA sequences.
| DNA Dodecamer Sequence | O⁶-methylguanine (pmol/µmol guanine) | N⁷-methylguanine (pmol/µmol guanine) | O⁶-meG / N⁷-meG Ratio | Reference |
| 5'-TATACG CG TATA-3' | 10 | 97 | 0.103 | [5] |
| 5'-TATACCGG TATA-3' | 19 | 189 | 0.101 | [5] |
| 5'-TATAGG CCTATA-3' | 30 | 217 | 0.138 | [5] |
Data from a representative experiment show the sequence-dependent variation in guanine methylation by MNU.[5] Overall, O6-alkylguanine typically constitutes about 6% of the total alkylation products in genomic DNA.[18]
Cellular Responses and Signaling Pathways
The introduction of methyl adducts into the genome triggers a complex network of cellular responses aimed at repairing the damage and maintaining genomic integrity. The fate of the cell—survival, mutation, or death—depends on the interplay between the type and amount of damage and the efficiency of these response pathways.
DNA Repair Mechanisms
-
Direct Reversal by MGMT: The highly mutagenic O6-meG lesion is primarily repaired by O6-methylguanine-DNA methyltransferase (MGMT).[7] This protein stoichiometrically transfers the methyl group from the O6 position of guanine to one of its own cysteine residues, thereby restoring the guanine base in a single step.[7][19]
-
Mismatch Repair (MMR): If O6-meG is not repaired before DNA replication, it frequently mispairs with thymine. This O6-meG:T mismatch is recognized by the MMR system (involving proteins like MSH2 and MLH1).[7][20] Instead of correcting the lesion, the MMR system's attempt to remove the newly incorporated thymine can lead to a futile cycle of excision and re-synthesis, ultimately resulting in persistent single-strand gaps, replication fork collapse, double-strand breaks, and the induction of G2/M cell cycle arrest and apoptosis.[7][20] This MMR-dependent cytotoxicity is a key mechanism of action for many alkylating chemotherapeutic drugs.
Caption: Cellular processing pathways for the O⁶-meG lesion.
DNA Damage Response (DDR) Signaling
MNU-induced DNA lesions, particularly strand breaks that arise during their processing, activate the canonical DNA Damage Response (DDR) pathway.[6][9]
-
ATM/ATR Activation: The presence of DNA damage, such as single- and double-strand breaks, activates the master kinases ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related).[9]
-
Checkpoint Kinase Activation: ATM and ATR then phosphorylate and activate downstream checkpoint kinases, primarily Chk2 and Chk1.[9]
-
Cell Cycle Arrest: Activated Chk1 and Chk2 enforce cell cycle checkpoints (e.g., G2/M arrest) to provide time for DNA repair before the cell enters mitosis.[7][9] If the damage is too extensive to be repaired, these pathways can signal for the initiation of apoptosis.
NF-κB Pathway Activation
Beyond the canonical DDR, MNU has been shown to upregulate the activity of the transcription factor NF-κB in human keratinocytes.[21] This activation occurs through a Protein Kinase C (PKC)-dependent pathway, leading to the phosphorylation of I-κBα, an inhibitor of NF-κB.[21] This releases NF-κB to translocate to the nucleus and regulate genes involved in inflammation, cell survival, and proliferation.
Key Experimental Protocols
Investigating the mechanism of MNU requires a suite of molecular and analytical techniques. Below are methodologies for key experiments.
Protocol: Quantification of MNU-DNA Adducts by LC-MS/MS
This protocol provides a general workflow for the highly sensitive and specific quantification of methylated nucleosides.[22][23]
-
Treatment and DNA Isolation: Expose cultured cells (e.g., HeLa, HT-29) or laboratory animals to a defined concentration of MNU. Harvest cells or tissues at various time points and isolate genomic DNA using a high-salt or phenol-chloroform extraction method.[10]
-
RNA Removal: Treat the isolated nucleic acid pellet with RNase A and RNase T1 to remove contaminating RNA.
-
Enzymatic Digestion: Digest the purified DNA to individual 2'-deoxynucleosides. This is typically achieved using a cocktail of enzymes including DNase I, nuclease P1, and alkaline phosphatase to ensure complete hydrolysis.[24]
-
Sample Cleanup: Use solid-phase extraction (SPE) to purify the nucleoside mixture and remove enzymes and salts that could interfere with mass spectrometry analysis.
-
LC-MS/MS Analysis: Separate the nucleosides using nanoflow liquid chromatography (nLC) coupled to a tandem mass spectrometer (MS/MS), such as a high-resolution Orbitrap.[22][24]
-
Method: Use a reverse-phase C18 column with a gradient elution (e.g., water and acetonitrile with formic acid).
-
Detection: Monitor for the specific mass-to-charge (m/z) transitions of the parent and fragment ions for each adduct of interest (e.g., O6-meG, N7-meG) in Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM) mode.
-
-
Quantification: Calculate the concentration of each adduct by comparing its peak area to that of a stable isotope-labeled internal standard, using a standard calibration curve.[10]
Caption: General workflow for MNU-DNA adduct analysis by LC-MS/MS.
Protocol: Analysis of DDR Protein Activation by Western Blot
This method is used to detect the phosphorylation status of key signaling proteins.[9]
-
Cell Treatment and Lysis: Treat cells with MNU for the desired time. Harvest and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Separate 20-40 µg of protein per sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting:
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for the phosphorylated forms of target proteins (e.g., anti-phospho-ATM, anti-phospho-Chk2). Also, probe separate blots or strip and re-probe with antibodies for the total forms of these proteins and a loading control (e.g., β-actin, GAPDH).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imager. Densitometry can be used to quantify changes in protein phosphorylation relative to total protein and the loading control.
Protocol: Detection of DNA Strand Breaks by FADU Assay
The Fluorometric Analysis of DNA Unwinding (FADU) assay is a sensitive method for measuring DNA strand breaks induced by agents like MNU.[25]
-
Cell Treatment: Treat thymocytes or other cells in suspension with MNU in vitro or isolate them from an MNU-treated animal.
-
Lysis and Alkaline Unwinding: Place cell samples on ice. Mix the cell lysate with a dilute NaOH solution (e.g., 0.15 M) to achieve a final pH of ~12.0. This condition allows the DNA to unwind from sites of single-strand breaks. The unwinding process is timed precisely (e.g., up to 2 hours) at 0°C.
-
Neutralization: Stop the unwinding reaction by adding an acid to neutralize the solution.
-
Fluorescence Detection: Add a fluorescent dye that preferentially binds to double-stranded DNA, such as ethidium bromide.
-
Measurement: Measure the fluorescence intensity. The amount of remaining double-stranded DNA is inversely proportional to the number of strand breaks present in the initial sample. A lower fluorescence reading indicates more extensive DNA damage.
-
Data Analysis: Compare the fluorescence of treated samples to untreated controls to quantify the extent of MNU-induced DNA damage.
References
- 1. Intraductal administration of this compound as a novel rodent mammary tumor model - Gao - Annals of Translational Medicine [atm.amegroups.org]
- 2. This compound | C2H5N3O2 | CID 12699 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 4. researchgate.net [researchgate.net]
- 5. Sequence specificity of guanine alkylation and repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Investigation of Cell Death Induced by this compound in Cell Lines of Human Origin and Implication of RNA Binding Protein Alterations | Anticancer Research [ar.iiarjournals.org]
- 8. N-Nitroso-N-methylurea - Wikipedia [en.wikipedia.org]
- 9. N-nitroso-N-ethylurea activates DNA damage surveillance pathways and induces transformation in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. escholarship.org [escholarship.org]
- 11. CAS 684-93-5: this compound | CymitQuimica [cymitquimica.com]
- 12. scite.ai [scite.ai]
- 13. DNA Alkylation Damage by Nitrosamines and Relevant DNA Repair Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Reaction products from this compound and deoxyribonucleic acid containing thymidine residues. Synthesis and identification of a new methylation product, O4-methyl-thymidine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Reaction products from this compound and deoxyribonucleic acid containing thymidine residues. Synthesis and identification of a new methylation product, O4-methylthymidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. DNA adducts by N-nitroso compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Effect of alkylation with this compound and N-ethyl-N-nitrosourea on the secondary structure of DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. DNA sequence dependence of guanine-O6 alkylation by the N-nitroso carcinogens N-methyl- and N-ethyl-N-nitrosourea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. DNA methyl-adduct dosimetry and O6-alkylguanine-DNA alkyl transferase activity determinations in rat mammary carcinogenesis by procarbazine and N-methylnitrosourea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. aacrjournals.org [aacrjournals.org]
- 21. N-nitroso-N-methylurea and N-nitroso-N-ethylurea induce upregulation of cellular NF-kappa B activity through protein kinase C-dependent pathway in human malignant keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Quantification of DNA Lesions Induced by 4‑(Methylnitrosamino)-1-(3-pyridyl)-1-butanol in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Screening for DNA Alkylation Mono and Crosslinked Adducts with a Comprehensive LC-MS3 Adductomic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Multi-DNA Adduct and Abasic Site Quantitation in vivo by Nano-Liquid Chromatography/High-Resolution Orbitrap Tandem Mass Spectrometry: Methodology for Biomonitoring Colorectal DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 25. DNA strand breaks and death of thymocytes induced bythis compound - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Mechanism of N-Methyl-N-nitrosourea (MNU)-Induced Carcinogenesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-methyl-N-nitrosourea (MNU) is a potent, direct-acting alkylating agent widely utilized in experimental cancer research to induce tumors in a variety of organs, most notably the mammary gland. Its carcinogenic activity stems from its ability to directly methylate DNA, initiating a cascade of molecular events that can lead to neoplastic transformation. This technical guide provides a comprehensive overview of the core molecular mechanisms underlying MNU-induced carcinogenesis, detailing the formation of DNA adducts, the cellular DNA repair responses, the resulting mutational signatures, and the subsequent deregulation of critical signaling pathways. This document is intended to serve as a detailed resource for researchers, scientists, and drug development professionals investigating carcinogenesis and developing novel therapeutic interventions.
The Initiating Event: DNA Alkylation by MNU
MNU is a monofunctional alkylating agent that does not require metabolic activation to exert its genotoxic effects. Upon entering a cell, it spontaneously decomposes to generate a highly reactive methyldiazonium ion. This electrophilic intermediate readily attacks nucleophilic sites on DNA bases, forming a variety of methylated adducts. The most abundant of these is 7-methylguanine (N7-MeG), with the most critical lesion for mutagenesis being O6-methylguanine (O6-MeG).[1][2]
Quantitative Profile of MNU-Induced DNA Adducts
The relative abundance of different methylated DNA adducts is a crucial factor in determining the mutagenic outcome of MNU exposure. While N7-MeG is the most frequent lesion, its pro-mutagenic potential is low. In contrast, O6-MeG, although formed at a lower frequency, is highly miscoding and is considered the primary initiating lesion in MNU-induced carcinogenesis.
| DNA Adduct | Relative Abundance (%) | Significance |
| 7-methylguanine (N7-MeG) | ~70-80% | Major adduct, but low mutagenicity. Can lead to depurination. |
| O6-methylguanine (O6-MeG) | ~5-8% | Highly pro-mutagenic, directly causes G:C to A:T transitions. |
| 3-methyladenine (N3-MeA) | ~10-15% | Cytotoxic, blocks DNA replication. |
| O4-methylthymine (O4-MeT) | <1% | Pro-mutagenic, can lead to A:T to G:C transitions. |
| Phosphotriesters | Present | Affect DNA backbone stability. |
Table 1: Relative abundance and significance of major DNA adducts formed by MNU.[1][2][3]
Cellular Defense: DNA Repair Pathways
Cells have evolved sophisticated DNA repair mechanisms to counteract the deleterious effects of DNA alkylation. The repair of MNU-induced adducts is primarily handled by two major pathways:
-
O6-Methylguanine-DNA Methyltransferase (MGMT): This unique DNA repair protein directly reverses the O6-MeG lesion by transferring the methyl group from the guanine base to one of its own cysteine residues. This is a stoichiometric, "suicide" reaction, as the methylated MGMT is targeted for degradation. The cellular level of MGMT is therefore a critical determinant of susceptibility to MNU-induced mutagenesis.
-
Base Excision Repair (BER): This pathway is responsible for removing N7-MeG and N3-MeA adducts. The process is initiated by a DNA glycosylase that recognizes and excises the damaged base, creating an apurinic/apyrimidinic (AP) site. This site is then further processed by an AP endonuclease, DNA polymerase, and DNA ligase to restore the correct DNA sequence.
The Mutagenic Consequence: H-ras Oncogene Activation
If the O6-MeG lesion is not repaired by MGMT prior to DNA replication, it readily mispairs with thymine instead of cytosine. This leads to the characteristic mutational signature of MNU: a G:C to A:T transition mutation. A critical target for this mutation in MNU-induced mammary carcinogenesis in rats is the Ha-ras proto-oncogene. Specifically, a G to A transition at the second position of codon 12 (GGA to GAA) results in a constitutively active Ras protein, which acts as a molecular switch to drive uncontrolled cell proliferation.[4]
Deregulation of Downstream Signaling Pathways
The constitutively active H-ras oncoprotein triggers the downstream activation of multiple signaling cascades that are central to cell growth, proliferation, and survival. The two most well-characterized pathways are:
-
The Raf-MEK-ERK (MAPK) Pathway: Activated Ras recruits and activates Raf kinase at the cell membrane, initiating a phosphorylation cascade that proceeds through MEK and ultimately to ERK (Extracellular signal-Regulated Kinase). Activated ERK translocates to the nucleus and phosphorylates numerous transcription factors, leading to the expression of genes that promote cell cycle progression.[5][6][7]
-
The PI3K-Akt-mTOR Pathway: Ras can also directly bind to and activate the p110 catalytic subunit of Phosphoinositide 3-kinase (PI3K).[8] Activated PI3K phosphorylates PIP2 to generate PIP3, which serves as a docking site for Akt and PDK1. This leads to the phosphorylation and activation of Akt, which in turn promotes cell survival by inhibiting pro-apoptotic proteins and activates mTOR to stimulate protein synthesis and cell growth.[9][10][11]
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the molecular mechanisms of MNU-induced carcinogenesis.
MNU-Induced Mammary Carcinogenesis in Sprague-Dawley Rats
This protocol describes a widely used in vivo model for studying breast cancer.[4][12][13][14]
-
Animal Model: Female Sprague-Dawley rats, 50 days of age.
-
Carcinogen Preparation: Dissolve MNU in 0.9% NaCl solution acidified with acetic acid to a pH of 4.0-5.0 immediately before use.
-
Administration: Administer a single intraperitoneal (i.p.) injection of MNU at a dose of 50 mg/kg body weight.
-
Tumor Monitoring: Palpate the mammary glands weekly to monitor for the appearance of tumors, starting 4 weeks after MNU administration.
-
Tumor Excision and Analysis: Once tumors reach a predetermined size (e.g., 1-2 cm in diameter), euthanize the animals and excise the tumors for histopathological analysis, DNA/RNA/protein extraction, and other downstream applications.
Analysis of DNA Adducts
This is a highly sensitive method for detecting a wide range of DNA adducts.[15][16][17][18][19]
-
DNA Isolation: Extract high-quality genomic DNA from tissues or cells of interest.
-
DNA Digestion: Digest 10 µg of DNA to deoxyribonucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.
-
Adduct Enrichment: Enrich the adducted nucleotides by digestion with nuclease P1, which dephosphorylates normal nucleotides but not the bulky adducted nucleotides.
-
5' Labeling: Label the 5'-hydroxyl group of the adducted nucleotides with 32P by T4 polynucleotide kinase-catalyzed transfer of the γ-phosphate from [γ-32P]ATP.
-
Chromatographic Separation: Separate the 32P-labeled adducted nucleotides by multidirectional thin-layer chromatography (TLC) on polyethyleneimine (PEI)-cellulose plates.
-
Detection and Quantification: Detect the adducts by autoradiography and quantify the radioactivity using a phosphorimager or by scintillation counting.
This method offers high specificity and accurate quantification of specific DNA adducts.[20][21][22][23][24]
-
DNA Isolation: Isolate genomic DNA from the samples.
-
DNA Hydrolysis: Hydrolyze the DNA to release the nucleobases, typically using mild acid hydrolysis (e.g., 0.1 M HCl at 70°C for 30 minutes).
-
Sample Cleanup: Remove proteins and other macromolecules, often by solid-phase extraction (SPE).
-
LC Separation: Separate the nucleobases using reverse-phase high-performance liquid chromatography (HPLC).
-
MS/MS Detection: Detect and quantify O6-methylguanine using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Use a stable isotope-labeled internal standard for accurate quantification.
H-ras Codon 12 Mutation Analysis by PCR-RFLP
This method is used to detect the specific G to A mutation in the H-ras gene.[25][26][27][28][29]
-
DNA Extraction: Isolate genomic DNA from tumor tissue.
-
PCR Amplification: Amplify a region of the H-ras gene spanning codon 12 using specific primers.
-
Restriction Enzyme Digestion: Digest the PCR product with a restriction enzyme whose recognition site is created or abolished by the G to A mutation (e.g., MspI or BstNI). The wild-type PCR product will be cleaved, while the mutated product will remain uncut.
-
Gel Electrophoresis: Separate the digested DNA fragments on an agarose gel.
-
Analysis: Visualize the DNA fragments under UV light after ethidium bromide staining. The presence of an uncut band indicates the presence of the H-ras mutation.
Western Blot Analysis of Signaling Pathway Activation
This technique is used to detect the phosphorylation (activation) of key proteins in signaling pathways.[30][31][32][33][34]
-
Protein Extraction: Lyse cells or tissues in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-40 µg of protein per sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the protein of interest (e.g., anti-phospho-ERK, anti-phospho-Akt).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with antibodies against the total forms of the proteins and a loading control (e.g., β-actin) to ensure equal protein loading.
Visualizations of Molecular Mechanisms and Workflows
Signaling Pathways
References
- 1. The Formation and Biological Significance of N7-Guanine Adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sequence specificity of guanine alkylation and repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scialert.net [scialert.net]
- 5. rombio.unibuc.ro [rombio.unibuc.ro]
- 6. Roles of the Raf/MEK/ERK pathway in cell growth, malignant transformation and drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 8. mdpi.com [mdpi.com]
- 9. Mutations and Deregulation of Ras/Raf/MEK/ERK and PI3K/PTEN/Akt/mTOR Cascades Which Alter Therapy Response - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. youtube.com [youtube.com]
- 12. veterinaryworld.org [veterinaryworld.org]
- 13. dspace.uevora.pt [dspace.uevora.pt]
- 14. Modulation of this compound induced mammary tumors in Sprague–Dawley rats by combination of lysine, proline, arginine, ascorbic acid and green tea extract - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 32P-Postlabeling Analysis of DNA Adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The 32P-postlabeling assay for DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The 32P-postlabeling assay for DNA adducts | Springer Nature Experiments [experiments.springernature.com]
- 18. 32P-Postlabeling Analysis of DNA Adducts | Springer Nature Experiments [experiments.springernature.com]
- 19. 32P-postlabeling DNA damage assays: PAGE, TLC, and HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Simultaneous quantitation of 7-methyl- and O6-methylguanine adducts in DNA by liquid chromatography-positive electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Method Development and Validation for Measuring O6-Methylguanine in Dried Blood Spot Using Ultra High-Performance Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 22. LC-MS/MS Coupled with Stable Isotope Dilution Method for the Quantification of 6-Thioguanine and S6-Methylthioguanine in Genomic DNA of Human Cancer Cells Treated with 6-Thioguanine - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. dovepress.com [dovepress.com]
- 25. ajmb.org [ajmb.org]
- 26. researchgate.net [researchgate.net]
- 27. ajmb.org [ajmb.org]
- 28. researchgate.net [researchgate.net]
- 29. Optimization of routine KRAS mutation PCR-based testing procedure for rational individualized first-line-targeted therapy selection in metastatic colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 30. benchchem.com [benchchem.com]
- 31. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 32. ccrod.cancer.gov [ccrod.cancer.gov]
- 33. researchgate.net [researchgate.net]
- 34. researchgate.net [researchgate.net]
N-Methyl-N-nitrosourea: A Direct-Acting Carcinogen in Preclinical Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
N-Methyl-N-nitrosourea (MNU) is a potent, direct-acting alkylating agent widely utilized in experimental oncology to induce tumor development in a variety of animal models.[1][2][3] Unlike many other chemical carcinogens, MNU does not require metabolic activation to exert its carcinogenic effects, making it a valuable tool for studying the mechanisms of carcinogenesis and for evaluating the efficacy of potential cancer therapeutics.[4] This technical guide provides a comprehensive overview of MNU's mechanism of action, detailed experimental protocols for its use, and quantitative data on its carcinogenic effects, with a focus on its application in mammary cancer models.
Mechanism of Action: DNA Alkylation
MNU's carcinogenicity stems from its ability to directly alkylate DNA, leading to the formation of DNA adducts.[1][2][3] This interaction can result in mispairing during DNA replication, ultimately causing mutations in critical genes that regulate cell growth and differentiation.[5] The primary mechanism involves the transfer of a methyl group to nucleophilic sites on DNA bases.
The process begins with the spontaneous decomposition of MNU, which generates a highly reactive methyldiazonium ion. This electrophilic intermediate then readily attacks electron-rich centers in the DNA molecule. The most significant adducts for mutagenesis are formed at oxygen atoms of the DNA bases, particularly O6-methylguanine (O6-meG).[6][7] O6-meG is prone to mispairing with thymine instead of cytosine during DNA replication, leading to G:C to A:T transition mutations.[7] Other DNA adducts formed by MNU include N7-methylguanine (N7-meG) and N3-methyladenine (N3-meA).[8][9] While N7-meG is the most abundant adduct, it is considered relatively benign compared to the mutagenic potential of O6-meG.[6] If the DNA damage induced by MNU is not repaired, the accumulation of mutations can lead to the initiation of cancer.[1][2][3]
Quantitative Data on MNU-Induced Carcinogenesis
The carcinogenic potential of MNU is dose-dependent, influencing tumor incidence, multiplicity, and latency. The rat mammary carcinoma model is the most extensively characterized system for MNU-induced cancer.
Dose-Response in Mammary Carcinogenesis (Intravenous Administration)
Studies in virgin female Sprague-Dawley rats at 50 days of age have demonstrated a clear dose-response relationship for mammary tumor induction following a single intravenous (i.v.) injection of MNU.[10][11]
| MNU Dose (mg/kg body weight) | Number of Rats | Mammary Cancer Incidence (%) | Mean Number of Cancers per Animal | Median Time to First Cancer (days) |
| 50 | 20 | 100 | 4.5 | 70 |
| 45 | 20 | 100 | 3.8 | 78 |
| 40 | 20 | 95 | 3.1 | 91 |
| 35 | 20 | 90 | 2.5 | 105 |
| 30 | 20 | 85 | 1.9 | 119 |
| 25 | 20 | 75 | 1.5 | 140 |
| 20 | 20 | 60 | 1.0 | 168 |
| 15 | 20 | 45 | 0.6 | 210 |
| 10 | 20 | 30 | 0.4 | 252 |
| 0 (Control) | 10 | 0 | 0 | - |
Data compiled from lifetime dose-response studies.[10][11]
Dose-Response in Mammary Carcinogenesis (Intraperitoneal Administration)
Intraperitoneal (i.p.) injection of MNU is also a highly effective and commonly used method for inducing mammary tumors in Sprague-Dawley rats.
| MNU Dose (mg/kg body weight) | Number of Rats | Mammary Carcinoma Incidence (%) | Mean Number of Carcinomas per Rat | Median Cancer-Free Time (weeks) |
| 50 | 30 | 97 | 4.2 | 10 |
| 37.5 | 30 | 90 | 2.8 | 12 |
| 25 | 30 | 73 | 1.5 | 15 |
| 12.5 | 30 | 47 | 0.6 | 20 |
| 0 (Control) | 30 | 0 | 0 | - |
Data from a 28-week observation period following a single i.p. injection in 50-day-old female Sprague-Dawley rats.[12]
Experimental Protocols
The following are detailed methodologies for key experiments using MNU to induce tumors in various preclinical models.
Mammary Tumor Induction in Rats
This model is considered highly relevant to human breast cancer.[1][2]
-
Age at Administration: 50 days of age is optimal for susceptibility.[10][12] Rats between 4 and 7 weeks of age are most susceptible.[1]
-
Carcinogen Preparation: MNU is dissolved immediately before use in 0.85% NaCl solution, acidified to pH 5.0 with acetic acid.[11]
-
Administration:
-
Tumor Monitoring: Animals are palpated for tumors twice weekly, starting 3-4 weeks after MNU administration.[12] The location and size of each tumor are recorded. Tumor volume can be calculated using the formula: (length × width²)/2.[4]
-
Endpoint: The experiment is typically terminated after a predetermined period (e.g., 28 weeks) or when tumors reach a specific size.[12] A complete necropsy is performed, and all tumors are excised for histopathological analysis.[1]
Prostate Cancer Induction in Rats
The MNU plus testosterone model recapitulates many aspects of human prostate cancer.[14]
-
Animal Model: Wistar WU or Fischer F344 male rats.[14]
-
Induction Protocol:
-
A single i.v. injection of MNU is administered.
-
This is followed by long-term treatment with low-dose testosterone.[14]
-
-
Outcome: This protocol leads to the development of adenocarcinomas, primarily in the anterior and dorsolateral prostate, which can metastasize to the lungs and abdominal organs.[14]
Gastric Cancer Induction in Mice
MNU is also used to induce gastric cancer, often in combination with other agents to mimic human disease progression.[15]
-
Animal Model: C57/B6 mice.[16]
-
Administration: MNU is provided in the drinking water (e.g., 120-240 ppm) in light-shielded bottles.[15][16] A common protocol involves providing MNU-containing water on alternate weeks for a total of 5 weeks.[15]
-
Combination Models: The carcinogenic effect of MNU can be enhanced by co-administration with factors like Helicobacter infection, which more closely mimics the proposed pathogenesis of human gastric cancer.[15]
Signaling Pathways Implicated in MNU-Induced Carcinogenesis
The genetic mutations caused by MNU-induced DNA damage can lead to the aberrant activation of key signaling pathways that control cell proliferation, survival, and growth. While MNU's primary action is on DNA, the downstream consequences manifest as dysregulated cellular signaling.
The Ras/MAPK Pathway
The Ras/MAPK (Mitogen-Activated Protein Kinase) pathway is a crucial signaling cascade that relays signals from cell surface receptors to the nucleus, influencing gene expression and cell cycle progression. Mutations in Ras genes are common in MNU-induced tumors.[17] This locks Ras in an active, GTP-bound state, leading to constitutive activation of downstream effectors like RAF, MEK, and ERK. The sustained activation of this pathway promotes uncontrolled cell proliferation, a hallmark of cancer.
The PI3K/AKT/mTOR Pathway
The Phosphatidylinositol-3-kinase (PI3K)/AKT/mTOR pathway is another critical intracellular signaling network that regulates cell growth, survival, and metabolism.[18][19][20] Its dysregulation is a common event in many cancers. While direct mutations in this pathway by MNU are less characterized than Ras mutations, the DNA damage response and cellular stress initiated by MNU can lead to the activation of this pro-survival pathway. Activated AKT can inhibit apoptosis and promote cell cycle progression and protein synthesis via mTOR, contributing to the malignant phenotype.
References
- 1. Animal Models of this compound-induced Mammary Cancer and Retinal Degeneration with Special Emphasis on Therapeutic Trials | In Vivo [iv.iiarjournals.org]
- 2. Review: Animal models of this compound-induced mammary cancer and retinal degeneration with special emphasis on therapeutic trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Intraductal administration of this compound as a novel rodent mammary tumor model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Direct Reversal of DNA Alkylation Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound-induced mutations in human cells. Effects of the transcriptional activity of the target gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Specific DNA alkylation damage and its repair in carcinogen-treated rat liver and brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Lifetime dose-response relationships for mammary tumor induction by a single administration of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Dose-responsive induction of mammary gland carcinomas by the intraperitoneal injection of 1-methyl-1-nitrosourea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. veterinaryworld.org [veterinaryworld.org]
- 14. The MNU Plus Testosterone Rat Model of Prostate Carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Mechanism of N-Methyl-N-Nitroso-Urea-Induced Gastric Precancerous Lesions in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Intraductal administration of this compound as a novel rodent mammary tumor model - Gao - Annals of Translational Medicine [atm.amegroups.org]
- 18. Key signal transduction pathways and crosstalk in cancer: Biological and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. mdpi.com [mdpi.com]
A Technical Guide to the Role of O6-Methylguanine in MNU-Induced Mutations
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-methyl-N-nitrosourea (MNU) is a potent monofunctional alkylating agent known for its strong mutagenic and carcinogenic properties.[1][2] Its biological effects are primarily mediated through the covalent modification of DNA, generating a spectrum of DNA adducts. Among these, O6-methylguanine (O6-MeG) is recognized as the most significant pro-mutagenic and carcinogenic lesion.[1][3][4] This adduct mispairs with thymine instead of cytosine during DNA replication, leading to a characteristic G:C to A:T transition mutation if not repaired.[3][5]
The cellular response to O6-MeG involves a dedicated DNA repair protein, O6-methylguanine-DNA methyltransferase (MGMT), which directly reverses the damage in a unique "suicide" mechanism.[3][6] The expression and activity of MGMT are critical determinants of cellular sensitivity to the mutagenic and cytotoxic effects of alkylating agents like MNU.[6][7] Inactivation of MGMT, often through epigenetic silencing of its promoter, is a common event in various cancers and is associated with an increased frequency of G:C to A:T mutations.[5][8]
This technical guide provides an in-depth examination of the role of O6-MeG in MNU-induced mutagenesis, covering its formation, the molecular basis of its mutagenicity, cellular repair mechanisms, and detailed experimental protocols for its study.
Formation and Mutagenic Mechanism of O6-Methylguanine
MNU is an SN1-type alkylating agent that, upon decomposition, generates a highly reactive methyldiazonium ion.[9] This electrophilic species readily reacts with nucleophilic sites on DNA bases. While the N7 position of guanine is the most frequent site of methylation, it is the alkylation at the O6 position of guanine that carries the greatest mutagenic potential.[4][10]
The mutagenicity of O6-MeG stems from its altered base-pairing properties. The presence of the methyl group at the O6 position disrupts the normal Watson-Crick hydrogen bonding with cytosine. Instead, it promotes a stable mispairing with thymine during DNA replication.[3][11] This mispairing event leads to the incorporation of thymine opposite the O6-MeG lesion. In the subsequent round of DNA replication, this incorrectly inserted thymine serves as a template for the incorporation of adenine, culminating in a permanent G:C to A:T transition mutation.[6][12] This specific mutational signature is a hallmark of exposure to methylating agents like MNU.[1][9]
dot
Caption: Mutagenic pathway of O6-methylguanine.
Cellular Repair of O6-Methylguanine
O6-Methylguanine-DNA Methyltransferase (MGMT)
The primary defense against the mutagenic effects of O6-MeG is the DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT).[3][7] MGMT functions through a unique direct damage reversal mechanism. It identifies the O6-MeG adduct, flips the base out of the DNA helix, and transfers the methyl group from the guanine to a cysteine residue within its own active site.[13] This reaction restores the integrity of the guanine base in a single step without requiring DNA excision and resynthesis.[3]
This repair process is stoichiometric and renders the MGMT protein inactive, marking it as a "suicide" enzyme.[3][6] The methylated MGMT protein is then targeted for ubiquitination and proteasomal degradation. The cell's capacity to repair O6-MeG is therefore limited by the available pool of active MGMT molecules. High doses of alkylating agents can overwhelm this repair system, leading to the persistence of O6-MeG adducts and an increased likelihood of mutations.[14][15]
dot
Caption: The MGMT "suicide" repair pathway for O6-MeG.
Mismatch Repair (MMR) System
The Mismatch Repair (MMR) system also plays a role in the cellular response to O6-MeG. After the first round of replication, the MMR system can recognize the O6-MeG:T mispair. However, instead of accurately repairing the lesion, MMR-proficient cells often initiate a futile cycle of repair that can lead to cytotoxic outcomes like apoptosis or sister chromatid exchange.[6][16] This cytotoxic response is a key mechanism by which alkylating agents are effective in cancer chemotherapy, particularly in tumors with deficient MGMT activity.[6][7]
Quantitative Data on MNU-Induced Mutagenesis
The following tables summarize key quantitative data related to O6-MeG formation, repair, and its consequences on DNA replication and mutagenesis.
Table 1: MNU-Induced Mutation Spectrum
| System/Gene | Total Mutations | Base Substitutions | G:C to A:T Transitions | Percentage of G:C to A:T | Reference(s) |
|---|---|---|---|---|---|
| Human hprt cDNA in mouse cells | 53 | 85% | 41/43 (of substitutions) | ~95% (of substitutions) | [1] |
| Human gpt gene in human cells | Not specified | Major mutagenic event | Predominant mutation | Not specified | [17] |
| Mouse Embryo Fibroblasts (gpt delta) | Not specified | Not specified | 76% of all mutations | 76% | [9] |
| Mouse Thymus (lacI gene) | 45-fold above background | Most were G:C to A:T | Not specified | Not specified |[18] |
Table 2: O6-MeG Adduct Levels and Persistence in Mouse Tissues after MNU Administration
| Tissue | Initial Adduct Level (pg O6-MeG / µg Guanine) | Persistence/Repair Rate | Strain/Model | Reference(s) |
|---|---|---|---|---|
| Brain | Not specified | Slow rate of loss | A/J and C3HeB/FeJ | [19] |
| Liver | Not specified | Faster rate of loss than brain | A/J and C3HeB/FeJ | [19] |
| Thymus (Nontransgenic) | 96 (at 3h) | Alkyltransferase depleted for >192h | Nontransgenic mice | [15] |
| Thymus (MGMT-CD2 Transgenic) | 8 (at 3h) | Rapid repair, <2 by 18h | MGMT transgenic mice | [15] |
| Liver, Kidney, Lung, Brain | High formation | Tissue-specific repair affects persistence | A/J and C3H3B/FeJ |[10] |
Table 3: DNA Polymerase Kinetics at O6-MeG Lesions
| DNA Polymerase | Activity/Efficiency | Nucleotide Insertion Preference (opposite O6-MeG) | Key Finding | Reference(s) |
|---|---|---|---|---|
| P. aeruginosa phage PaP1 (gp90 exo-) | Greatly reduced dNTP incorporation | 67-fold preferential error-prone incorporation of dTTP over dCTP | O6-MeG partially inhibits full-length extension. | [20] |
| Yeast and Human Pol η | More efficient at bypass than Pol δ | Inserts C about twice as frequently as Pol δ | Pol η is more accurate in bypassing O6-MeG. | [12] |
| B. stearothermophilus Pol I | Inserts C and T with similar efficiency | C and T | Both T:O6-MeG and C:O6-MeG pairs mimic canonical base pairs, evading proofreading. | [4][21] |
| Mammalian Pol α | Blocked by O6-MeG | Not specified | Less blocked by O6-MeG compared to N2-ethylGua. |[22] |
Table 4: Comparison of In Vitro O6-MeG Detection Methods
| Method | Limit of Detection (LOD) / Quantification (LOQ) | Key Advantages | Key Disadvantages | Reference(s) |
|---|---|---|---|---|
| Immuno-Slot Blot (ISB) | ≥ 0.3 x 10⁻¹⁵ mol for a related adduct | High sensitivity, suitable for high-throughput | Relies on antibody specificity, semi-quantitative | [23] |
| LC-MS/MS | LOQ: 0.55 ng/mL in blood spots | High specificity and accuracy, quantitative | Requires expensive instrumentation, complex sample prep | [24][25] |
| Atl1-based Slot-Blot (ASB) | Not specified | High sensitivity | Newer method, less established | [23] |
| Gold Nanoprobes with Elongated Nucleosides | Detects 0-13.3% relative O6-MeG concentration | Sequence-specific quantification, no DNA digestion needed | Complex probe synthesis, still in development | [26] |
| HPLC-RIA | Detects ~5-78 nmol O6-MeG/mol dG in colorectal DNA | Sensitive, quantitative | Use of radioactivity, antibody-based |[27] |
Experimental Protocols
Protocol 1: Quantification of O6-MeG by Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
This protocol provides a highly specific and sensitive method for the absolute quantification of O6-MeG adducts in DNA.[24][25]
1. DNA Extraction and Hydrolysis: a. Extract genomic DNA from cells or tissues using a commercial kit (e.g., QIAamp DNA mini kit) or standard phenol-chloroform extraction.[24] b. Quantify the extracted DNA using UV spectrophotometry. c. Hydrolyze the DNA to release the nucleobases. This is typically achieved by acid hydrolysis (e.g., incubating DNA in 0.1 N HCl at 70-80°C for 30-60 minutes).[24] d. Neutralize the hydrolysate and add an isotopically labeled internal standard (e.g., [¹³C¹⁵N]-O6-MeG) for accurate quantification.[27]
2. Chromatographic Separation: a. Inject the hydrolyzed sample into a UPLC system equipped with a suitable reverse-phase column (e.g., C18). b. Use a gradient elution program with a mobile phase typically consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol with 0.1% formic acid) to separate O6-MeG from other nucleobases.
3. Mass Spectrometric Detection: a. Couple the UPLC eluent to a tandem mass spectrometer (MS/MS) operating in positive electrospray ionization (ESI) mode. b. Use Multiple Reaction Monitoring (MRM) for detection. Monitor the specific precursor-to-product ion transitions for both O6-MeG and its isotopically labeled internal standard. c. Example transitions: Monitor the transition of the protonated molecular ion [M+H]⁺ to a specific fragment ion.
4. Quantification: a. Generate a standard curve by analyzing known concentrations of O6-MeG. b. Calculate the concentration of O6-MeG in the sample by comparing the peak area ratio of the analyte to the internal standard against the standard curve.[23]
dot
Caption: Experimental workflow for LC-MS/MS quantification of O6-MeG.
Protocol 2: Immuno-Slot Blot (ISB) for O6-MeG Detection
This method uses a specific antibody to detect O6-MeG immobilized on a membrane, offering high sensitivity for screening multiple samples.[23]
1. DNA Denaturation and Immobilization: a. Extract and purify genomic DNA as described above. b. Denature the DNA by heating at 100°C for 10 minutes, followed by rapid cooling on ice. c. Apply the denatured DNA samples to a nitrocellulose or nylon membrane using a slot-blot apparatus.[23] d. Fix the DNA to the membrane by baking at 80°C for 2 hours.[23]
2. Immunodetection: a. Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) for 1 hour at room temperature to prevent non-specific antibody binding.[23] b. Incubate the membrane with a primary antibody specific for O6-MeG, diluted in blocking buffer, overnight at 4°C with gentle agitation.[23] c. Wash the membrane multiple times with wash buffer to remove unbound primary antibody. d. Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[23] e. Perform another series of washes to remove unbound secondary antibody.
3. Signal Detection and Analysis: a. Add an enhanced chemiluminescent (ECL) substrate to the membrane. b. Capture the chemiluminescent signal using an imaging system (e.g., a CCD camera-based imager). c. Quantify the signal intensity for each slot and compare it to a standard curve prepared using DNA with known amounts of O6-MeG.[23]
Protocol 3: Methylation-Specific PCR (MSP) for MGMT Promoter Status
This protocol determines the methylation status of the CpG island in the MGMT gene promoter, which correlates with gene silencing.[28][29]
1. DNA Extraction and Bisulfite Conversion: a. Extract genomic DNA from tumor tissue or cell lines. b. Treat 1-2 µg of DNA with sodium bisulfite. This treatment converts unmethylated cytosine residues to uracil, while methylated cytosines remain unchanged. Use a commercial kit for this step to ensure efficiency and consistency.
2. PCR Amplification: a. Perform two separate PCR reactions for each bisulfite-treated DNA sample. b. Reaction 1 (Methylated): Use primers specifically designed to anneal to the sequence containing methylated cytosines (which remain as cytosines after bisulfite treatment). c. Reaction 2 (Unmethylated): Use primers specifically designed to anneal to the sequence where unmethylated cytosines have been converted to uracil (and are amplified as thymine). d. Include positive controls (fully methylated and unmethylated DNA) and a no-template control in each run.
3. Analysis: a. Gel-Based MSP: Analyze the PCR products on an agarose gel. The presence of a band in the "Methylated" reaction indicates MGMT promoter methylation. The presence of a band in the "Unmethylated" reaction indicates an unmethylated promoter.[29] b. Quantitative Real-Time MSP (qMSP): Perform the PCR on a real-time PCR instrument using fluorescent probes or dyes (like SYBR Green). This allows for the quantification of the percentage of methylated alleles in a sample relative to a calibrator.[28]
Conclusion
O6-methylguanine is a critical DNA lesion induced by the alkylating agent MNU. Its profound impact on mutagenesis is driven by its propensity to mispair with thymine, leading directly to G:C to A:T transition mutations, a key step in the initiation of carcinogenesis.[2][16] The cellular defense, primarily orchestrated by the MGMT repair protein, is a crucial barrier against this mutagenic threat.[13] The status of MGMT expression and activity is therefore a key determinant of susceptibility to MNU-induced cancer and a predictive biomarker for the efficacy of alkylating agent chemotherapy.[30][31] The experimental protocols detailed in this guide provide robust tools for researchers and drug development professionals to investigate the formation, repair, and biological consequences of O6-MeG, facilitating a deeper understanding of its role in cancer etiology and treatment.
References
- 1. Specificity of mutations induced by this compound in a cDNA of the hprt gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. benchchem.com [benchchem.com]
- 4. pnas.org [pnas.org]
- 5. Inactivation of the DNA repair gene O6-methylguanine-DNA methyltransferase by promoter hypermethylation is associated with G to A mutations in K-ras in colorectal tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Genetic and epigenetic landscape of O6-methylguanine-DNA methyltransferase (MGMT): implications for DNA repair and cancer therapeutics [explorationpub.com]
- 7. Regulatory mechanisms of O6-methylguanine methyltransferase expression in glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DNA repair gene O6-methylguanine-DNA methyltransferase: promoter hypermethylation associated with decreased expression and G:C to A:T mutations of p53 in brain tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Modulation of this compound Mutagenesis in Mouse Embryo Fibroblasts Derived from the gpt Delta Mouse by an Inhibitor of the O6-Methylguanine Methyltransferase, MGMT - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Mechanism of mutagenesis by O6-methylguanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Replication past O6-Methylguanine by Yeast and Human DNA Polymerase η - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Repair of O(6)-alkylguanine by alkyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Inactivation of O6-methylguanine-DNA methyltransferase in vivo by SN2 alkylating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Rapid repair of O6-methylguanine-DNA adducts protects transgenic mice from N-methylnitrosourea-induced thymic lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. This compound-induced mutations in human cells. Effects of the transcriptional activity of the target gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Mice over-expressing human O6 alkylguanine-DNA alkyltransferase selectively reduce O6 methylguanine mediated carcinogenic mutations to threshold levels after this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Excision of O6-methylguanine from DNA of various mouse tissues following a single injection of N-methyl-Nitrosourea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Error-prone bypass of O6-methylguanine by DNA polymerase of Pseudomonas aeruginosa phage PaP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. The structural basis for the mutagenicity of O(6)-methyl-guanine lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. benchchem.com [benchchem.com]
- 24. Determination of O6-Methylguanine in dried blood spot of breast cancer patients after cyclophosphamide administration - PMC [pmc.ncbi.nlm.nih.gov]
- 25. discovery.researcher.life [discovery.researcher.life]
- 26. In-gene Quantification of O6-Methylguanine with Elongated Nucleoside Analogues on Gold Nanoprobes - PMC [pmc.ncbi.nlm.nih.gov]
- 27. pubs.acs.org [pubs.acs.org]
- 28. Detection of O6-methylguanine-DNA methyltransferase gene methylation status in IDH-wild type glioblastomas using methylation-specific qPCR: a first report from Morocco - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Validation of Real-Time Methylation-Specific PCR to Determine O6-Methylguanine-DNA Methyltransferase Gene Promoter Methylation in Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Frontiers | O6-Methylguanine-DNA Methyltransferase (MGMT): Challenges and New Opportunities in Glioma Chemotherapy [frontiersin.org]
- 31. Unveiling the role of O(6)-methylguanine-DNA methyltransferase in cancer therapy: insights into alkylators, pharmacogenomics, and others - PMC [pmc.ncbi.nlm.nih.gov]
N-Methyl-N-nitrosourea chemical properties and reactivity
An In-Depth Technical Guide to N-Methyl-N-nitrosourea (MNU): Chemical Properties and Reactivity
Introduction
This compound (MNU), also known as N-nitroso-N-methylurea (NMU), is a potent chemical mutagen, carcinogen, and teratogen. It belongs to the class of N-nitroso compounds and serves as a powerful research tool in oncology and genetics for inducing tumors in experimental animals and studying DNA damage and repair mechanisms. Its biological activity stems from its ability to act as an alkylating agent, specifically by transferring a methyl group to nucleophilic sites on biomolecules, most significantly DNA. This guide provides a comprehensive overview of the chemical properties, reactivity, and biological interactions of MNU for researchers, scientists, and drug development professionals.
Chemical and Physical Properties
MNU is a crystalline solid that is unstable and sensitive to light and moisture. Its fundamental properties are summarized in the table below.
| Property | Data | Reference |
| IUPAC Name | 1-methyl-1-nitrosourea | |
| Synonyms | N-Nitroso-N-methylurea, NMU, MNU | |
| CAS Number | 684-93-5 | |
| Molecular Formula | C₂H₅N₃O₂ | |
| Molecular Weight | 103.08 g/mol | |
| Appearance | Pale yellow or pinkish crystalline solid | |
| Melting Point | 124 °C (255 °F; 397 K) (decomposes) | |
| Solubility in Water | Approx. 14 mg/mL at 25 °C | |
| Solubility in Organic Solvents | Soluble in methanol, ethanol, acetone, and chloroform | |
| Stability | Unstable; sensitive to light, moisture, and pH > 7. Decomposes in aqueous solution. | |
| Storage | Store at -20°C in a desiccated, dark environment. |
Reactivity and Mechanism of Action
The potent biological effects of MNU are a direct result of its chemical reactivity, particularly its decomposition to form a highly reactive electrophile.
Decomposition Pathway
In aqueous solutions, especially under physiological conditions (neutral or alkaline pH), MNU undergoes spontaneous decomposition. The process begins with the removal of a proton, leading to the formation of an unstable intermediate that rearranges to yield a methyldiazonium ion (CH₃N₂⁺) and cyanic acid. The methyldiazonium ion is a powerful methylating agent responsible for the compound's biological activity.
DNA Alkylation
The primary mechanism of MNU-induced genotoxicity is the alkylation of DNA. The methyldiazonium ion generated during decomposition is a potent electrophile that readily attacks nucleophilic centers in the DNA bases. While it can methylate various positions, the most significant sites for mutagenesis are the oxygen atoms, particularly the O⁶ position of guanine, forming O⁶-methylguanine (O⁶-MeG). This specific lesion is highly mutagenic because it can mispair with thymine instead of cytosine during DNA replication, leading to G:C to A:T transition mutations. Other major adducts include N⁷-methylguanine (N⁷-MeG) and N³-methyladenine (N³-mA).
Cellular Response to MNU-Induced Damage
The formation of DNA adducts by MNU triggers a complex cellular response known as the DNA Damage Response (DDR). This network of signaling pathways detects the DNA lesions, signals their presence, and promotes either DNA repair or programmed cell death (apoptosis).
The presence of O⁶-MeG is recognized by the Mismatch Repair (MMR) system, which can lead to futile repair cycles and the formation of double-strand breaks (DSBs). These DSBs, along with other lesions, activate key sensor kinases such as ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related). These kinases phosphorylate a cascade of downstream targets, including the tumor suppressor protein p53. Activated p53 can then induce cell cycle arrest to allow time for repair or, if the damage is too severe, trigger apoptosis.
Experimental Protocols
Disclaimer: this compound is a highly toxic and carcinogenic compound. All handling and experiments must be conducted inside a certified chemical fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.
Protocol: Preparation of a 100 mM MNU Stock Solution
-
Pre-calculation: Determine the required mass of MNU. For 10 mL of a 100 mM solution (MW = 103.08 g/mol ):
-
Mass = 0.1 mol/L * 0.010 L * 103.08 g/mol = 0.10308 g = 103.1 mg.
-
-
Preparation: Inside a chemical fume hood, weigh out 103.1 mg of MNU crystalline solid into a 15 mL conical tube.
-
Solubilization: Add a small volume (e.g., 5 mL) of anhydrous Dimethyl Sulfoxide (DMSO) to the tube. Vortex gently until the MNU is completely dissolved.
-
Final Volume: Adjust the final volume to 10 mL with anhydrous DMSO.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in cryovials. Store immediately at -80°C to prevent degradation. The solution should be used shortly after preparation as MNU degrades in solution.
Protocol: In Vitro Cell Culture Treatment
This protocol describes a general workflow for treating adherent mammalian cells with MNU to assess cytotoxicity or mutagenesis.
-
Cell Seeding: Plate cells (e.g., HeLa, A549) in a suitable multi-well plate (e.g., 96-well for cytotoxicity assays) at a density that will ensure they are in the exponential growth phase (e.g., 50-60% confluency) at the time of treatment. Incubate overnight under standard conditions (e.g., 37°C, 5% CO₂).
-
Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the 100 mM MNU stock solution. Prepare fresh serial dilutions in serum-free cell culture medium to achieve the desired final concentrations (e.g., 0.1, 0.5, 1, 2 mM).
-
Treatment: Remove the old medium from the cells. Add the MNU-containing medium to the respective wells. Include a vehicle control (medium with the same final concentration of DMSO as the highest MNU dose).
-
Incubation: Incubate the cells with the MNU-containing medium for a defined period (e.g., 1-2 hours) at 37°C.
-
Washout: After the incubation period, carefully aspirate the MNU-containing medium and wash the cells twice with sterile Phosphate-Buffered Saline (PBS).
-
Recovery: Add fresh, complete (serum-containing) medium to each well.
-
Downstream Analysis: Incubate the cells for a further period (e.g., 24, 48, or 72 hours) before performing downstream analyses such as:
-
Cytotoxicity assays (e.g., MTT, PrestoBlue)
-
Apoptosis assays (e.g., Annexin V staining, Caspase activity)
-
DNA damage analysis (e.g., Comet assay, γH2AX staining)
-
Decomposition of N-Methyl-N-nitrosourea in Alkaline Solution: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the chemical decomposition of N-Methyl-N-nitrosourea (MNU) in alkaline aqueous solutions. MNU is a potent mutagen and carcinogen, and understanding its stability and degradation pathways is crucial for its safe handling, mechanism of action studies, and in the context of drug development where nitrosourea-containing compounds are utilized as chemotherapeutic agents.
Core Concepts of MNU Decomposition in Alkaline Media
This compound undergoes a base-induced hydrolysis, a reaction that is highly dependent on the pH of the solution. The kinetics of this decomposition follow a first-order rate law with respect to the concentration of MNU.[1] A significant acceleration in the rate of decomposition is observed at a pH above 8.[1]
The decomposition process is initiated by the deprotonation of the carbamoyl group of the MNU molecule by a hydroxide ion. This leads to the formation of an unstable intermediate that subsequently fragments into two primary reactive species: the methyldiazonium ion (CH₃N₂⁺) and the cyanate ion (NCO⁻).[1] These intermediates are key to the biological activity of MNU, as the methyldiazonium ion is a powerful methylating agent of nucleobases in DNA. In the aqueous solution, the methyldiazonium ion can further react to produce diazomethane, which in turn can decompose to form nitrogen gas and methanol. The cyanate ion can react with water to form carbamic acid, which then decomposes to ammonia and carbon dioxide.
Quantitative Decomposition Kinetics
The stability of this compound is markedly reduced in alkaline environments. The following tables summarize the available quantitative data on the decomposition kinetics of MNU and a related compound, N-Ethyl-N-nitrosourea (ENU), for comparative purposes.
Table 1: Half-life of this compound (MNU) at Various pH Values (20°C) [1]
| pH | Half-life (hours) |
| 4.0 | 125 |
| 6.0 | 24 |
| 7.0 | 1.2 |
| 8.0 | 0.1 |
| 9.0 | 0.03 |
Table 2: Half-life of a this compound Analogue at pH 8.0 (37°C)
| Compound | pH | Temperature (°C) | Half-life (minutes) |
| This compound-methidium analogue | 8.0 | 37 | 77 |
Decomposition Products
The primary products of the alkaline decomposition of this compound are diazomethane and the cyanate ion.[1] The subsequent reactions of these intermediates in an aqueous environment lead to the formation of methanol, nitrogen gas, and ammonium carbonate. While the identities of these products are well-established, specific quantitative yields under varying alkaline conditions are not extensively reported in the available literature.
Experimental Protocols
General Protocol for Kinetic Analysis of MNU Decomposition by ¹H-NMR Spectroscopy
This protocol outlines a general method for monitoring the decomposition of MNU in an alkaline solution using proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy. This technique allows for the real-time measurement of the concentration of MNU and its degradation products.
Materials:
-
This compound (MNU)
-
Deuterium oxide (D₂O)
-
Sodium hydroxide (NaOH) or a suitable alkaline buffer (e.g., phosphate or borate buffer) prepared in D₂O
-
Internal standard (e.g., 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) or another standard stable in alkaline D₂O)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the alkaline buffer in D₂O at the desired pH.
-
Prepare a stock solution of the internal standard in D₂O.
-
Accurately weigh a known amount of MNU and dissolve it in a known volume of the alkaline buffer/D₂O solution containing the internal standard in an NMR tube. The final concentration of MNU should be suitable for NMR analysis (typically in the mM range).
-
Start the NMR data acquisition as quickly as possible after the addition of MNU to the alkaline solution to capture the initial stages of the reaction.
-
-
NMR Data Acquisition:
-
Acquire a series of ¹H-NMR spectra at regular time intervals. The time interval should be chosen based on the expected half-life of MNU at the specific pH and temperature.
-
Use a quantitative ¹H-NMR pulse sequence. A simple single-pulse experiment is often sufficient.
-
Ensure the relaxation delay (d1) is at least 5 times the longest T₁ relaxation time of the protons of interest to ensure full relaxation and accurate integration.
-
Maintain a constant temperature throughout the experiment using the NMR spectrometer's temperature control unit.
-
-
Data Analysis:
-
Process the acquired spectra (Fourier transform, phase correction, and baseline correction).
-
Integrate the area of a characteristic peak of MNU (e.g., the N-methyl protons) and the peak of the internal standard in each spectrum.
-
The concentration of MNU at each time point can be calculated relative to the constant concentration of the internal standard.
-
Plot the natural logarithm of the MNU concentration versus time. The slope of this plot will be the negative of the pseudo-first-order rate constant (k_obs).
-
The half-life (t₁/₂) can be calculated from the rate constant using the equation: t₁/₂ = ln(2) / k_obs.
-
Visualizations
Signaling Pathway of MNU Decomposition
References
An In-depth Technical Guide to MNU-induced DNA Adducts and Their Repair Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-methyl-N-nitrosourea (MNU) is a potent alkylating agent that induces a variety of DNA lesions, leading to mutagenicity, carcinogenicity, and cytotoxicity. Understanding the formation of MNU-induced DNA adducts and the cellular mechanisms responsible for their repair is critical for researchers in toxicology, oncology, and drug development. This technical guide provides a comprehensive overview of the major DNA adducts formed by MNU, the intricate network of DNA repair pathways that counteract this damage, and detailed experimental protocols for their study.
MNU-Induced DNA Adducts: Formation and Relative Abundance
MNU methylates DNA at various nucleophilic sites, with the most significant adducts forming on guanine and adenine bases. The primary adducts include O6-methylguanine (O6-MeG), N7-methylguanine (N7-MeG), and N3-methyladenine (N3-MeA). The relative abundance of these adducts can vary depending on the experimental system and conditions.[1][2]
| DNA Adduct | Relative Abundance (Typical) | Key Biological Consequence |
| N7-methylguanine (N7-MeG) | ~60-80% of total adducts[3] | Chemically unstable, can lead to depurination and the formation of abasic sites.[2] Does not directly mispair during replication.[2] |
| N3-methyladenine (N3-MeA) | ~10-20% of total adducts[3] | Blocks DNA replication, highly cytotoxic if not repaired.[4] |
| O6-methylguanine (O6-MeG) | ~5-10% of total adducts | Highly mutagenic, mispairs with thymine during DNA replication, leading to G:C to A:T transition mutations.[5] Also contributes to cytotoxicity. |
| Other Adducts | Minor | Includes O4-methylthymine and phosphotriesters. |
DNA Repair Pathways for MNU-Induced Adducts
Cells have evolved multiple sophisticated DNA repair pathways to counteract the deleterious effects of MNU-induced alkylation damage. The primary mechanisms are Direct Reversal Repair, Base Excision Repair, and the Mismatch Repair pathway, which plays a crucial role in the cellular response to O6-MeG.
Direct Reversal Repair (DR) by O6-Methylguanine-DNA Methyltransferase (MGMT)
The most direct and error-free mechanism for repairing the highly mutagenic O6-MeG lesion is through the action of O6-methylguanine-DNA methyltransferase (MGMT).
-
Mechanism: MGMT directly transfers the methyl group from the O6 position of guanine to a cysteine residue within its own active site. This is a stoichiometric, "suicide" reaction, as the methylated MGMT protein is irreversibly inactivated and subsequently targeted for degradation.
-
Kinetics: The repair of O6-MeG by MGMT is a rapid process, with a reported half-life of 10-15 minutes in proficient human lymphoblastoid cell lines. The reaction follows second-order or Michaelis-Menten-like kinetics.
Base Excision Repair (BER)
BER is the primary pathway for the removal of N-alkylated purines, such as N7-MeG and N3-MeA.[6]
-
Mechanism:
-
Recognition and Excision: A DNA glycosylase, such as N-methylpurine DNA glycosylase (MPG, also known as AAG), recognizes the damaged base and cleaves the N-glycosidic bond, releasing the methylated base and creating an apurinic/apyrimidinic (AP) site.
-
Incision: An AP endonuclease (APE1) cleaves the phosphodiester backbone 5' to the AP site.
-
Synthesis and Ligation: DNA polymerase β (Pol β) removes the 5'-deoxyribose phosphate (dRP) moiety and inserts the correct nucleotide. DNA ligase III then seals the nick in the DNA backbone.
-
Mismatch Repair (MMR)
While not a direct repair pathway for the initial O6-MeG adduct, the MMR system plays a critical role in the cytotoxicity induced by this lesion.
-
Mechanism: If O6-MeG is not repaired by MGMT prior to DNA replication, DNA polymerase often incorporates a thymine (T) opposite the O6-MeG. The resulting O6-MeG:T mispair is recognized by the MMR machinery (MutSα complex). However, instead of correcting the lesion, the MMR system engages in futile cycles of repair, attempting to remove the newly synthesized thymine. This repeated excision and resynthesis can lead to the formation of single- and double-strand breaks, ultimately triggering cell cycle arrest and apoptosis.
Signaling Pathways Activated by MNU-Induced DNA Damage
The presence of MNU-induced DNA adducts and the subsequent processing by repair pathways trigger complex intracellular signaling cascades to coordinate cell cycle progression, DNA repair, and, if the damage is too severe, apoptosis.
ATM and ATR Signaling
The primary sensors of DNA damage are the protein kinases ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related).
-
Activation: While ATM is primarily activated by double-strand breaks that can arise from the processing of MNU-induced lesions, ATR is activated by single-stranded DNA regions that can be generated during BER or as a result of stalled replication forks caused by adducts like N3-MeA.
-
Downstream Effects: Once activated, ATM and ATR phosphorylate a multitude of downstream targets, including the checkpoint kinases Chk1 and Chk2. This leads to cell cycle arrest, providing time for DNA repair. They also play a role in activating DNA repair proteins and, in cases of extensive damage, initiating apoptosis.
Apoptosis Pathways
If DNA damage is irreparable, cells undergo programmed cell death (apoptosis) to prevent the propagation of mutations. MNU can induce apoptosis through both the intrinsic (mitochondrial) and the endoplasmic reticulum (ER) stress pathways.
-
Intrinsic Pathway: DNA damage can lead to the activation of pro-apoptotic proteins like Bax and Bak, which permeabilize the mitochondrial outer membrane, leading to the release of cytochrome c. Cytochrome c then activates a cascade of caspases (initiator caspase-9 and effector caspase-3), which execute the apoptotic program.
-
ER Stress Pathway: The accumulation of unfolded or misfolded proteins in the ER, which can be a consequence of cellular stress from DNA damage, triggers the unfolded protein response (UPR). Prolonged ER stress activates pro-apoptotic components of the UPR, including the activation of caspase-12 (in rodents) and the upregulation of the pro-apoptotic transcription factor CHOP, which can also lead to the activation of the caspase cascade.[7][8][9][10]
Experimental Protocols
Quantification of MNU-Induced DNA Adducts by LC-MS/MS
This protocol outlines the general steps for the sensitive and specific quantification of N7-MeG and O6-MeG using liquid chromatography-tandem mass spectrometry.
1. DNA Isolation and Hydrolysis:
-
Isolate genomic DNA from cells or tissues using a standard phenol-chloroform extraction method or a commercial kit to ensure high purity.
-
Quantify the isolated DNA using UV spectrophotometry.
-
For enzymatic hydrolysis to nucleosides:
-
To 50-100 µg of DNA, add a cocktail of enzymes including DNase I, nuclease P1, and alkaline phosphatase.
-
Incubate at 37°C for 2-24 hours.
-
Remove proteins by ultrafiltration or precipitation with cold acetonitrile.
-
-
For acid hydrolysis to bases (for N7-MeG and O6-MeG):
-
Heat the DNA sample in 0.1 M HCl at 70°C for 30 minutes.
-
Neutralize the sample before injection.
-
2. LC-MS/MS Analysis:
-
Chromatography:
-
Use a C18 reversed-phase column for separation.
-
Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile or methanol).
-
-
Mass Spectrometry:
-
Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.
-
Use selected reaction monitoring (SRM) for quantification. The transitions for the analytes are:
-
O6-MeG: m/z 166 → 149
-
N7-MeG: m/z 166 → 149 and m/z 166 → 124
-
-
Include stable isotope-labeled internal standards (e.g., [D3]-O6-MeG and [D3]-N7-MeG) for accurate quantification.
-
3. Data Analysis:
-
Generate a standard curve using known concentrations of the DNA adducts.
-
Quantify the amount of each adduct in the samples by comparing the peak area ratios of the analyte to the internal standard against the standard curve.
In Vitro MGMT Activity Assay
This assay measures the ability of a cell lysate to repair O6-MeG in a DNA substrate.
1. Preparation of Cell Lysate:
-
Harvest cells and wash with PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM DTT, 1 mM EDTA, 5% glycerol, 50 mM NaCl, and a protease inhibitor).
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of the lysate using a standard method (e.g., Bradford assay).
2. MGMT Activity Reaction (Radiolabeled Method):
-
Prepare a reaction mixture containing the cell lysate, a reaction buffer, and a radiolabeled DNA substrate containing [3H]-O6-methylguanine.
-
Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding acid (e.g., perchloric acid) to precipitate the DNA.
-
Hydrolyze the precipitated DNA to release the bases.
-
Separate the methylated guanine from the unmethylated guanine using HPLC.
-
Quantify the amount of repaired guanine by scintillation counting of the collected fractions.
3. MGMT Activity Reaction (Fluorescence-Based Method):
-
Utilize a DNA oligonucleotide substrate containing an O6-MeG lesion within a restriction enzyme recognition site. The substrate is also labeled with a fluorophore and a quencher.
-
In the presence of active MGMT, the methyl group is removed, restoring the restriction site.
-
Add the corresponding restriction enzyme, which cleaves the repaired substrate, separating the fluorophore from the quencher and resulting in an increase in fluorescence.
-
Measure the fluorescence intensity to determine MGMT activity.
In Vitro Base Excision Repair (BER) Assay
This assay measures the capacity of a cell extract to perform the initial steps of BER on alkylated DNA.
1. Preparation of Substrate DNA:
-
Use a plasmid or oligonucleotide containing a site-specific alkylated base (e.g., N3-methyladenine).
2. Preparation of Cell Extract:
-
Prepare a whole-cell or nuclear extract from the cells of interest.
3. BER Reaction:
-
Incubate the substrate DNA with the cell extract in a reaction buffer containing necessary cofactors (e.g., ATP, MgCl2, dNTPs).
-
The BER enzymes in the extract will recognize and process the lesion, creating repair intermediates (AP sites and single-strand breaks).
4. Detection of Repair Products:
-
Gel-based assay: Resolve the reaction products on a denaturing polyacrylamide gel. The appearance of shorter DNA fragments indicates successful incision at the site of the lesion.
-
Comet-based assay: Embed the substrate DNA in agarose on a slide, lyse to form nucleoids, and then incubate with the cell extract. Perform single-cell gel electrophoresis (comet assay) under alkaline conditions. An increase in the comet tail moment indicates the generation of single-strand breaks by the BER machinery in the extract.[11]
Conclusion
The study of MNU-induced DNA adducts and their repair is a dynamic field with significant implications for understanding carcinogenesis and improving cancer therapy. The methodologies and pathways described in this guide provide a robust framework for researchers to investigate the complex interplay between DNA damage, repair, and cellular fate in response to this potent alkylating agent. A thorough understanding of these processes is essential for the development of novel therapeutic strategies that can exploit DNA repair deficiencies in cancer cells or protect normal tissues from the toxic effects of alkylating chemotherapies.
References
- 1. researchgate.net [researchgate.net]
- 2. The Formation and Biological Significance of N7-Guanine Adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Monitoring of dimethyl sulphate-induced N3-methyladenine, N7-methylguanine and O(6)-methylguanine DNA adducts using reversed-phase high performance liquid chromatography and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. DNA Adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Versatile cell-based assay for measuring DNA alkylation damage and its repair - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Endoplasmic reticulum stress sensitizes cells to DNA damage-induced apoptosis through p53-dependent suppression of p21(CDKN1A) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. DNA damage triggers tubular endoplasmic reticulum extension to promote apoptosis by facilitating ER-mitochondria signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mediators of endoplasmic reticulum stress-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bioengineer.org [bioengineer.org]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the MNU-Induced Mammary Cancer Model in Sprague-Dawley Rats
Audience: Researchers, scientists, and drug development professionals.
Introduction
The N-methyl-N-nitrosourea (MNU)-induced mammary cancer model in female Sprague-Dawley rats is a widely utilized and well-characterized preclinical model for studying breast cancer. MNU is a direct-acting alkylating agent that requires no metabolic activation to induce its carcinogenic effects, primarily through the induction of G:C to A:T transition mutations in critical genes.[1][2][3] This model is particularly relevant for studying hormone-dependent breast cancers, as the induced tumors are often positive for estrogen and progesterone receptors.[4] Key advantages of this model include a high tumor incidence, relatively short latency period, and the development of tumors that histopathologically resemble human ductal carcinomas.[1][2][5] This document provides detailed protocols for tumor induction, monitoring, and analysis, along with key quantitative data and a summary of commonly implicated signaling pathways.
Quantitative Data Summary
The following tables summarize key quantitative data from various studies utilizing the MNU-induced mammary cancer model in Sprague-Dawley rats. These values can vary based on the specific protocol, substrain of rats, and laboratory conditions.
Table 1: Tumor Incidence, Latency, and Multiplicity by MNU Administration Route
| Administration Route | MNU Dose | Age at Administration (days) | Tumor Incidence (%) | Mean Tumor Latency (weeks/days) | Mean Tumors per Rat | Reference(s) |
| Intraperitoneal (i.p.) | 50 mg/kg | 50 | 84% - 100% | 8-28.1 weeks | 3.5 - 3.6 | [3][6][7] |
| Intraperitoneal (i.p.) | 180 mg/kg | ~60 | Not specified, 41 tumors in 27 rats | Palpable at 4 weeks | 1.5 | [8] |
| Intravenous (i.v.) | 10-50 mg/kg | 50 | Dose-dependent | Dose-dependent (longer with lower dose) | Dose-dependent | [9] |
| Direct Dusting | 10 mg (crystalline) | 50 | 100% | 13.8 weeks | 6.5 | [6] |
| Intraductal (i.duc) | 0.5 mg | Pubescent | Tumors developed | 43.8 days | Not specified | [1][2] |
| Intraductal (i.duc) | 1.0 mg | Pubescent | 83.3% | 45.2 days | Not specified | [1][2] |
| Intraductal (i.duc) | 2.0 mg | Pubescent | Tumors developed | 38.5 days | Not specified | [1][2] |
Table 2: Histopathological and Molecular Characteristics of MNU-Induced Mammary Tumors
| Characteristic | Finding | Reference(s) |
| Primary Tumor Type | Adenocarcinomas (papillary, cribriform, solid) | [6][7] |
| Estrogen Receptor (ER) | Predominantly positive | [2][4] |
| Progesterone Receptor (PgR) | Often positive | [4] |
| Human Epidermal Growth Factor Receptor 2 (HER2/ErbB2) | Generally negative, but Erbb2 gene can be upregulated | [1][2] |
| Ki-67 Expression | Positively correlated with tumor volume | [8] |
| Metastasis | Rare, but can occur in the lungs | [8][9] |
Experimental Protocols
Below are detailed protocols for the induction and monitoring of mammary tumors in Sprague-Dawley rats using MNU.
Protocol 1: Intraperitoneal (i.p.) Administration of MNU
This is the most common method for inducing mammary tumors with MNU.[7]
Materials:
-
This compound (MNU)
-
Glacial acetic acid
-
Sterile 0.9% saline solution, warmed to 37°C
-
Female Sprague-Dawley rats (45-60 days old)[10]
-
Sterile syringes and needles (25-27 gauge)
-
Appropriate personal protective equipment (PPE): chemical-resistant gloves, lab coat, safety glasses, and a respirator, as MNU is a potent carcinogen.[7]
Procedure:
-
Animal Acclimatization: Acclimate female Sprague-Dawley rats for at least one week upon arrival, with a 12-hour light/dark cycle and ad libitum access to food and water.
-
MNU Solution Preparation: (Perform in a chemical fume hood)
-
Immediately before use, dissolve MNU in a small amount of glacial acetic acid.
-
Dilute the dissolved MNU with the warmed sterile saline to the final desired concentration (e.g., for a 50 mg/kg dose in a 200g rat, you would need 10 mg of MNU). The final solution should be acidified to approximately pH 5.0 with acetic acid.[8]
-
Protect the solution from light and use it within 30 minutes of preparation, as MNU has a short half-life.[7]
-
-
MNU Administration:
-
Post-Injection Monitoring:
-
Monitor the animals closely for any signs of acute toxicity for the first 24-48 hours.
-
Provide supportive care as needed.
-
Protocol 2: Tumor Monitoring and Endpoint Criteria
Procedure:
-
Tumor Palpation:
-
Tumor Measurement:
-
Once a tumor becomes palpable, measure its dimensions (length and width) using digital calipers at least once a week.
-
Tumor volume can be estimated using the formula: Volume = 0.5 × length × width².[5]
-
-
Data Recording:
-
Record the date of the first palpable tumor for each rat to determine tumor latency.
-
Record the location and size of each tumor.
-
-
Endpoint Criteria:
-
Euthanize animals when a tumor reaches a predetermined size (e.g., 1-2 cm in diameter) or becomes ulcerated.[6]
-
Euthanasia is also warranted if the total tumor burden exceeds 10% of the animal's body weight or if the animal shows signs of significant distress or morbidity.
-
At the end of the study period (e.g., 24-30 weeks post-injection), euthanize all remaining animals.[5][6]
-
-
Necropsy and Tissue Collection:
-
At necropsy, carefully excise all mammary tumors.
-
Record the final weight and dimensions of each tumor.
-
Collect other tissues of interest, such as lungs, liver, and spleen, to assess for metastasis.[8]
-
Fix tumors and other tissues in 10% neutral buffered formalin for histopathological analysis or snap-freeze in liquid nitrogen for molecular studies.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for the MNU-induced mammary cancer model.
Key Signaling Pathway in MNU-Induced Mammary Cancer
The PI3K/Akt signaling pathway is frequently activated in MNU-induced mammary tumors and is a key driver of tumorigenesis.
Caption: Simplified PI3K/Akt signaling pathway in MNU-induced tumors.
References
- 1. Review: Animal models of this compound-induced mammary cancer and retinal degeneration with special emphasis on therapeutic trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gene Expression Changes by Diallyl Trisulfide Administration in Chemically-induced Mammary Tumors in Rats [jcpjournal.org]
- 3. dovepress.com [dovepress.com]
- 4. Animal Models of this compound-induced Mammary Cancer and Retinal Degeneration with Special Emphasis on Therapeutic Trials | In Vivo [iv.iiarjournals.org]
- 5. MNU-induced rat mammary carcinomas: immunohistology and estrogen receptor expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analysis of genes involved in the PI3K/Akt pathway in radiation- and MNU-induced rat mammary carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Analysis of genes involved in the PI3K/Akt pathway in radiation- and MNU-induced rat mammary carcinomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 10. PI3K/AKT pathway regulates phosphorylation of steroid receptors, hormone independence and tumor differentiation in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-Methyl-N-nitrosourea (MNU) Induced Gastric Cancer in Mice
Audience: Researchers, scientists, and drug development professionals.
Introduction: N-Methyl-N-nitrosourea (MNU) is a potent carcinogenic alkylating agent widely used to induce gastric cancer in mouse models. These models are invaluable for studying the mechanisms of gastric carcinogenesis and for the preclinical evaluation of novel therapeutic agents. This document provides detailed application notes and protocols for the use of MNU in inducing gastric cancer in mice, with a focus on dosage, administration, and relevant biological pathways.
Experimental Protocols
1. MNU Solution Preparation and Handling
-
Materials:
-
This compound (MNU) powder (Sigma-Aldrich or equivalent)
-
Distilled water
-
Light-shielded water bottles
-
Personal Protective Equipment (PPE): lab coat, gloves, safety goggles
-
-
Procedure:
-
Caution: MNU is a potent carcinogen and mutagen. Handle with extreme care in a chemical fume hood using appropriate PPE.
-
Prepare a fresh solution of MNU in distilled water immediately before administration. The stability of MNU in water is limited.
-
For a standard concentration of 240 ppm, dissolve 240 mg of MNU in 1 liter of distilled water. Adjust the volume as needed.
-
Transfer the MNU solution to light-shielded water bottles to prevent degradation.
-
2. MNU Administration for Gastric Cancer Induction
-
Animals:
-
Administration Routes:
-
Drinking Water (Recommended): This method is preferred as it selectively induces tumors in the glandular stomach and avoids the high incidence of forestomach tumors seen with oral gavage.[4][5]
-
Oral Gavage: While this method allows for precise dosage, it has been shown to induce a high rate of squamous cell carcinoma in the forestomach, which can be a confounding factor.[4][5]
-
-
Standard Protocol (Drinking Water):
-
House the mice in a controlled environment with a 12-hour light/dark cycle.
-
Provide the freshly prepared MNU solution (e.g., 240 ppm) in light-shielded drinking bottles.
-
A widely used and effective protocol involves administering 240 ppm MNU in the drinking water on alternate weeks for a total of 5 weeks of exposure.[4][5]
-
During the weeks without MNU, provide regular drinking water.
-
Monitor the animals' health, body weight, and water consumption regularly.
-
Tumors, typically adenocarcinomas in the gastric antrum, are expected to develop within 40-50 weeks.[4][5]
-
3. Combination Protocols for Enhanced Carcinogenesis
-
MNU and Helicobacter Infection:
-
Infect mice with Helicobacter pylori (e.g., SS1 strain) or Helicobacter felis prior to MNU administration.[6]
-
A typical protocol involves oral gavage of the bacterial suspension.
-
Two weeks after infection, commence the MNU treatment as described above.[3]
-
This combination can accelerate and enhance the development of gastric cancer.[4][6]
-
-
MNU and High-Salt Diet:
-
Provide mice with a diet containing a high concentration of sodium chloride (e.g., 10% NaCl).
-
Administer MNU concurrently with the high-salt diet.
-
This combination has been shown to increase the rate of gastric cancer development.[7]
-
Data Presentation: MNU Dosage and Tumor Induction
The following tables summarize quantitative data from various studies on MNU-induced gastric cancer in mice. The efficiency of tumor induction is dependent on the MNU concentration rather than the total intake.[4][8][9]
Table 1: Effect of MNU Concentration in Drinking Water on Gastric Tumor Induction in BALB/c Mice [8][9]
| Group | MNU Concentration (ppm) | Administration Schedule | Total Exposure | Incidence of Glandular Stomach Carcinoma |
| 1 | 240 | Alternate weeks | 5 weeks | Higher incidence |
| 2 | 120 | Alternate weeks | 10 weeks | Lower incidence |
| 3 | 60 | Continuous | 20 weeks | Lower incidence |
| 4 | 30 | Continuous | 40 weeks | Lower incidence |
Table 2: Gastric Tumor Incidence with MNU and Helicobacter Infection in C57BL/6 Mice [6]
| Group | Treatment | Tumor Incidence at 21 Weeks | Tumor Incidence at 50 Weeks |
| 1 | Control | 0% | 0% |
| 2 | MNU alone (200 ppm) | 0% | 12.5% (adenocarcinoma) |
| 3 | H. pylori SS1 alone | 0% | 25.0% (adenoma) |
| 4 | H. felis alone | 21.1% (hyperplastic polyp, adenoma) | 37.5% (adenoma) |
| 5 | MNU + H. pylori SS1 | 0% | 0% |
| 6 | MNU + H. felis | 21.1% (hyperplastic polyps) | 37.5% (adenoma), 12.5% (adenocarcinoma) |
Table 3: Susceptibility of Different Mouse Strains to MNU-Induced Gastric Cancer [1]
| Strain | Incidence (%) | Adenocarcinoma (%) |
| BALB/c | 74 | 70.4 |
| C57BL/6 | Varies (often lower than BALB/c) | - |
| C3H | Dose-dependent | - |
Note: Data is compiled from multiple sources and experimental conditions may vary.
Signaling Pathways in MNU-Induced Gastric Carcinogenesis
MNU is an alkylating agent that can induce DNA damage, leading to mutations and the activation of various signaling pathways involved in cancer development.[4] Key pathways implicated in MNU-induced gastric cancer include:
-
p53 Pathway: The tumor suppressor p53 is often mutated or inactivated.[4][10]
-
NF-κB Pathway: This pathway is involved in inflammation and cell survival.[4]
-
MAPK Pathway: The mitogen-activated protein kinase pathway plays a role in cell proliferation and differentiation.[4]
-
Wnt/β-catenin Pathway: Aberrant activation of this pathway is a common event in gastric tumorigenesis.[11]
-
COX-2 Pathway: Cyclooxygenase-2 is often overexpressed and contributes to inflammation and carcinogenesis.[4][7]
Visualizations
Caption: Workflow for MNU-induced gastric cancer model in mice.
Caption: Signaling pathways activated by MNU leading to gastric cancer.
References
- 1. Mouse models for gastric cancer: Matching models to biological questions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. Protocol for chemically induced murine gastric tumor model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Mouse Models of Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of this compound on Helicobacter-induced Gastric Carcinogenesis in C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound concentration-dependent, rather than total intake-dependent, induction of adenocarcinomas in the glandular stomach of BALB/c mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. N‐Methyl‐N‐nitrosourea Concentration‐dependent, Rather than Total Intake‐dependent, Induction of Adenocarcinomas in the Glandular Stomach of BALB/c Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanism of N-Methyl-N-Nitroso-Urea-Induced Gastric Precancerous Lesions in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Canonical Wnt signaling pathway plays an essential role in N-methyl-N-nitrosurea induced gastric tumorigenesis of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Intraperitoneal Injection of N-Methyl-N-Nitrosourea (MNU) in Rodent Models
Audience: Researchers, scientists, and drug development professionals.
Introduction:
N-methyl-N-nitrosourea (MNU) is a potent, direct-acting alkylating agent widely used in preclinical research to induce tumors in rodent models, thereby creating valuable tools for studying carcinogenesis and evaluating novel cancer therapeutics.[1][2][3] MNU's carcinogenic activity stems from its ability to methylate DNA, leading to point mutations, particularly G:C to A:T transitions, which can activate oncogenes like Ha-ras.[4][5] This document provides a detailed protocol for the preparation and intraperitoneal (IP) administration of MNU in rodents to establish consistent and reproducible tumor models. The intraperitoneal route is often preferred due to its rapid and quantitative delivery, ease of administration, and reduced variability in tumor response among animals within a treatment group.[6]
Experimental Protocols
Materials and Equipment
-
This compound (MNU) (CAS 684-93-5)
-
Vehicle: Acidified saline (0.9% NaCl adjusted to pH 4.0-5.0 with glacial acetic acid) or Phosphate-citrate buffered saline (pH 4.7)[7]
-
Sterile syringes (1 mL or 3 mL)
-
Sterile needles (25-30 gauge for mice, 23-25 gauge for rats)[8][9]
-
Personal Protective Equipment (PPE): Lab coat, safety goggles, and chemical-resistant gloves
-
Chemical fume hood
-
Analytical balance
-
pH meter
-
Vortex mixer
-
Animal restraining device (optional)
-
70% ethanol or other suitable disinfectant
-
Sharps container
MNU Solution Preparation
! CAUTION: MNU is a potent carcinogen and mutagen. Handle with extreme care in a chemical fume hood using appropriate PPE. All contaminated materials must be disposed of as hazardous waste.
-
Vehicle Preparation (Acidified Saline):
-
Prepare a 0.9% (w/v) solution of sodium chloride in sterile, deionized water.
-
Using a calibrated pH meter, adjust the pH of the saline solution to between 4.0 and 5.0 by adding glacial acetic acid dropwise while stirring. MNU is more stable in an acidic environment.[7]
-
Sterilize the acidified saline by filtration through a 0.22 µm filter.
-
-
MNU Solution Preparation:
-
Perform all steps in a chemical fume hood.
-
MNU should be stored at -20°C or below and protected from light until use.[7]
-
Immediately before injection, weigh the required amount of MNU.
-
Dissolve the MNU in the pre-prepared, chilled acidified saline to the desired concentration (e.g., 10 mg/mL).[7]
-
Vortex the solution until the MNU is completely dissolved. The solution should be clear.
-
Keep the MNU solution on ice and protected from light until injection.
-
Administer the freshly prepared MNU solution to the animals as soon as possible, ideally within minutes of preparation, to ensure its potency.[10]
-
Intraperitoneal Injection Procedure
The following procedure is a general guideline. All animal procedures must be approved by the institution's Institutional Animal Care and Use Committee (IACUC).
-
Animal Restraint:
-
Mice: Gently restrain the mouse by grasping the loose skin over the shoulders and neck (scruffing). The "three-finger" restraint method is recommended.[8]
-
Rats: For a one-person technique, wrap the rat in a towel. For a two-person technique, one person should restrain the rat by holding its head between the index and middle fingers and securing the lower body.[9]
-
Position the animal in dorsal recumbency (on its back) with its head tilted slightly downward. This allows the abdominal organs to shift cranially, reducing the risk of puncture.[11][12]
-
-
Injection Site Identification:
-
Injection:
-
Use a new sterile needle and syringe for each animal.[8][13]
-
Insert the needle, bevel up, at a 30-45 degree angle into the peritoneal cavity.[8][9]
-
Before injecting, gently pull back on the syringe plunger (aspirate) to ensure the needle has not entered a blood vessel or organ. If blood or any fluid is aspirated, withdraw the needle and reinject at a different site with a fresh needle and syringe.[11][12]
-
Inject the MNU solution smoothly and steadily.
-
Withdraw the needle and return the animal to its cage.
-
Monitor the animal for any immediate adverse reactions.
Post-Injection Monitoring
-
Animals should be monitored regularly for signs of toxicity, such as weight loss, lethargy, or ruffled fur.
-
Tumor development should be monitored by regular palpation, typically starting a few weeks after injection.[6]
-
Record the latency (time to first palpable tumor), incidence (percentage of animals developing tumors), and multiplicity (number of tumors per animal).
Data Presentation
The following tables summarize quantitative data from studies using MNU to induce mammary tumors in female Sprague-Dawley rats.
Table 1: Dose-Response to a Single Intraperitoneal MNU Injection in Female Sprague-Dawley Rats
| MNU Dose (mg/kg body weight) | Tumor Incidence (%) | Mean Number of Tumors per Rat | Median Tumor-Free Time (weeks) |
| 50 | 100 | 5.5 | 10 |
| 37.5 | 93 | 3.2 | 12 |
| 25 | 80 | 1.8 | 15 |
| 12.5 | 57 | 0.8 | 20 |
| 0 (Control) | 0 | 0 | - |
Data adapted from a study where rats were injected at 50 days of age and observed for 28 weeks.[6]
Table 2: Effect of MNU Administration Timing on Mammary Tumor Induction in Female Sprague-Dawley Rats
| Age at Injection (days) | Number of Injections | Total Dose (mg/kg) | Tumor Incidence (%) | Mean Number of Tumors per Animal |
| 50 | 1 | 50 | 100 | 4.5 |
| 50, 80, 110 | 3 | 150 | 95.2 (in estrus) | 4.4 |
Data compiled from multiple studies for comparison.[6][14]
Visualizations
Experimental Workflow Diagram
Caption: Workflow for MNU intraperitoneal injection in rodents.
MNU Mechanism of Action Signaling Pathway
Caption: Simplified pathway of MNU-induced carcinogenesis.
References
- 1. MNU-induced rat mammary carcinomas: immunohistology and estrogen receptor expression [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound as a mammary carcinogenic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Intraductal administration of this compound as a novel rodent mammary tumor model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-Ethyl-N-nitrosourea induces mammary cancers in the pituitary-isografted mouse which are histologically and genotypically distinct from those induced by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dose-responsive induction of mammary gland carcinomas by the intraperitoneal injection of 1-methyl-1-nitrosourea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The MNU Plus Testosterone Rat Model of Prostate Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. uac.arizona.edu [uac.arizona.edu]
- 9. animalcare.ubc.ca [animalcare.ubc.ca]
- 10. researchgate.net [researchgate.net]
- 11. research.vt.edu [research.vt.edu]
- 12. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
- 13. researchanimaltraining.com [researchanimaltraining.com]
- 14. Induction of mammary tumors in rat by intraperitoneal injection of NMU: histopathology and estral cycle influence - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Establishing a Reproducible MNU-Induced Tumor Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-methyl-N-nitrosourea (MNU) is a potent, direct-acting alkylating agent that serves as a versatile carcinogen for inducing tumors in a variety of organs in laboratory animals.[1][2] Unlike other chemical carcinogens, MNU does not require metabolic activation to exert its mutagenic effects, leading to a relatively high incidence of tumor formation and a shorter latency period.[3][4] These characteristics make MNU-induced tumor models highly valuable for studying carcinogenesis, evaluating potential cancer therapeutics, and investigating cancer prevention strategies.[1][5] This document provides detailed protocols and data for establishing reproducible MNU-induced tumor models in several key target organs.
General Considerations for MNU Handling and Administration
Safety Precautions: MNU is a potent carcinogen and mutagen. Appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, must be worn at all times when handling the compound. All procedures should be performed in a certified chemical fume hood.
MNU Solution Preparation: MNU is unstable at neutral or alkaline pH. It should be dissolved immediately before use in an acidified saline solution (pH 4.5-6.0) or a phosphate-citrate buffer.[6][7] A common vehicle is 0.9% NaCl solution adjusted to the desired pH with acetic acid.[8]
Mammary Tumor Model (Rat)
The MNU-induced mammary carcinoma model in rats, particularly in the Sprague-Dawley strain, is one of the most extensively used models as it closely mimics human breast cancer.[1][5][9]
Experimental Protocol
-
Animal Model: Female Sprague-Dawley rats, 4 to 7 weeks of age, are most susceptible to MNU-induced mammary carcinogenesis.[2]
-
MNU Preparation: Dissolve MNU in 0.9% acidified saline (pH 5.0) at a concentration that allows for the desired dosage in a reasonable injection volume (e.g., 10 mg/mL). Prepare this solution fresh and protect it from light.
-
MNU Administration: A single intraperitoneal (i.p.) or intravenous (i.v.) injection of 50 mg/kg body weight is commonly administered to rats at 50 days of age.[10][11][12]
-
Tumor Monitoring:
-
Beginning 4-6 weeks after MNU administration, palpate the rats weekly to detect the appearance of mammary tumors.[3][12]
-
Measure tumor dimensions (length and width) with digital calipers. Tumor burden can be calculated using the formula: 0.5 × length × (width)^2.[12]
-
Monitor body weight and food consumption weekly to assess animal health and systemic toxicity.[12]
-
-
Endpoint: The experiment can be terminated at a predetermined time point (e.g., 24 weeks post-MNU) or when tumors reach a specific size (e.g., 1.5-2.0 cm in diameter) or become ulcerated.[12]
-
Tissue Collection and Analysis: At necropsy, excise tumors, record their weight and dimensions, and fix them in 10% neutral buffered formalin for histopathological analysis.[3] Lungs can also be collected to assess metastasis.[4]
Quantitative Data Summary
| Parameter | Value | Animal Strain | Reference |
| MNU Dosage | 10-50 mg/kg | Sprague-Dawley Rat | [4] |
| Administration Route | Intravenous (i.v.) or Intraperitoneal (i.p.) | Sprague-Dawley Rat | [10][11] |
| Tumor Latency (First Palpable Tumor) | ~6 weeks | Sprague-Dawley Rat | [3] |
| Tumor Incidence | 100% by 13 weeks (at 50 mg/kg) | Sprague-Dawley Rat | [3] |
| Tumor Type | Predominantly adenocarcinomas | Sprague-Dawley Rat | [8][9] |
Experimental Workflow: MNU-Induced Mammary Tumor Model
Caption: Workflow for the MNU-induced mammary tumor model.
Colorectal Cancer Model (Rodent)
MNU can induce colorectal cancer in both rats and mice, providing a valuable tool for studying colorectal carcinogenesis. Intrarectal administration is a common method for targeted tumor induction in the large intestine.
Experimental Protocol
-
Animal Model: Sprague-Dawley rats or ICR/Ha mice can be used.
-
MNU Preparation: Prepare MNU solution in a suitable vehicle.
-
MNU Administration:
-
Mice: Administer intrarectally 30 individual doses of 0.3 mg each, three times per week. Alternatively, six doses of 1.5 mg each, three times per week can be used, but this may also induce leukemia.[13]
-
Rats: Administer an intra-rectal instillation of MNU solution (10 mg/kg) three times a week for 4 weeks.[14]
-
-
Tumor Monitoring: Monitor animals for clinical signs of disease, such as rectal bleeding or weight loss. Endoscopic evaluation can be performed for in-life tumor visualization.
-
Endpoint: The study can be terminated after a specific duration (e.g., 20-30 weeks) or when animals show signs of significant morbidity.
-
Tissue Collection and Analysis: At necropsy, the colon and rectum are excised, opened longitudinally, and examined for tumors. Tumors are counted, measured, and processed for histopathology.
Quantitative Data Summary
| Parameter | Value | Animal Strain | Reference |
| MNU Dosage (Mice) | 0.3 mg/dose (30 doses) or 1.5 mg/dose (6 doses) | ICR/Ha Mice | [13] |
| MNU Dosage (Rats) | 10 mg/kg | Sprague-Dawley Rat | [14] |
| Administration Route | Intrarectal | Mice and Rats | [13][14] |
| Tumor Latency | High incidence after the 17th week (mice) | ICR/Ha Mice | [13] |
| Tumor Type | Adenomas and adenocarcinomas | Mice and Rats | [13][15] |
Bladder Cancer Model (Rat)
The MNU-induced rat bladder cancer model is noted for recapitulating the histopathology of human non-muscle invasive bladder cancer (NMIBC).[7]
Experimental Protocol
-
Animal Model: Female Fischer 344 rats (7 weeks of age).[7]
-
MNU Preparation: Dissolve MNU in 0.9% saline (pH 6.0).[7]
-
MNU Administration:
-
Tumor Monitoring: The progression from dysplasia to NMIBC occurs between weeks 8 and 15.[7]
-
Endpoint: Rats can be sacrificed at week 15 for tissue analysis.[7]
-
Tissue Collection and Analysis: The bladder is excised and processed for histopathological evaluation of tumor stage and grade.
Quantitative Data Summary
| Parameter | Value | Animal Strain | Reference |
| MNU Dosage | 1.5 mg/kg | Fischer 344 Rat | [7] |
| Administration Route | Intravesical (bladder instillation) | Fischer 344 Rat | [7] |
| Tumor Progression | NMIBC develops by week 15 | Fischer 344 Rat | [7] |
| Tumor Type | Carcinoma in situ (CIS), non-invasive papillary carcinoma (Ta), high-grade invasive papillary carcinoma (T1) | Fischer 344 Rat | [7] |
Signaling Pathways in MNU-Induced Tumors
The PI3K/Akt signaling pathway is frequently activated in MNU-induced mammary carcinomas and is a key regulator of cell proliferation, growth, and survival.[16][17] Dysregulation of this pathway is a common event in many human cancers.
PI3K/Akt Signaling Pathway
Caption: Simplified PI3K/Akt signaling pathway.
Conclusion
MNU-induced tumor models are robust and reproducible systems for cancer research. The choice of animal strain, MNU dose, and administration route should be carefully considered based on the research question and the target organ of interest. The protocols outlined in this document provide a foundation for establishing these models in a consistent and reliable manner. Adherence to detailed experimental procedures and safety guidelines is paramount for the successful implementation of these models in preclinical studies.
References
- 1. Review: Animal models of this compound-induced mammary cancer and retinal degeneration with special emphasis on therapeutic trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. iv.iiarjournals.org [iv.iiarjournals.org]
- 3. iv.iiarjournals.org [iv.iiarjournals.org]
- 4. Lifetime dose-response relationships for mammary tumor induction by a single administration of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N-methylnitrosourea induced breast cancer in rat, the histopathology of the resulting tumours and its drawbacks as a model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The MNU Plus Testosterone Rat Model of Prostate Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound induced rat bladder carcinogenesis model [bio-protocol.org]
- 8. sav.sk [sav.sk]
- 9. MNU-induced rat mammary carcinomas: immunohistology and estrogen receptor expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Intraductal administration of this compound as a novel rodent mammary tumor model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. veterinaryworld.org [veterinaryworld.org]
- 12. Modulation of this compound induced mammary tumors in Sprague–Dawley rats by combination of lysine, proline, arginine, ascorbic acid and green tea extract - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Colon cancer induction in mice by intrarectal instillation of N-methylnitosorurea (38498) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Omega-3PUFA Attenuates MNU-Induced Colorectal Cancer in Rats by Blocking PI3K/AKT/Bcl-2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Analysis of genes involved in the PI3K/Akt pathway in radiation- and MNU-induced rat mammary carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Analysis of genes involved in the PI3K/Akt pathway in radiation- and MNU-induced rat mammary carcinomas - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for MNU-Induced Gastric Carcinogenesis in Murine Models
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of N-methyl-N-nitrosourea (MNU) in drinking water to induce gastric carcinogenesis in murine models. This chemically induced cancer model is instrumental in studying the initiation and progression of gastric cancer, as well as for evaluating potential therapeutic interventions.
Introduction
This compound (MNU) is a potent alkylating agent that effectively induces gastric tumors in mice, primarily adenocarcinomas in the glandular stomach.[1][2] Administering MNU through drinking water is a widely accepted and preferable method over oral gavage as it reduces the incidence of forestomach tumors.[1][2] The efficiency of tumor induction is more dependent on the concentration of MNU than the total intake.[1][3] This model has been extensively used to investigate the roles of various signaling pathways in gastric carcinogenesis.[1][2][4]
Data Presentation
The following tables summarize quantitative data from various studies on MNU-induced gastric carcinogenesis, providing an overview of different protocols and their outcomes.
Table 1: MNU Administration Protocols and Tumor Incidence in Different Mouse Strains
| Mouse Strain | MNU Concentration (ppm) | Administration Schedule | Total Duration | Tumor Incidence (%) | Tumor Type | Reference |
| BALB/c | 240 | Alternate weeks | 5 weeks total exposure | High | Differentiated and undifferentiated adenocarcinomas | [3] |
| BALB/c | 120 | Alternate weeks | 10 weeks total exposure | Moderate | Differentiated and undifferentiated adenocarcinomas | [3] |
| BALB/c | 60 | Continuous | 20 weeks | Low | Differentiated adenocarcinomas | [3] |
| BALB/c | 30 | Continuous | 40 weeks | Low | Differentiated adenocarcinomas | [3] |
| C3H | 120 | Continuous | 30 weeks | High | Well and poorly differentiated adenocarcinomas, signet ring cell carcinomas | [5] |
| C3H | 60 | Continuous | 30 weeks | Moderate | Well and poorly differentiated adenocarcinomas, signet ring cell carcinoma | [5] |
| C3H | 30 | Continuous | 30 weeks | Low | Well-differentiated adenocarcinoma | [5] |
| C57BL/6 | 200 | Biweekly | 10 weeks | 12.5% (adenocarcinoma at 50 weeks) | Adenocarcinoma | [6] |
| Multiple Strains | 240 | Alternate weeks | 5 weeks total exposure | Effective in 6 strains | Well- or moderately-differentiated adenocarcinomas | [1] |
Table 2: Influence of Genetic Background on MNU-Induced Gastric Carcinogenesis
| Mouse Model | MNU Treatment | Key Findings | Reference |
| p53 knockout | 30 ppm, alternate weeks | Increased susceptibility to MNU-induced carcinogenesis. | [7] |
| miR-222/221 transgenic | 5 alternating weeks | Higher frequency of hyperplasia, a pre-cancerous lesion. | [8] |
| Cox-2 transgenic | Not specified | Increased gastric cancer rate compared to wild-type mice. | [9] |
Experimental Protocols
This section provides a detailed methodology for a standard, widely used protocol for MNU-induced gastric carcinogenesis.
Materials:
-
This compound (MNU) (Caution: Potent carcinogen)
-
Sterile drinking water
-
Light-shielded water bottles
-
Appropriate mouse strain (e.g., BALB/c, C57BL/6), typically 6-week-old males
-
Standard laboratory animal housing and diet
-
Personal Protective Equipment (PPE): gloves, lab coat, safety glasses
Protocol for MNU Solution Preparation (240 ppm):
-
Safety Precautions: Handle MNU with extreme care in a designated area, such as a chemical fume hood. Always wear appropriate PPE. MNU is light-sensitive, so all preparations should be done under light-shielded conditions.[10]
-
Weighing: Accurately weigh 0.012 g of MNU powder.[10]
-
Dissolving: Dissolve the weighed MNU in 50 mL of sterile drinking water in a light-shielded bottle (or a bottle wrapped in aluminum foil).[10] This creates a 240 ppm (mg/L) solution.
-
Fresh Preparation: Due to the instability of MNU in water, it is critical to prepare the solution fresh and change it frequently (e.g., every other day).[10][11]
Protocol for Induction of Gastric Carcinogenesis:
-
Animal Acclimatization: Upon arrival, allow the mice to acclimatize to the animal facility for at least one week with free access to standard chow and water.
-
MNU Administration: At 6 weeks of age, replace the regular drinking water with the freshly prepared 240 ppm MNU solution.[1][10]
-
Treatment Schedule: Provide the MNU-containing water on alternate weeks for a total of 5 weeks of exposure (i.e., 1 week of MNU water, followed by 1 week of regular water, repeated 5 times).[1][2]
-
Monitoring: Monitor the animals regularly (e.g., daily) for any signs of toxicity, such as weight loss, lethargy, or ruffled fur. Record body weights weekly.
-
Post-Treatment: After the 10-week treatment period (5 weeks of MNU and 5 weeks of normal water), return all mice to regular drinking water.
-
Tumor Development: Allow tumors to develop. The latency period can be up to 40-50 weeks.[1][6]
-
Euthanasia and Tissue Collection: At the experimental endpoint (e.g., 36-50 weeks of age), euthanize the mice.[8] Carefully dissect the stomach and other organs.
-
Analysis: Examine the stomach macroscopically for tumors. Fix the stomach in an appropriate fixative (e.g., 10% neutral buffered formalin) for subsequent histopathological analysis (e.g., H&E staining).
Visualizations
Experimental Workflow Diagram
References
- 1. mdpi.com [mdpi.com]
- 2. Mouse Models of Gastric Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound concentration-dependent, rather than total intake-dependent, induction of adenocarcinomas in the glandular stomach of BALB/c mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mouse models for gastric cancer: Matching models to biological questions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Induction of glandular stomach cancers in C3H mice treated with this compound in the drinking water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of this compound on Helicobacter-induced Gastric Carcinogenesis in C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Gastric Carcinogenesis in the miR-222/221 Transgenic Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Protocol for chemically induced murine gastric tumor model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanism of N-Methyl-N-Nitroso-Urea-Induced Gastric Precancerous Lesions in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Induction of Thymic Lymphoma in Mice using N-Methyl-N-nitrosourea (MNU)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of N-Methyl-N-nitrosourea (MNU) as a chemical carcinogen to induce thymic lymphoma in mice. This well-established model is a valuable tool for studying the genetic and molecular mechanisms of T-cell lymphomagenesis, as well as for evaluating the efficacy of novel therapeutic agents.
Introduction
This compound (MNU) is a potent alkylating agent that efficiently induces thymic lymphomas of T-cell origin in susceptible mouse strains.[1][2][3] The model is characterized by a relatively short latency period and high tumor incidence, making it a robust system for cancer research. MNU-induced thymic lymphomas often exhibit genetic alterations in key oncogenes and tumor suppressor genes, such as Notch1, Kras, and p53, mirroring genetic lesions found in human T-cell acute lymphoblastic leukemia (T-ALL).[4][5]
Mouse Strain Selection
The genetic background of the mice is a critical factor in their susceptibility to MNU-induced thymic lymphoma. Several strains have been reported to be highly susceptible.
Table 1: Mouse Strains Susceptible to MNU-Induced Thymic Lymphoma
| Mouse Strain | Key Features | Reported Tumor Incidence | Reference |
| p53+/- | Heterozygous for the Trp53 tumor suppressor gene. Increased susceptibility to various carcinogens. | Up to 100% | [5][6][7] |
| C57BL/6J | Common inbred strain. Susceptible to MNU, especially when combined with genetic modifications (e.g., p53 knockout).[5] | 43.51% (wild-type) | [8] |
| SENCARB/Pt | Inbred strain derived from SENCAR outbred mice. Highly susceptible to chemically induced lymphomas. | 91.6% | [9] |
| AKR/J | Historically used for studying spontaneous and induced lymphomas. | Majority of mice develop lymphomas. | [10][11] |
Quantitative Data on MNU-Induced Thymic Lymphoma
The dosage of MNU and the mouse strain significantly influence tumor incidence and latency.
Table 2: Summary of Quantitative Data for MNU-Induced Thymic Lymphoma
| Mouse Strain | MNU Dose and Administration | Tumor Incidence | Median Latency (weeks) | Key Findings | Reference |
| p53+/- | 75 mg/kg, single intraperitoneal injection | 85% - 100% | 13 - 17 | High and consistent tumor development. | [5][6][7] |
| p53+/- (FVB) | 50 mg/kg, single intraperitoneal injection | 54.2% | ~26 | FVB strain also susceptible, though with lower incidence than C57BL/6 background. | [12] |
| p53+/- (FVB) | 75 mg/kg, single intraperitoneal injection | 59.1% | ~26 | Dose-dependent increase in incidence. | [12] |
| C57BL/6J p53+/- | 37.5 mg/kg, single intraperitoneal injection | 65% | > 17 | Lower dose results in reduced incidence. | [5] |
| SENCARB/Pt | 75 mg/kg, single intraperitoneal injection | 91.6% | < 25 | Demonstrates high susceptibility of this specific inbred strain. | [9] |
| C57BL/6xSJL | 50 or 80 mg/kg, single dose; or 30 mg/kg x 5 | 65.5% (non-transgenic) | Not specified | Demonstrates dose-response. | [1] |
Experimental Protocols
Materials
-
This compound (MNU) (CAS No. 684-93-5)
-
Citrate buffer (pH 4.5)
-
Sterile saline
-
7-week-old mice of a susceptible strain (e.g., p53+/- on a C57BL/6J background)
-
Standard laboratory animal housing and husbandry equipment
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
MNU Solution Preparation (Handle with extreme caution, MNU is a potent carcinogen)
-
Work in a certified chemical fume hood.
-
Prepare a fresh solution of MNU immediately before use. MNU is unstable in aqueous solutions.
-
Dissolve MNU in citrate-buffered saline (pH 4.5) to the desired concentration (e.g., for a 75 mg/kg dose in a 20g mouse, prepare a solution of 1.5 mg/mL to inject 0.1 mL).[5][6][7][12]
-
Ensure the MNU is completely dissolved.
Animal Procedure
-
Acclimatize mice for at least one week before the start of the experiment.
-
At 7 weeks of age, weigh each mouse to determine the exact volume of MNU solution to be injected.[5]
-
Administer a single intraperitoneal (IP) injection of the freshly prepared MNU solution.[5][6][7]
-
A control group should be injected with the citrate buffer vehicle only.
-
Observe the mice twice daily for any clinical signs of distress or tumor development.[5]
-
Record body weights weekly.[5]
-
Palpate the mice weekly to detect the onset of thymic enlargement.
Monitoring and Endpoint
-
The primary endpoint is the development of thymic lymphoma, which can be detected by palpable swelling in the thoracic region, labored breathing, or other signs of morbidity.
-
Mice should be euthanized when they show signs of significant distress, weight loss exceeding 20%, or when tumors reach a predetermined size, in accordance with institutional animal care and use committee (IACUC) guidelines.
-
At necropsy, the thymus and other organs such as the spleen, lymph nodes, liver, and kidneys should be collected for histopathological analysis.[5][12]
-
Thymic lymphomas are typically characterized by sheets of lymphoblasts.[6] Immunohistochemistry for T-cell markers such as CD3, CD4, and CD8 can confirm the T-cell lineage of the lymphoma.[5][6]
Visualizations
Experimental Workflow
References
- 1. The immature thymocyte is protected from N-methylnitrosourea-induced lymphoma by the human MGMT-CD2 transgene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Pathological features and ultrastructure of this compound (MNU)-induced thymic lymphomas in mice] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Genetic analysis on methylnitrosourea (MNU) induced mouse T-cell lymphomas] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rev1 overexpression accelerates N‐methyl‐N‐nitrosourea (MNU)‐induced thymic lymphoma by increasing mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Generation of a uniform thymic malignant lymphoma model with C57BL/6J p53 gene deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound (MNU): A positive control chemical for p53+/- mouse carcinogenicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. This compound alters thymocyte subset distribution and targets immature CD4-8+ cells for lymphoma development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development of virus-accelerated thymic lymphoma in AKR mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Short-term carcinogenicity study of this compound in FVB-Trp53 heterozygous mice | PLOS One [journals.plos.org]
Application Notes and Protocols for Modeling Hormone-Dependent Breast Cancer Using N-Methyl-N-Nitrosourea (MNU)
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-methyl-N-nitrosourea (MNU) is a potent carcinogen widely utilized to induce mammary tumors in rodents, providing a robust and clinically relevant model for studying hormone-dependent breast cancer.[1][2] MNU-induced tumors in rats, particularly in strains like Sprague-Dawley and Wistar, closely mimic human luminal A and B breast cancer subtypes.[3] These tumors are predominantly adenocarcinomas, expressing estrogen receptors (ER) and progesterone receptors (PgR), making them an invaluable tool for investigating tumorigenesis, evaluating novel therapeutic agents, and understanding mechanisms of hormone action and resistance.[1][3]
MNU is a direct-acting alkylating agent that does not require metabolic activation to exert its carcinogenic effects.[4] Its administration to pubertal female rats leads to a high incidence of mammary carcinomas with a relatively short latency period.[2][4] The hormone dependency of these tumors allows for the investigation of endocrine therapies, such as selective estrogen receptor modulators (SERMs) and aromatase inhibitors. This document provides detailed application notes and protocols for the use of MNU in modeling hormone-dependent breast cancer.
Signaling Pathways in Hormone-Dependent Breast Cancer
The development and progression of hormone-dependent breast cancer are primarily driven by the estrogen receptor (ER) signaling pathway. Upon binding to its ligand, estradiol, the ER undergoes a conformational change, dimerizes, and translocates to the nucleus. There, it binds to estrogen response elements (EREs) in the promoter regions of target genes, leading to the transcription of genes involved in cell proliferation, survival, and differentiation.[5][6][7][8][9] Key downstream signaling cascades activated by ER signaling include the PI3K/AKT/mTOR and MAPK/ERK pathways, which are central regulators of cell growth and survival.
Caption: Estrogen Receptor Signaling Pathway in Breast Cancer.
Experimental Protocols
Safety Precautions for Handling MNU
This compound is a potent carcinogen, mutagen, and teratogen and must be handled with extreme caution in a designated area.[10][11][12][13][14]
-
Personal Protective Equipment (PPE): Always wear a lab coat, double nitrile gloves, safety goggles, and a face mask.[10][11]
-
Ventilation: All handling of MNU, including weighing and dissolution, must be performed in a certified chemical fume hood.[10]
-
Waste Disposal: All contaminated materials, including bedding from treated animals for the first three days post-injection, must be disposed of as hazardous chemical waste according to institutional guidelines.[10][11] Needles and syringes should be discarded in a sharps container for incineration.[10]
-
Spill Cleanup: In case of a spill, immediately decontaminate the area with a solution such as 10% sodium thiosulfate with 1% sodium hydroxide.[10]
MNU-Induced Mammary Carcinogenesis Protocol
This protocol is adapted from several studies and provides a general guideline.[2][4][15] Specific parameters may be adjusted based on experimental goals.
1. Animal Model:
-
Species and Strain: Female Sprague-Dawley or Wistar rats are most commonly used due to their high susceptibility to MNU-induced mammary tumors.[2][16]
-
Age: Administer MNU to rats between 45 and 60 days of age, which corresponds to the period of mammary gland development and sexual maturity, to achieve maximal tumor incidence.[2]
2. MNU Preparation and Administration:
-
Preparation: Prepare a fresh solution of MNU immediately before use. Dissolve MNU in sterile, acidified saline (pH 4.0-5.0) to a final concentration of 10 mg/mL.[15] Protect the solution from light.
-
Dosage: A single intraperitoneal (i.p.) injection of 50 mg/kg body weight is commonly used and can result in a tumor incidence of up to 100%.[2][4]
-
Administration: Inject the freshly prepared MNU solution intraperitoneally.
3. Tumor Monitoring and Measurement:
-
Palpation: Begin palpating the mammary glands for tumors once or twice weekly, starting 4-6 weeks after MNU administration. The first palpable tumors are typically detected between 8 and 12 weeks post-injection.[2]
-
Measurement: Measure tumor dimensions (length and width) with calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Data Collection: Record tumor incidence (percentage of animals with tumors), latency (time from MNU injection to the appearance of the first tumor), and multiplicity (average number of tumors per animal).
4. Tissue Collection and Analysis:
-
Necropsy: At the end of the study, euthanize the animals and perform a complete necropsy.
-
Tumor Excision: Excise all mammary tumors, record their weight and volume, and fix a portion in 10% neutral buffered formalin for histopathological analysis and the remainder can be snap-frozen for molecular analysis.
-
Histopathology: Embed formalin-fixed tissues in paraffin, section, and stain with hematoxylin and eosin (H&E) to confirm the diagnosis of adenocarcinoma.
-
Immunohistochemistry (IHC): Perform IHC on tumor sections to determine the expression levels of ER, PgR, and other relevant biomarkers like Ki-67 (for proliferation) and HER2.
Caption: Experimental Workflow for MNU-Induced Mammary Carcinogenesis.
Data Presentation
The following tables summarize representative quantitative data from studies using the MNU-induced mammary cancer model. Note that results can vary based on the specific experimental conditions.
Table 1: Tumor Incidence and Latency following a Single Intraperitoneal Injection of MNU in Rats.
| Rat Strain | MNU Dose (mg/kg) | Tumor Incidence (%) | Mean Latency (Days ± SD/SE) | Reference |
| Sprague-Dawley | 50 | 100 | 70 (first tumor) | [4] |
| Sprague-Dawley | 50 | 60 | 56 (first tumor) | [4] |
| BALB/c Mice | MNU + MPA | 79 | 154 ± 19 | [17] |
| BALB/c Mice | MNU only | 15 | 179 ± 7 | [17] |
| Sprague-Dawley | Intraductal 50 mg/kg | 100 | 37.3 ± 2.1 | [16] |
| Sprague-Dawley | Intraductal 0.5 mg | 66.7 | 43.8 | [18] |
| Sprague-Dawley | Intraductal 1.0 mg | 83.3 | 45.2 | [18] |
| Sprague-Dawley | Intraductal 2.0 mg | 75 | 38.5 | [18] |
Table 2: Tumor Multiplicity and Burden in MNU-Treated Rats.
| Treatment Group | Tumor Multiplicity (Tumors/rat) | Total Tumor Burden per Group (cm²) | Mean Tumor Burden per Rat (cm² ± SD) | Reference |
| Control | 1.9 | 183.2 | 18.3 ± 1.3 | [19] |
| Nutrient Supplemented | 0.6 | 72.2 | 7.22 ± 1.8 | [19] |
| MNU-inoculated | 3.7 | - | 16 (volume in cm³) | [20] |
| MNU-inoculated/PE-treated | 1.8 | - | 10 (volume in cm³) | [20] |
Table 3: Hormone Receptor Expression in MNU-Induced Mammary Tumors.
| Histological Pattern | Estrogen Receptor (ER) Expression | Progesterone Receptor (PgR) Expression | Reference |
| Well-differentiated papillary and adenoid areas | >75% of labeled cells | - | [1] |
| Poorly differentiated solid and spindle-cell foci | Low to undetectable | - | [1] |
| MNU + MPA-induced (hormone-responsive) | High | High | [17] |
| MNU + MPA-induced (hormone-independent) | Low to undetectable | Low to undetectable | [17] |
| Intraductal MNU-induced | Positive | - | [16][18] |
Conclusion
The MNU-induced mammary carcinoma model in rats is a well-established and highly valuable tool for studying hormone-dependent breast cancer. Its ability to generate ER-positive tumors that mimic human disease allows for a wide range of applications in cancer biology research and preclinical drug development. Adherence to detailed protocols and stringent safety measures is crucial for the successful and safe implementation of this model. The quantitative data derived from these studies provide critical insights into tumor development and the efficacy of potential therapeutic interventions.
References
- 1. MNU-induced rat mammary carcinomas: immunohistology and estrogen receptor expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. veterinaryworld.org [veterinaryworld.org]
- 3. researchgate.net [researchgate.net]
- 4. dspace.uevora.pt [dspace.uevora.pt]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Estrogen receptor signaling mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. cusabio.com [cusabio.com]
- 10. unthealth.edu [unthealth.edu]
- 11. safety.net.technion.ac.il [safety.net.technion.ac.il]
- 12. Safe handling of carcinogens - Wikipedia [en.wikipedia.org]
- 13. chem.tamu.edu [chem.tamu.edu]
- 14. nj.gov [nj.gov]
- 15. spandidos-publications.com [spandidos-publications.com]
- 16. Intraductal administration of this compound as a novel rodent mammary tumor model - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mammary carcinogenesis induced by this compound (MNU) and medroxyprogesterone acetate (MPA) in BALB/c mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Intraductal administration of this compound as a novel rodent mammary tumor model - Gao - Annals of Translational Medicine [atm.amegroups.org]
- 19. Modulation of this compound induced mammary tumors in Sprague–Dawley rats by combination of lysine, proline, arginine, ascorbic acid and green tea extract - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Chemopreventive Effects of Propolis in the MNU-Induced Rat Mammary Tumor Model - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for MNU-Induced Skin Carcinogenesis in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for inducing skin carcinogenesis in mice using the chemical carcinogen N-methyl-N-nitrosourea (MNU). This model is a valuable tool for studying the mechanisms of skin cancer development, identifying potential therapeutic targets, and evaluating the efficacy of novel drug candidates.
This compound is a direct-acting alkylating agent that induces tumor formation in various organs, including the skin.[1][2] Its carcinogenic activity stems from its ability to transfer a methyl group to DNA, leading to mutations that can initiate tumorigenesis.[3] The protocols outlined below describe the topical application of MNU to induce skin tumors in mice, a widely used and well-established experimental model.
Quantitative Data Summary
The following tables summarize quantitative data from representative studies on MNU-induced carcinogenesis. It is important to note that tumor incidence, multiplicity, and latency can vary significantly depending on the mouse strain, MNU dose, and application frequency.
| Mouse Strain | MNU Dose (Topical) | Treatment Regimen | Tumor Incidence | Latency (Weeks) | Tumor Types | Reference |
| Hairless Mice | 1 mg | Single Application | Not Specified | 48 (observation period) | Skin Tumors | [4] |
| Hairless Mice | 10 mg | Single Application | Significantly higher than 1mg | 30 (observation period) | Skin Tumors | [4] |
| Athymic Nude Mice | 0.2 mg | Single Application | A few tumors observed | 56 (observation period) | Squamous papillomas and carcinomas, sebaceous adenomas | [5][6] |
| Athymic Nude Mice | 0.1 mg | Weekly for 30 weeks | Significantly more tumors than single dose | 56 (observation period) | Squamous papillomas and carcinomas, sebaceous adenomas | [5][6] |
| BALB/c Mice (with MPA) | Not specified (systemic) | MNU + MPA | 79% (15/19) | ~22 | Type B adenocarcinomas | [7] |
| BALB/c Mice | Not specified (systemic) | MNU only | 15% (3/20) | ~25.5 | Type B adenocarcinomas | [7] |
Experimental Protocols
Protocol 1: Single High-Dose MNU Application for Skin Carcinogenesis in Hairless Mice
This protocol is adapted from studies investigating the dose-response relationship of MNU in skin carcinogenesis.[4]
Materials:
-
This compound (MNU)
-
Acetone (reagent grade)
-
Hairless mice (e.g., Skh-HR1)
-
Pipettes and sterile, chemical-resistant tubes
-
Personal Protective Equipment (PPE): gloves, lab coat, safety glasses
Procedure:
-
Animal Preparation:
-
Acclimatize hairless mice for at least one week before the experiment.
-
House mice in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Ensure the dorsal skin of the mice is clean and free of any lesions.
-
-
MNU Solution Preparation (prepare fresh before each use):
-
Caution: MNU is a potent carcinogen and mutagen. Handle with extreme care in a chemical fume hood.
-
Dissolve MNU in acetone to the desired concentration (e.g., for a 10 mg dose, a 1% solution can be prepared by dissolving 10 mg of MNU in 1 ml of acetone).
-
-
MNU Application:
-
Gently restrain the mouse.
-
Using a pipette, apply a single dose of the MNU solution (e.g., 100 µl of a 1% solution for a 1 mg dose, or 100 µl of a 10% solution for a 10 mg dose) to a defined area of the dorsal skin.
-
-
Post-Application Monitoring:
-
Observe the mice regularly (at least twice weekly) for signs of tumor development.
-
Record the time of appearance, location, and size of all skin lesions.
-
Monitor the overall health of the animals, including body weight and any signs of toxicity.
-
The observation period can extend from 30 to 48 weeks.[4]
-
-
Tumor Analysis:
-
At the end of the study, euthanize the mice according to institutional guidelines.
-
Excise tumors and surrounding skin for histopathological analysis.
-
Fix tissues in 10% neutral buffered formalin and embed in paraffin for sectioning and staining (e.g., Hematoxylin and Eosin).
-
Protocol 2: Repeated Low-Dose MNU Application in Athymic Nude Mice
This protocol is based on a study comparing different carcinogenesis protocols in nude mice.[5][6]
Materials:
-
As listed in Protocol 1.
-
Athymic nude mice (BALB/c background)
Procedure:
-
Animal Preparation:
-
Follow the same acclimatization and housing procedures as in Protocol 1.
-
-
MNU Solution Preparation:
-
Prepare a 0.5% MNU solution in acetone (5 mg/ml).
-
-
MNU Application:
-
Apply 20 µl of the 0.5% MNU solution to the skin of each ear, delivering a total dose of 0.2 mg per mouse.
-
Repeat this application once a week for 30 weeks.[5]
-
-
Post-Application Monitoring:
-
Monitor the mice as described in Protocol 1 for the duration of the treatment and for a subsequent observation period (e.g., up to 56 weeks from the start of treatment).[5]
-
-
Tumor Analysis:
-
Perform tumor collection and histopathological analysis as outlined in Protocol 1.
-
Visualizations
Experimental Workflow for MNU-Induced Skin Carcinogenesis
Caption: Workflow for MNU-induced skin carcinogenesis in mice.
Signaling Pathway Implicated in MNU Carcinogenesis
This compound acts as a direct-acting alkylating agent, causing DNA damage. This can lead to the activation of DNA damage response pathways and, if the damage is not properly repaired, can result in mutations in key regulatory genes. The p53 tumor suppressor pathway is a critical component of the cellular response to DNA damage.
Caption: Simplified p53 pathway in response to MNU-induced DNA damage.
References
- 1. Review: Animal models of this compound-induced mammary cancer and retinal degeneration with special emphasis on therapeutic trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Animal Models of this compound-induced Mammary Cancer and Retinal Degeneration with Special Emphasis on Therapeutic Trials | In Vivo [iv.iiarjournals.org]
- 3. N-Nitroso-N-methylurea - Wikipedia [en.wikipedia.org]
- 4. Carcinogenic doses of methylnitrosourea induce dose response related delay in transit through S and G2 phases in mouse epidermis: a cell kinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Tumorigenesis in athymic nude mouse skin by chemical carcinogens and ultraviolet light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mammary carcinogenesis induced by this compound (MNU) and medroxyprogesterone acetate (MPA) in BALB/c mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: N-Methyl-N-nitrosourea (MNU) Dosage Optimization for Reduced Animal Toxicity
Welcome to the technical support center for researchers, scientists, and drug development professionals working with N-Methyl-N-nitrosourea (MNU). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you optimize your experimental protocols, with a focus on minimizing animal toxicity while achieving your research objectives.
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing the toxicity of MNU in animal models?
The toxicity and carcinogenic effects of MNU are influenced by several critical factors:
-
Dose: Higher doses of MNU generally lead to increased toxicity and a higher incidence of tumor formation.[1] The optimal dose will depend on the research goal, whether it's inducing specific tumors or other pathologies like retinal degeneration.[2][3]
-
Animal Species and Strain: Different animal species (e.g., rats, mice, rabbits) and even different strains within the same species (e.g., Sprague-Dawley vs. Long-Evans rats) can exhibit varying susceptibility to MNU.[2][4][5]
-
Age at Administration: The age of the animal at the time of MNU administration is a crucial determinant of susceptibility. For instance, rats are most susceptible to MNU-induced mammary cancer when treated between 4 and 7 weeks of age.[2] Mortality rates are also inversely related to the age at exposure in young rats.[2]
-
Route of Administration: The method of MNU delivery, such as intraperitoneal (i.p.), intravenous (i.v.), subcutaneous (s.c.), oral (p.o.), or intraductal, can significantly impact which organs are targeted and the overall toxicity profile.[2][4][6]
-
Frequency of Administration: Both single and multiple-dose regimens are used in MNU studies. The frequency of administration will influence the cumulative dose and the resulting toxicity.[1][7]
Q2: How can I reduce the systemic toxicity of MNU in my experiments?
Several strategies can be employed to mitigate the systemic toxicity of MNU:
-
Dose Optimization: Careful dose selection is paramount. It's recommended to conduct pilot studies to determine the maximum tolerated dose (MTD) in your specific animal model and for your intended experimental duration.[8] Lowering the dose can reduce the incidence of benign tumors and overall toxicity.[1]
-
Age-Specific Dosing: Administering MNU at an age of peak susceptibility for the desired effect (e.g., mammary carcinogenesis) can allow for lower effective doses.[2]
-
Route of Administration Selection: For localized tumor induction, consider alternative administration routes like intraductal injection for mammary tumors, which can reduce systemic exposure and toxicity compared to i.p. or i.v. injections.[6]
-
Use of Protective Agents: Co-administration of certain compounds can protect specific tissues from MNU-induced damage. For example:
-
Supportive Care: Provide close monitoring of animal health, including body weight and food/water intake.[5][7][9] Supportive care can help animals recover from acute toxicity.
Q3: What are the common signs of MNU-induced toxicity in rodents?
Common signs of toxicity include:
-
Weight Loss: A significant decrease in body weight is a common and early indicator of MNU toxicity.[5][9][10]
-
Mortality: Higher doses and administration at a very young age can lead to increased mortality.[2]
-
Organ-Specific Damage:
-
Hematopoietic System: Myelosuppression is a primary toxic effect.[2]
-
Retina: Photoreceptor cell loss (retinal degeneration) is a well-documented effect, particularly in adult animals.[2][3][11]
-
Gastrointestinal Tract: Severe cytotoxic effects can be observed in the stomach, especially with oral administration.[8]
-
Thymus: Thymic atrophy is a notable sign of MNU toxicity.[9]
-
-
Histopathological Changes: Microscopic examination of tissues can reveal various toxic effects, such as hyperplasia, lymphocyte infiltration, vacuolation, and necrosis in organs like the lungs, kidneys, and liver.[12][13]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High mortality rate in the experimental group. | MNU dose is too high for the specific animal strain or age. | - Conduct a dose-response study to determine the optimal dose with acceptable toxicity.[1]- Consider the age of the animals; younger animals may be more susceptible to lethal effects.[2]- Ensure proper MNU solution preparation and accurate dosing. |
| Significant weight loss and poor health of animals. | Systemic toxicity of MNU. | - Reduce the MNU dosage.[5]- Provide nutritional support and monitor animal welfare closely.- For retinal studies, consider co-administration of nicotinamide.[2] |
| Low tumor incidence in a carcinogenesis study. | - MNU dose is too low.- Animals were treated at an age of low susceptibility.- Improper preparation or administration of MNU. | - Increase the MNU dose, but be mindful of increasing toxicity.[1]- Administer MNU to rats between 4-7 weeks of age for optimal mammary tumor induction.[2]- Prepare MNU solution fresh before each use as it is unstable.[14] |
| Tumors appearing in non-target organs. | Systemic administration (i.p. or i.v.) leads to widespread distribution of the carcinogen. | - For mammary tumors, consider intraductal administration to localize the effect.[6] |
| Inconsistent results between experiments. | - Variation in animal age, strain, or substrain.- Differences in MNU solution preparation and handling.- Inconsistent administration technique. | - Standardize all experimental parameters, including animal source, age, and weight.- Strictly follow a standardized protocol for MNU preparation and administration. |
Quantitative Data Summary
Table 1: Effect of Nicotinamide on MNU-Induced Retinal Damage in Rats
| Nicotinamide Dose (mg/kg bw) | Photoreceptor Cell Ratio (%) 7 Days Post-MNU | Protection Level |
| 0 | 5.6 | - |
| 10 | 22.4 | Partial |
| 25 | 33.6 | Complete |
| Untreated Control | 34.5 | - |
Data from a study in S-D rats. The photoreceptor cell ratio is calculated as (photoreceptor cell thickness / total retinal thickness) x 100.[2]
Table 2: Effect of 3-Aminobenzamide on MNU-Induced Retinal Damage in Rats
| 3-Aminobenzamide Dose (mg/kg bw) | Photoreceptor Cell Ratio (%) 7 Days Post-MNU |
| 0 | 17.8 |
| 30 | 38.4 |
| 50 | 48.4 |
| Untreated Control | 53.1 |
Data from a study in S-D rats.[2]
Table 3: Dose-Response of a Single Intravenous MNU Injection for Mammary Tumor Induction in Sprague-Dawley Rats
| MNU Dose (mg/kg body weight) | Cancer Incidence (%) | Mean Number of Cancers per Animal | Mean Latent Period (days) |
| 50 | 100 | 4.5 | 60 |
| 45 | 100 | 3.8 | 68 |
| 40 | 100 | 3.2 | 75 |
| 35 | 95 | 2.5 | 85 |
| 30 | 90 | 2.1 | 98 |
| 25 | 85 | 1.8 | 110 |
| 20 | 80 | 1.5 | 125 |
| 15 | 70 | 1.2 | 140 |
| 10 | 60 | 0.9 | 165 |
Adapted from a lifetime dose-response study.[1]
Experimental Protocols
Protocol 1: Preparation and Intraperitoneal Administration of MNU for Mammary Carcinogenesis in Rats
Materials:
-
This compound (MNU)
-
Sterile 0.9% NaCl solution (saline)
-
0.05% acetic acid solution (for stabilization, optional)[14]
-
Appropriate personal protective equipment (PPE): gloves, lab coat, safety glasses
-
Syringes and needles
Procedure:
-
Warning: MNU is a potent carcinogen and mutagen. Handle with extreme care in a chemical fume hood.[3][12]
-
On the day of injection, freshly prepare the MNU solution. MNU is unstable in aqueous solutions.[14]
-
Calculate the required amount of MNU based on the desired dose (e.g., 50 mg/kg) and the body weights of the animals.
-
Dissolve the MNU powder in sterile saline. Some protocols may use saline containing 0.05% acetic acid to improve stability.[14]
-
Ensure the MNU is completely dissolved.
-
Administer the solution to female Sprague-Dawley rats (typically 50 days old) via intraperitoneal (i.p.) injection.[15]
-
Monitor the animals closely for any immediate adverse reactions.
-
Properly dispose of all materials that have come into contact with MNU according to institutional guidelines.
Protocol 2: Histopathological Assessment of MNU-Induced Toxicity
Materials:
-
Tissue samples from control and MNU-treated animals
-
10% neutral buffered formalin or 40% formal saline for fixation[12]
-
Ethanol series (for dehydration)
-
Xylene (for clearing)
-
Paraffin wax
-
Microtome
-
Glass slides
-
Hematoxylin and Eosin (H&E) stains
Procedure:
-
At the end of the experimental period, euthanize the animals and perform a necropsy.
-
Collect target organs (e.g., liver, kidney, lungs, spleen, thymus, mammary glands) and fix them in 10% neutral buffered formalin or 40% formal saline for at least 24 hours.[12]
-
Process the fixed tissues through a series of graded ethanol solutions for dehydration, followed by clearing in xylene.
-
Embed the tissues in paraffin wax.
-
Section the paraffin blocks at a thickness of 4-5 µm using a microtome.
-
Mount the sections on glass slides.
-
Deparaffinize and rehydrate the sections.
-
Stain the sections with Hematoxylin and Eosin (H&E).
-
Dehydrate the stained sections and mount with a coverslip.
-
Examine the slides under a microscope to evaluate for histopathological changes such as cell death, inflammation, hyperplasia, and tumor formation.[12][16]
Visualizations
Caption: MNU-induced cellular damage pathway.
Caption: Workflow for MNU-induced animal studies.
References
- 1. Lifetime dose-response relationships for mammary tumor induction by a single administration of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Animal Models of this compound-induced Mammary Cancer and Retinal Degeneration with Special Emphasis on Therapeutic Trials | In Vivo [iv.iiarjournals.org]
- 3. Review: Animal models of this compound-induced mammary cancer and retinal degeneration with special emphasis on therapeutic trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound as a mammary carcinogenic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Susceptibility to this compound-induced retinal degeneration in different rat strains - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Intraductal administration of this compound as a novel rodent mammary tumor model - Gao - Annals of Translational Medicine [atm.amegroups.org]
- 7. Effect of multiple doses of this compound, an end product of methylguanidine (found in processed food), on the fertility of female Swiss albino mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimal dose selection of this compound for the rat comet assay to evaluate DNA damage in organs with different susceptibility to cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The effects of methylnitrosourea (MNU) on natural killer (NK) cell cytotoxicity and cytokine production in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Animal models for retinitis pigmentosa induced by MNU; disease progression, mechanisms and therapeutic trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ojshostng.com [ojshostng.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Modulation of this compound induced mammary tumors in Sprague–Dawley rats by combination of lysine, proline, arginine, ascorbic acid and green tea extract - PMC [pmc.ncbi.nlm.nih.gov]
- 16. N-methylnitrosourea induced breast cancer in rat, the histopathology of the resulting tumours and its drawbacks as a model - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting low tumor incidence in MNU-induced models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering low tumor incidence in N-methyl-N-nitrosourea (MNU)-induced animal models.
Troubleshooting Guide: Low Tumor Incidence
Low tumor incidence is a common challenge in MNU-induced carcinogenesis studies. This guide addresses potential causes and offers solutions in a question-and-answer format.
Q1: My MNU-induced tumor incidence is lower than expected. What are the most critical factors to check?
A1: Several factors can significantly influence tumor incidence. The most critical to review are:
-
MNU Dosage and Preparation: Incorrect dosage or improper preparation of the MNU solution can drastically reduce its carcinogenic efficacy.
-
Animal Strain and Age: The genetic background and age of the animals at the time of MNU administration are paramount for successful tumor induction.
-
Route of Administration: The method used to deliver MNU will affect the target organ and tumor development.
-
Diet and Animal Husbandry: Diet composition and general animal health can modulate the carcinogenic response.
Q2: How can I ensure my MNU solution is prepared and administered correctly?
A2: MNU is a direct-acting alkylating agent that is unstable in aqueous solutions.[1][2] Therefore, fresh preparation and immediate use are crucial.
-
Preparation: MNU should be dissolved in a suitable vehicle, such as physiological saline containing 0.05% acetic acid, immediately before administration.[3]
-
Dosage: The dose of MNU is critical and organ-specific. For mammary tumors in rats, a single intraperitoneal (i.p.) or intravenous (i.v.) injection of 50 mg/kg body weight is commonly used and can achieve a high incidence.[1][4][5] Dose-response relationships have been established, showing that higher doses generally lead to higher tumor incidence and shorter latency periods.[4][6][7]
-
Administration: Ensure accurate and consistent administration. The i.p. route is often preferred due to its simplicity and reproducibility.[1][4]
Q3: What is the optimal age and strain of animals for inducing mammary tumors with MNU?
A3: For mammary carcinogenesis, female Sprague-Dawley (SD) rats are highly susceptible and widely recommended.[2][5]
-
Age: The highest susceptibility to MNU-induced mammary tumors is in rats between 4 and 7 weeks (28 to 50 days) of age.[1][7] This period coincides with the sexual maturity and differentiation of the mammary gland's terminal end buds.[5] Administering MNU before 50 days of age has been shown to be effective.[7]
-
Strain: While SD rats are common, other strains like Wistar rats have also been used successfully.[5] It is important to be consistent with the strain used throughout a study.
Q4: I am working on a colon cancer model. What are the recommended MNU protocols?
A4: For inducing colon tumors, the route of administration is typically localized.
-
Intrarectal Instillation: Intrarectal administration of MNU is an effective method for inducing colorectal tumors in mice and rats.[8][9][10] This method targets the large bowel directly. For example, multiple intrarectal instillations of 0.3 mg of MNU three times per week have been shown to induce a high incidence of large bowel neoplasms in ICR/Ha mice.[8]
Q5: Can diet impact the incidence of MNU-induced tumors?
A5: Yes, diet, particularly fat content, can significantly influence mammary carcinogenesis.
-
High-Fat Diets: Consumption of a high-fat diet can enhance mammary carcinogenesis, particularly during the promotion and progression stages.[11] Studies have shown that diets with a higher percentage of fat are associated with a higher tumor incidence.[12]
-
Caloric Intake: It's important to consider that the stimulatory effect of high-fat diets on tumor occurrence is more pronounced when animals are fed ad libitum.[11]
-
Dietary Components: Specific fatty acids, such as n-3 polyunsaturated fatty acids (PUFAs), have been shown to suppress MNU-induced mammary cancer.[1] Conversely, unhealthy dietary patterns are known to increase cancer risk.[13]
Frequently Asked Questions (FAQs)
Q: What is the mechanism of action for MNU?
A: MNU is a direct-acting alkylating agent that transfers a methyl group to DNA, forming adducts such as O6-methylguanine.[3][14] If this DNA damage is not properly repaired by cellular mechanisms like base excision repair, it can lead to mutations in key genes (e.g., activation of oncogenes or inactivation of tumor suppressor genes) during DNA replication, ultimately initiating carcinogenesis.[3][9][14]
Q: How long after MNU administration should I expect to see tumors?
A: The latency period for tumor development varies depending on the MNU dose, administration route, animal strain, and target organ. For mammary tumors in SD rats induced with a 50 mg/kg dose, palpable tumors can begin to appear within a few weeks, with mean latency periods reported to be around 93 to 149 days.[15] Lower doses are associated with longer latency periods.[6]
Q: What are the expected tumor characteristics in an MNU-induced mammary cancer model?
A: MNU-induced rat mammary tumors share many similarities with human breast cancer.[1] They are typically adenocarcinomas and are often hormone-dependent, expressing estrogen receptors (ER).[1][15][16] These tumors can be papillary, adenoid, or solid, and may show varying degrees of differentiation.[16]
Q: Are there alternative routes of administration for inducing mammary tumors?
A: Yes, besides i.p. and i.v. injections, other methods have been successfully used:
-
Subcutaneous (s.c.) injection: This method is as effective as i.v. administration in inducing mammary carcinomas and is easier and faster to perform.[17]
-
Intraductal (i.duc.) administration: This technique allows for targeted tumor induction in specific mammary glands with a lower dose of MNU, offering better consistency and a predictable tumor location.[2]
-
Direct application: Applying crystalline MNU directly onto the mammary gland has also been shown to be an effective method.[18]
Quantitative Data Summary
The following tables summarize key quantitative data from various studies to aid in experimental design and troubleshooting.
Table 1: Effect of MNU Dose on Mammary Tumor Incidence in Sprague-Dawley Rats
| MNU Dose (mg/kg) | Administration Route | Age at Administration (days) | Tumor Incidence (%) | Average Tumors per Rat | Mean Latency (days) | Reference |
| 50 | i.p. | 50 | ~100% | 3.6 - 3.9 | ~93 | [4][5][17] |
| 50 | i.v. | 50 | 90% | 3.9 | ~93 | [17] |
| 50 | i.v. | 50 | Not Specified | Not Specified | Not Specified | [6] |
| 37.5 | i.p. | 50 | Not Specified | Not Specified | Not Specified | [4] |
| 25 | i.p. | 50 | Not Specified | Not Specified | Not Specified | [4] |
| 25 | i.p. | 35 | Not Specified | Not Specified | Not Specified | [7] |
| 12.5 | i.p. | 50 | Not Specified | Not Specified | Not Specified | [4] |
| 10 | i.v. | 50 | Not Specified | Not Specified | Not Specified | [6] |
Table 2: Influence of Dietary Fat on MNU-Induced Mammary Tumor Incidence in Sprague-Dawley Rats
| Diet Group (Fat % by weight) | Feeding Regimen | Tumor Incidence (%) | Notes | Reference |
| 5% Fat | Restricted | No significant difference | During restricted feeding period | [11] |
| 20% Fat | Restricted | No significant difference | During restricted feeding period | [11] |
| 5% Fat | Ad libitum | Lower | During ad libitum feeding period | [11] |
| 20% Fat | Ad libitum | Significantly Higher | During ad libitum feeding period | [11] |
| 3.9% Fat | Isocaloric | Lower | [12] | |
| 10.7% Fat | Isocaloric | Highest | [12] | |
| 15.6% Fat | Isocaloric | Intermediate | [12] | |
| 21.4% Fat | Isocaloric | Intermediate | [12] |
Experimental Protocols
Protocol 1: MNU-Induced Mammary Carcinogenesis in Rats
-
Animal Model: Female Sprague-Dawley rats, 42-50 days old.
-
MNU Preparation: Immediately before use, dissolve MNU in sterile physiological saline containing 0.05% acetic acid to a final concentration of 10 mg/mL. Protect the solution from light.
-
Administration: Administer a single intraperitoneal (i.p.) injection of MNU at a dose of 50 mg/kg body weight.
-
Monitoring: Palpate the rats for mammary tumors twice weekly, starting 3-4 weeks after MNU injection.
-
Tumor Measurement: Once a tumor becomes palpable, measure its dimensions (length and width) with calipers.
-
Endpoint: The experiment can be terminated at a predetermined time point (e.g., 20-30 weeks post-injection) or when tumors reach a specified size according to institutional guidelines.
-
Necropsy: At termination, euthanize the animals, and collect all mammary tumors and other relevant tissues for histological analysis.
Protocol 2: MNU-Induced Colon Carcinogenesis in Mice
-
Animal Model: Male ICR/Ha mice.
-
MNU Preparation: Prepare a fresh solution of MNU in the desired vehicle.
-
Administration: Administer MNU via intrarectal instillation. A dosing regimen of 0.3 mg per mouse, three times a week, has been shown to be effective.[8]
-
Monitoring: Monitor the animals for signs of distress and weight loss.
-
Endpoint: The study can be concluded after a set number of weeks (e.g., starting from week 17, a high incidence of neoplasms is observed).[8]
-
Necropsy: At the end of the study, perform a necropsy and carefully examine the large intestine for the presence of tumors. Collect any observed lesions for histopathological confirmation.
Visualizations
Caption: MNU-induced DNA damage and signaling pathway.
Caption: General experimental workflow for MNU-induced tumorigenesis.
References
- 1. iv.iiarjournals.org [iv.iiarjournals.org]
- 2. Intraductal administration of this compound as a novel rodent mammary tumor model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Dose-responsive induction of mammary gland carcinomas by the intraperitoneal injection of 1-methyl-1-nitrosourea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. veterinaryworld.org [veterinaryworld.org]
- 6. Lifetime dose-response relationships for mammary tumor induction by a single administration of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of carcinogen dose and age at administration on induction of mammary carcinogenesis by 1-methyl-1-nitrosourea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Colon cancer induction in mice by intrarectal instillation of N-methylnitosorurea (38498) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mouse models of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Effect of energy intake on the promotion of mammary carcinogenesis by dietary fat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The influence of different levels of dietary fat on the incidence and growth of MNU-induced mammary carcinoma in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. news-medical.net [news-medical.net]
- 14. file.medchemexpress.com [file.medchemexpress.com]
- 15. This compound-induced rat mammary tumors. Hormone responsiveness but lack of spontaneous metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. MNU-induced rat mammary carcinomas: immunohistology and estrogen receptor expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Induction of mammary gland carcinomas by the subcutaneous injection of 1-methyl-1-nitrosourea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Induction of mammary carcinomas by the direct application of crystalline this compound onto rat mammary gland - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Inconsistent Tumor Latency with N-Methyl-N-nitrosourea (MNU)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Methyl-N-nitrosourea (MNU) to induce tumors in animal models. Inconsistent tumor latency is a common challenge that can impact experimental reproducibility and data interpretation. This resource aims to address specific issues to help you standardize your protocols and achieve more consistent outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for MNU-induced tumorigenesis?
A1: this compound (MNU) is a direct-acting alkylating agent.[1][2][3] It does not require metabolic activation to exert its carcinogenic effects.[4][5] MNU methylates DNA, leading to an accumulation of mutations that can enhance cancer risk in target organs.[1][2][3] A characteristic mutation found in over 85% of MNU-induced mammary tumors is a G to A transition in codon 12 of the H-Ras oncogene.[6] This process can ultimately lead to neoplastic transformation.
Q2: Which animal models are most commonly used for MNU-induced tumor studies?
A2: Sprague-Dawley (SD) and F344 rats are frequently used for inducing mammary tumors.[1][5] The MNU-induced rat mammary tumor model is well-established due to its similarities to human breast cancer.[2][3] Mouse models, including FVB-Trp53 heterozygous and C57BL/6 mice, are also utilized, particularly for studying thymic lymphomas and lung tumors.[7]
Q3: How does the dose of MNU affect tumor latency and incidence?
A3: There is a clear dose-dependent relationship in MNU-induced carcinogenesis. Higher doses of MNU generally lead to a shorter tumor latency period and a higher incidence of tumors.[8][9][10] Conversely, decreasing the MNU dose is associated with a longer latent period for cancer development.[10] For example, in Sprague-Dawley rats, mammary adenocarcinoma incidence reached 100% at and above a 50 mg/kg dose of MNU.[8]
Q4: What is the optimal age for administering MNU to achieve high tumor incidence?
A4: The age of the animal at the time of MNU administration is a critical factor. For inducing mammary tumors in rats, administration between 4 and 7 weeks of age (peripubertal period) is most effective and results in the highest tumor incidence.[11][12] This period coincides with the high proliferation of pluripotent cells in the terminal end buds of the mammary gland.[12] Administering MNU to rats before 50 days of age has been shown to be effective.[8]
Q5: How should MNU be prepared and handled for administration?
A5: MNU is sensitive to light and humidity and should be stored at -20°C in the dark.[11][13] For administration, it is typically dissolved in a physiological saline solution containing 0.05% acetic acid or a citrate buffer (pH 4.5) immediately before use.[3][11][14] Due to its instability in aqueous solutions, especially at higher pH, it is crucial to use the prepared solution within a short timeframe, often within 15 minutes of preparation.[13][15]
Troubleshooting Guide
This guide addresses common problems encountered during MNU-induced tumorigenesis experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability in tumor latency between animals in the same group. | Inconsistent MNU Preparation/Administration: MNU degrades rapidly in solution. Delays between preparation and injection can lead to inconsistent effective doses. Inaccurate injection volumes or improper injection technique (e.g., leakage from the injection site) can also contribute. | - Prepare MNU solution fresh immediately before each set of injections. - Ensure precise and consistent injection volumes for each animal. - Use proper and consistent administration techniques (e.g., intraperitoneal, intravenous). The intraperitoneal route is often recommended for its ease and reproducibility.[9] |
| Genetic Variability: Even within the same strain, there can be genetic differences that affect susceptibility to carcinogens. | - Use a genetically homogenous animal strain from a reputable supplier. - Consider that different rat strains (e.g., Sprague-Dawley vs. F344) have different susceptibilities.[1] | |
| Low tumor incidence or no tumor development. | Suboptimal MNU Dose: The dose may be too low to induce tumors effectively in the chosen animal model. | - Consult literature for established dose-response relationships for your specific animal model and target tumor type.[9][10] - Consider a pilot study with a dose titration to determine the optimal dose for your experimental conditions. |
| Incorrect Age at Administration: Administering MNU outside the window of highest susceptibility can significantly reduce tumor incidence. | - For mammary tumors in rats, administer MNU during the peripubertal period (around 50 days of age).[8][10][11] | |
| MNU Inactivity: Improper storage or handling can lead to the degradation of the MNU powder. | - Store MNU powder at -20°C in a dark, dry environment.[11] - Ensure the MNU has not expired. | |
| Tumors developing in non-target organs. | Systemic Administration: Intraperitoneal or intravenous injection of MNU leads to systemic exposure and can induce tumors in various organs.[5] | - For site-specific tumor induction, consider local administration methods. For example, intraductal administration can be used to induce mammary tumors in a predictable location.[5] |
| Animal Strain Susceptibility: Different strains can have predispositions to developing tumors in specific organs. | - Research the known tumor spectrum for the chosen animal strain in response to MNU. For instance, FVB-Trp53+/- mice are prone to developing thymic malignant lymphoma and primary lung tumors.[7] |
Quantitative Data Summary
The following tables summarize key quantitative data from studies on MNU-induced mammary tumorigenesis in rats.
Table 1: Effect of MNU Dose on Mammary Tumor Latency and Multiplicity in Sprague-Dawley Rats
| MNU Dose (mg/kg) | Administration Route | Age at Administration (days) | Mean/Median Tumor Latency (days) | Tumor Incidence (%) | Mean Tumors per Animal | Reference |
| 75 | i.p. | 35 | Decreased with dose | 100 | - | [8] |
| 50 | i.p. | 35 | Decreased with dose | 100 | - | [8] |
| 50 | i.p. | 50 | 63 | 93 | 3.1 | [9] |
| 37.5 | i.p. | 50 | 77 | 87 | 2.1 | [9] |
| 25 | i.p. | 50 | 112 | 60 | 1.0 | [9] |
| 50 | i.v. | 50 | 69 | 100 | 4.3 | [10] |
| 30 | i.v. | 50 | 114 | 95 | 2.2 | [10] |
| 10 | i.v. | 50 | 258 | 55 | 0.8 | [10] |
Table 2: Effect of Age at MNU Administration on Mammary Tumorigenesis in Sprague-Dawley Rats (50 mg/kg MNU)
| Age at Administration (days) | Administration Route | Tumor Incidence (%) | Mean Tumors per Animal | Mean Tumor Latency (days) | Reference |
| 28 | i.p. | 100 | 5.5 | 77 | [8] |
| 35 | i.p. | 100 | 6.0 | 79 | [8] |
| 42 | i.p. | 100 | 5.1 | 82 | [8] |
Experimental Protocols
Protocol 1: MNU Preparation and Intraperitoneal (i.p.) Administration for Mammary Tumor Induction in Rats
-
Materials:
-
This compound (MNU) powder
-
Sterile 0.9% NaCl solution (physiological saline)
-
Glacial acetic acid
-
Sterile syringes and needles (e.g., 25-gauge)
-
Appropriate personal protective equipment (PPE): gloves, lab coat, safety glasses
-
-
Procedure:
-
Animal Age: Use female Sprague-Dawley rats at approximately 50 days of age.
-
MNU Solution Preparation:
-
Caution: MNU is a potent carcinogen and should be handled with extreme care in a chemical fume hood.
-
Prepare a stock solution of 0.05% acetic acid in physiological saline.
-
Immediately before injection, weigh the required amount of MNU powder.
-
Dissolve the MNU in the acidified saline solution to the desired final concentration (e.g., 5 mg/mL for a 50 mg/kg dose in a rat weighing 200g, requiring a 2mL injection volume).
-
Protect the solution from light. Use the solution within 15-30 minutes of preparation.
-
-
Administration:
-
Weigh each rat to calculate the precise injection volume.
-
Administer the MNU solution via a single intraperitoneal injection.
-
-
Post-injection Monitoring:
-
Monitor the animals regularly for signs of toxicity.
-
Begin palpating for tumors twice weekly, starting approximately 4 weeks post-injection.[9]
-
Record the date of appearance, location, and size of all palpable tumors.
-
-
Visualizations
Caption: Simplified signaling pathway of MNU-induced carcinogenesis.
Caption: General experimental workflow for MNU-induced tumorigenesis.
Caption: Troubleshooting logic for inconsistent MNU tumor latency.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Review: Animal models of this compound-induced mammary cancer and retinal degeneration with special emphasis on therapeutic trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Influence of aging on multi-organ carcinogenesis in rats induced by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Intraductal administration of this compound as a novel rodent mammary tumor model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mapping Mammary Tumor Traits in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Short-term carcinogenicity study of this compound in FVB-Trp53 heterozygous mice | PLOS One [journals.plos.org]
- 8. Effect of carcinogen dose and age at administration on induction of mammary carcinogenesis by 1-methyl-1-nitrosourea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dose-responsive induction of mammary gland carcinomas by the intraperitoneal injection of 1-methyl-1-nitrosourea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Lifetime dose-response relationships for mammary tumor induction by a single administration of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Animal Models of this compound-induced Mammary Cancer and Retinal Degeneration with Special Emphasis on Therapeutic Trials | In Vivo [iv.iiarjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. This compound | C2H5N3O2 | CID 12699 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Reducing Mortality in MNU-Treated Animal Cohorts
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize mortality and morbidity in N-methyl-N-nitrosourea (MNU)-treated animal cohorts.
I. Frequently Asked Questions (FAQs)
Q1: What is a typical mortality rate to expect in an MNU-induced cancer model?
A1: The mortality rate in MNU-induced models is highly variable and depends on several factors, including the MNU dose, the age of the animal at the time of administration, and the route of injection. Younger animals are generally more susceptible to MNU-induced toxicity. For instance, in one study, the 14-day mortality rate was 21% for rats treated on day 0 of life, but only 8% for those treated on day 5. No mortality was observed in rats treated at 10, 15, or 20 days of age within the first 30 days.[1] Higher doses also correlate with increased mortality. A single intraperitoneal (i.p.) injection of 75 mg/kg MNU in p53+/- mice resulted in the death or humane euthanasia of 56 out of 60 animals before the end of a six-month observation period.
Q2: What are the primary causes of mortality in MNU-treated animals?
A2: The primary causes of mortality are dose-dependent and can be acute or chronic.
-
Acute Toxicity (within the first 2 weeks): This is often due to severe myelosuppression, where MNU damages hematopoietic stem cells in the bone marrow. This leads to neutropenia (low white blood cells), making animals highly susceptible to opportunistic infections, and thrombocytopenia (low platelets), which can cause spontaneous bleeding.
-
Delayed Toxicity/Morbidity: This can be a result of the development of aggressive, non-target tumors (e.g., lymphomas, intestinal adenocarcinomas), or from complications arising from the primary tumors, such as urinary obstruction in prostate cancer models.[2] MNU can also cause cell death in sensitive tissues like the retina.[3]
Q3: How should I prepare the MNU solution to minimize toxicity?
A3: Proper preparation of the MNU solution is critical as it is unstable, especially in alkaline and humid conditions. Degradation can lead to the formation of diazomethane, a toxic gas. Always prepare MNU solutions fresh, immediately before use, in a certified chemical fume hood.[4] MNU is often dissolved in a slightly acidic buffer, such as phosphate-citrate-buffered saline (pH 4.7) or acidified saline (pH 5.0), to improve stability.[2] Commercial suppliers also provide protocols for solubilizing MNU in vehicles like 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline for in vivo administration.[5][6]
Q4: Is there an optimal age for administering MNU to reduce mortality?
A4: Yes, mortality is inversely related to the age at which MNU is administered.[1] For mammary carcinogenesis models in rats, administration around 50 days of age is common and is associated with low acute toxicity.[7] For cataract induction, a 70 mg/kg dose given to 15-day-old rats was effective with no mortality.[1] Researchers should choose the age that balances susceptibility to carcinogenesis in the target organ with the systemic tolerance of the animal.
Q5: What are the key clinical signs of MNU toxicity that I should monitor daily?
A5: Daily monitoring is crucial for early intervention. Key signs include:
-
General Health: Hunched posture, lethargy, decreased activity, piloerection (ruffled fur), and changes in breathing.
-
Weight Loss: A body weight loss of 20% is often considered a humane endpoint. Note that tumor growth can sometimes mask overall body weight loss.
-
Myelosuppression Signs: Pale skin and mucous membranes (anemia), signs of infection (e.g., discharge from eyes or nose, diarrhea), or bleeding.
-
Behavioral Changes: Reduced grooming, social isolation, or changes in food and water intake.
II. Troubleshooting Guides
Problem: High mortality within the first 14 days post-MNU injection.
| Possible Cause | Troubleshooting Steps & Recommendations |
| MNU Overdose or Improper Administration | 1. Verify Dose Calculation: Double-check all calculations for dose based on the most recent animal body weights. 2. Review Injection Technique: For intraperitoneal (i.p.) injections, ensure proper restraint and inject into the lower right abdominal quadrant to avoid the cecum. Use an appropriate needle size (e.g., 23-25g for rats) and angle (45 degrees).[8] Aspirate before injecting to ensure you haven't entered the bladder or intestines.[8] |
| Acute Hematopoietic Toxicity (Myelosuppression) | 1. Implement Supportive Care: Move affected animals to clean cages with easy access to softened, palatable, high-calorie food and water gels to ensure proper nutrition and hydration. 2. Prophylactic Antibiotics: For severe neutropenia, consider prophylactic antibiotics in the drinking water (e.g., enrofloxacin 0.16 mg/ml) as prescribed by a veterinarian, especially if there's a high risk of infection.[9] 3. Consider Hematopoietic Growth Factors: In cases of severe, life-threatening myelosuppression, administration of Granulocyte-Colony Stimulating Factor (G-CSF) can be considered to stimulate neutrophil recovery. A common dose for rats is 100 µg/kg, administered subcutaneously.[8] |
| Severe Off-Target Organ Toxicity | 1. Review Necropsy Findings: If possible, perform a necropsy on deceased animals to identify target organs of toxicity. MNU can affect the retina, brain, and hematopoietic system.[3] 2. Consider Protective Agents: For retinal toxicity, co-administration of nicotinamide has been shown to be protective.[1] |
Problem: Progressive weight loss and deteriorating health weeks after MNU administration.
| Possible Cause | Troubleshooting Steps & Recommendations |
| Chronic Myelosuppression & Anemia | 1. Regular Health Monitoring: Continue twice-daily health checks. Monitor for pallor and signs of weakness. 2. Nutritional Support: Provide a highly palatable and energy-dense diet. Gels and liquid supplements can be beneficial for animals with reduced appetite. |
| Cancer-Associated Cachexia | 1. Differentiate from Toxicity: Cachexia is often associated with large tumor burdens. Monitor tumor growth closely. Unlike toxicity-induced weight loss, cachexia may not be accompanied by other overt signs of illness until late stages. 2. Dietary Supplementation: Ensure the diet is rich in protein and calories. |
| Development of Non-Mammary Tumors | 1. Comprehensive Palpation: During routine checks, palpate not only the target organ area but also other common sites for MNU-induced tumors, such as the lymph nodes (for lymphoma). 2. Humane Endpoints: Adhere to established humane endpoints, which should include tumor size, body condition score, and overall clinical condition, not just tumor dimensions alone. |
III. Data Presentation & Experimental Protocols
Table 1: MNU Dose, Animal Age, and Associated Mortality in Rats
| Animal Age at Injection | MNU Dose (mg/kg) | Route | Observed Mortality | Reference |
| 0 days | Not specified | i.p. | 21% (10/48) within 14 days | [1] |
| 5 days | Not specified | i.p. | 8% (2/26) within 14 days | [1] |
| 15 days | 70 | i.p. | 0% within 30 days | [1] |
| 50 days | 50 | i.v. | "Little toxicity" reported | [7] |
| 3 months | 10, 20, 50 | i.v. | Dose-dependent increase in tumors, mortality not specified | [7] |
| 15 months | 10, 20, 50 | i.v. | Tumor incidence not dose-dependent, mortality not specified | [7] |
Protocol 1: Preparation of MNU Solution for Injection
Safety Precaution: MNU is a potent carcinogen, mutagen, and teratogen. All handling must be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemically resistant gloves.[4]
-
Prepare Acidified Saline: Prepare a sterile saline solution (0.9% NaCl) and adjust the pH to approximately 5.0 using acetic acid or a citrate buffer. This increases the stability of the MNU.
-
Weigh MNU: In the chemical fume hood, carefully weigh the required amount of MNU powder.
-
Dissolve MNU: Immediately before injection, dissolve the MNU powder in the prepared acidified saline to the desired concentration (e.g., 10 mg/mL).[2] Ensure the solution is completely clear.
-
Use Immediately: Administer the freshly prepared solution to the animals without delay to prevent degradation.
-
Decontamination: Decontaminate all surfaces, glassware, and reusable equipment that came into contact with MNU using a 10% sodium thiosulfate, 1% sodium hydroxide solution for 24 hours.[4] Dispose of all single-use items as hazardous waste.[4]
Protocol 2: Health Monitoring for MNU-Treated Animals
| Frequency | Monitoring Parameter | Scoring/Notes |
| Daily | Appearance & Behavior | Note any changes from baseline (e.g., hunched posture, lethargy, isolation, ruffled fur). |
| Food & Water Intake | Visually inspect food and water levels for significant decreases. | |
| Hydration Status | Perform a skin turgor test (gentle skin pinch over the back). | |
| Weekly | Body Weight | Record individual body weights. A loss of >15% from peak weight is a concern; >20% is a critical endpoint. |
| Tumor Palpation | Gently palpate the target area for tumor development. Once tumors appear, measure with calipers. | |
| Body Condition Score | Assess muscle and fat stores over the spine and pelvis (Score 1-5). |
IV. Visualizations
Caption: Experimental workflow for MNU studies.
Caption: MNU-induced DNA damage signaling.
References
- 1. Animal Models of this compound-induced Mammary Cancer and Retinal Degeneration with Special Emphasis on Therapeutic Trials | In Vivo [iv.iiarjournals.org]
- 2. The MNU Plus Testosterone Rat Model of Prostate Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Review: Animal models of this compound-induced mammary cancer and retinal degeneration with special emphasis on therapeutic trials [pubmed.ncbi.nlm.nih.gov]
- 4. unthealth.edu [unthealth.edu]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. N-Nitroso-N-methylurea | DNA Alkylator/Crosslinker | TargetMol [targetmol.com]
- 7. Effect of age on dose-response relationship in carcinogenesis induced by single administration of N-nitrosomethylurea in female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Antibiotic Use in Research Animals – Office of Animal Welfare [sites.uw.edu]
Technical Support Center: Impact of Animal Strain on MNU Carcinogenesis Susceptibility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-methyl-N-nitrosourea (MNU)-induced carcinogenesis models. The content addresses common issues related to the variability in tumor development due to animal strain.
Frequently Asked Questions (FAQs)
Q1: We are seeing significant variability in tumor incidence in our MNU-induced mammary carcinogenesis study. What could be the cause?
A1: Variability in tumor incidence in MNU studies is often linked to the strain of the animal model used. Different rat and mouse strains exhibit profound differences in their susceptibility to MNU-induced tumors. For instance, in rats, Sprague-Dawley (SD) and Wistar (W) strains are highly susceptible to mammary carcinogenesis, while strains like Copenhagen (COP) are resistant.[1][2][3] It is crucial to ensure you are using a consistent and appropriate strain for your experimental goals. Genetic drift within an outbred stock can also contribute to variability.
Q2: Which rat strain is most suitable for studying MNU-induced mammary tumors?
A2: The choice of rat strain depends on the specific research question.
-
For high tumor incidence and shorter latency: Sprague-Dawley (SD) and Wistar-Furth (WF) rats are excellent choices as they are highly susceptible.[4]
-
For studying resistance mechanisms: The Copenhagen (COP) rat is almost completely resistant to MNU-induced mammary tumors, making it ideal for comparative studies to identify resistance genes.[2][4]
-
For genetic mapping of susceptibility loci: Crosses between susceptible and resistant strains, such as (SD x COP)F1 hybrids, are often used.[2]
Q3: Are there mouse models for MNU-induced carcinogenesis, and do they show strain-dependent differences?
A3: Yes, mouse models are also used, and susceptibility is strain-dependent. For example, BALB/c mice are susceptible to MNU-induced mammary tumors, especially when combined with hormonal treatments like medroxyprogesterone acetate (MPA).[5] In contrast, studies using p53 heterozygous mice on a C57BL/6 background often report a high incidence of thymic lymphomas rather than mammary tumors after MNU administration.[6][7] The A/J mouse strain is known to be highly sensitive to lung carcinogenesis.[8]
Q4: We are not observing the expected tumor phenotype in our p53+/- mice treated with MNU. What could be wrong?
A4: The genetic background of your p53+/- mice is a critical factor. For instance, FVB-Trp53+/- mice treated with MNU develop thymic malignant lymphoma and primary lung tumors.[6] B6-Trp53+/- mice, on the other hand, predominantly develop malignant lymphomas in the thymus and spleen.[6] Ensure your experimental design accounts for the known tumor spectrum of the specific p53+/- mouse strain you are using.
Q5: How does the route of MNU administration affect tumor development across different strains?
A5: The route of administration is a critical experimental parameter that can influence tumor incidence and location. Intravenous (i.v.) and intraperitoneal (i.p.) injections are common methods.[9][10] While the core susceptibility of a strain remains, the bioavailability and distribution of MNU can be altered by the administration route, potentially affecting tumor latency and multiplicity. Consistency in the administration route is paramount for reproducible results.
Troubleshooting Guides
Issue: Lower than expected tumor incidence in a susceptible rat strain.
| Possible Cause | Troubleshooting Step |
| MNU solution instability | MNU is unstable and must be freshly prepared immediately before use. It is typically dissolved in a phosphate-citrate buffer or acidified saline (pH 4.5-5.0) to ensure stability for at least a few hours.[9] |
| Incorrect MNU dosage | The dose of MNU significantly impacts tumor incidence.[11] For mammary tumors in SD rats, a single i.v. injection of 50 mg/kg body weight is commonly used.[10][11] Verify your dosage calculations and administration volume. |
| Age of animals at administration | The age of the animals at the time of MNU administration is a critical factor. For mammary carcinogenesis in rats, administration between 4 and 7 weeks of age yields the highest susceptibility.[12] |
| Genetic integrity of the animal strain | If using an outbred stock like Sprague-Dawley, there can be genetic drift over time. Consider obtaining animals from a reputable supplier and periodically assessing their baseline tumor susceptibility. |
Issue: High mortality rate in MNU-treated mice.
| Possible Cause | Troubleshooting Step |
| High MNU dosage | High doses of MNU can be toxic. For instance, in p53+/- mice, a dose of 75 mg/kg can lead to significant mortality before the end of a 6-month study.[7] Consider a dose-response study to find the optimal balance between tumor induction and toxicity.[6] |
| Strain sensitivity | Some mouse strains are more sensitive to the toxic effects of MNU. Review the literature for established protocols for your specific strain. |
| Vehicle for MNU dissolution | Ensure the vehicle (e.g., citrate-buffered saline) is prepared correctly and is not contributing to toxicity. |
Quantitative Data Summary
Table 1: Susceptibility of Different Rat Strains to MNU-Induced Mammary Carcinogenesis
| Strain | Susceptibility | Tumor Incidence (%) | Average Latency (days) | Reference |
| Sprague-Dawley (SD) | High | ~100% | 154 +/- 19 | [2][5] |
| Wistar-Furth (WF) | High | > 2 tumors/rat | Not specified | [4] |
| Fischer 344 (F344) | Moderate | < 1.2 tumors/rat | Not specified | [4] |
| Copenhagen (COP) | Resistant | ~0% | Not applicable | [2][4] |
| (SD x COP)F1 Hybrid | Intermediate | Lower than SD | Longer than SD | [2] |
Table 2: Tumor Spectrum in Different Mouse Strains Treated with MNU
| Strain | Primary Tumor Type | MNU Dosage and Route | Incidence (%) | Reference |
| BALB/c (with MPA) | Mammary Adenocarcinoma | Not specified | 79% | [5] |
| FVB-Trp53+/- | Thymic Malignant Lymphoma & Lung Tumors | 50-75 mg/kg i.p. | 54-59% (TML) | [6] |
| B6-Trp53+/- | Thymic/Spleen Lymphoma | 75 mg/kg i.p. | ~90% | [7] |
Experimental Protocols
Protocol 1: MNU-Induced Mammary Carcinogenesis in Rats
-
Animal Model: Female Sprague-Dawley rats, 4-7 weeks of age.[12]
-
MNU Preparation: Immediately before use, dissolve MNU in phosphate-citrate-buffered saline (pH 4.7) or acidified saline (pH 5.0) to a concentration of 10 mg/mL.[9]
-
MNU Administration: Administer a single intravenous (i.v.) injection of MNU at a dose of 50 mg/kg body weight.[10][11] Mild sedation may be used for i.v. injections.[9]
-
Tumor Monitoring: Palpate the mammary chains weekly to detect the appearance of tumors. Record the date of appearance, location, and size of each tumor.
-
Endpoint: The experiment can be terminated at a predetermined time point (e.g., 35 weeks) or when tumors reach a specific size.[10] At necropsy, collect tumors for histological analysis.
Protocol 2: MNU-Induced Lymphoma in p53+/- Mice
-
Animal Model: Male and female B6.129-Trp53tmlBrdN5 heterozygous (p53+/-) mice.
-
MNU Preparation: Dissolve MNU in citrate-buffered saline adjusted to pH 4.5. The solution should be prepared fresh.[13]
-
MNU Administration: Administer a single intraperitoneal (i.p.) injection of MNU at a dose of 75 mg/kg body weight.[7]
-
Monitoring: Observe the animals for clinical signs of illness. The study duration is typically 6 months.[7]
-
Endpoint: Perform a full necropsy at the end of the study or when animals become moribund. The thymus is the primary organ for examination for lymphomas.[7]
Visualizations
Caption: A generalized workflow for studies of MNU-induced carcinogenesis.
Caption: Role of Ha-ras mutation in MNU-induced tumor development.
References
- 1. Mapping Mammary Tumor Traits in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ar.iiarjournals.org [ar.iiarjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Genetic control of resistance to chemically induced mammary adenocarcinogenesis in the rat. | Semantic Scholar [semanticscholar.org]
- 5. Mammary carcinogenesis induced by this compound (MNU) and medroxyprogesterone acetate (MPA) in BALB/c mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Short-term carcinogenicity study of this compound in FVB-Trp53 heterozygous mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound (MNU): A positive control chemical for p53+/- mouse carcinogenicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. The MNU Plus Testosterone Rat Model of Prostate Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dspace.uevora.pt [dspace.uevora.pt]
- 11. Lifetime dose-response relationships for mammary tumor induction by a single administration of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Animal Models of this compound-induced Mammary Cancer and Retinal Degeneration with Special Emphasis on Therapeutic Trials | In Vivo [iv.iiarjournals.org]
- 13. researchgate.net [researchgate.net]
improving the efficiency of intraductal MNU delivery
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing intraductal N-methyl-N-nitrosourea (MNU) delivery for mammary carcinogenesis models.
Troubleshooting Guide
This guide addresses specific issues that may arise during the experimental process.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Leakage of MNU solution from the nipple post-injection | - Needle withdrawal is too rapid.- Injection volume exceeds ductal capacity.- Improper needle placement. | - After injection, keep the needle in the nipple for approximately 30 seconds before withdrawal to prevent the solution from spilling out.[1]- Use a smaller injection volume. For mice, 3-10 µL is a general range, while for rats, around 20 µL has been used successfully.[2][3]- Ensure the needle is properly inserted into the ductal opening. It may be necessary to gently pull the nipple up onto the needle rather than pushing the needle into the nipple.[1] |
| Inconsistent or no tumor development in treated glands | - Incomplete filling of the ductal tree.- Low MNU dosage.- Technical difficulty in performing the injection. | - Include a tracer dye (e.g., bromophenol blue or Evans blue) in the injection mixture to visually confirm the filling of the entire ductal tree.[3][4]- Optimize the MNU dosage. A single intraductal dose of 1.0 mg MNU in 20 µL has been shown to induce stable carcinomas in situ in rats.[2]- Practice the injection technique. Intraductal injection is a difficult technique, and consistent success requires practice.[5] |
| Damage to the ductal lumen or surrounding tissue | - Injection rate is too fast.- Needle gauge is too large. | - Maintain a slow and steady injection rate to avoid damaging the delicate ductal structures. An approximate rate of 40 µL/min has been suggested for mice.[1]- Use a fine-gauge needle, such as a 33G or 34G needle, for the injection.[1][3] |
| Tumor development in untreated mammary glands | - High MNU dosage leading to systemic effects. | - A key advantage of intraductal delivery is localized administration. If tumors appear in untreated glands, consider reducing the MNU dose. A 2 mg dose in rats showed tumor development in unpredictable locations, while a 1 mg dose was more localized.[2] |
| Difficulty visualizing the nipple opening | - Obstruction by dead skin or hair. | - Gently remove any dead skin covering the nipple opening using fine micro-dissecting tweezers.[4]- Use an over-the-counter hair removal cream to clear the area around the nipple.[4] |
Frequently Asked Questions (FAQs)
Q1: What are the primary advantages of intraductal MNU delivery over traditional intraperitoneal (i.p.) injection?
A1: Intraductal (i.duc) administration of MNU offers several advantages over i.p. injection, including:
-
Predictable Tumor Location: Tumors develop specifically in the treated mammary gland, allowing for more targeted studies.[2]
-
Improved Carcinogenesis Efficiency: Direct contact of MNU with the mammary ductal epithelial cells may enhance the efficiency of tumor induction.[2]
-
Reduced Carcinogen Dose: A lower overall dose of MNU is required compared to systemic administration, minimizing systemic toxicity.[2]
-
Localized Drug Delivery: This method is also beneficial for the localized delivery of therapeutic agents to the mammary gland.[2][6]
Q2: What is a recommended starting dose and volume for intraductal MNU delivery in rats?
A2: A single intraductal injection of 1 mg of MNU in a 20 µL volume into the fourth mammary gland of Sprague-Dawley rats has been successfully used to induce stable carcinomas in situ.[2]
Q3: How can I confirm a successful intraductal injection?
A3: The most effective way to confirm a successful injection is to include a tracer dye, such as bromophenol blue or Evans blue, in your injection mixture. Successful delivery is indicated by the dye spreading throughout the entire ductal tree without leaking into the surrounding stromal compartment.[3][4] Swelling or diffusion of the dye into the nearby fat pad suggests an unsuccessful injection.[3]
Q4: What is the typical latency period for tumor development following intraductal MNU administration?
A4: In rats administered a 1 mg intraductal dose of MNU, atypical hyperplasia can be observed as early as 4 weeks post-injection, developing into carcinoma in situ by 5-6 weeks.[2] Palpable tumors may develop at different latencies depending on the dose; for example, a 0.5 mg dose in rats resulted in longer and more varied latencies.[2]
Q5: Can this technique be used in mice as well as rats?
A5: Yes, intraductal injection techniques have been described for both mice and rats.[3][4] However, the injection volumes are typically smaller for mice (e.g., 3-10 µL) compared to rats.[3]
Data Presentation
Table 1: Comparison of Intraductal MNU Delivery Doses in Rats
| MNU Dose (per duct) | Injection Volume | Animal Model | Key Outcomes | Reference |
| 0.5 mg | Not Specified | Sprague-Dawley Rat | Longer and more variable tumor latency. | [2] |
| 1.0 mg | 20 µL | Sprague-Dawley Rat | Stable induction of carcinomas in situ with predictable location. | [2] |
| 2.0 mg | Not Specified | Sprague-Dawley Rat | Tumor development in untreated mammary glands, indicating potential systemic effects. | [2] |
Table 2: Tumor Incidence and Latency: Intraductal vs. Intraperitoneal MNU Administration
| Administration Route | MNU Dose | Animal Model | Tumor Incidence | Average Latency (days) | Reference |
| Intraductal | 50 mg/kg (pilot study) | Sprague-Dawley Rat | 100% in treated gland | 35-39 | [2] |
| Intraperitoneal | 50 mg/kg | Sprague-Dawley Rat | High, but in unpredictable locations | Variable | [2][7] |
Experimental Protocols
Detailed Methodology for Intraductal MNU Delivery in Rats (Adapted from[2])
-
Animal Model: Female Sprague-Dawley rats (pubescent).
-
MNU Preparation: Dissolve this compound (MNU) in a vehicle solution (e.g., saline with 0.05% acetic acid) to the desired concentration (e.g., 50 mg/mL for a 1 mg dose in 20 µL).
-
Anesthesia: Anesthetize the rat using an appropriate method (e.g., isoflurane inhalation).
-
Nipple Preparation: Locate the nipple of the target mammary gland (e.g., the fourth inguinal mammary gland). Gently clean the area.
-
Injection:
-
Load a syringe with a fine-gauge needle (e.g., 33G) with 20 µL of the MNU solution.
-
Carefully insert the needle into the opening of the mammary duct through the nipple.
-
Slowly inject the solution into the duct. Visual confirmation with a tracer dye is recommended.
-
-
Post-Procedure: Monitor the animal for recovery from anesthesia. Palpate the mammary glands weekly to monitor for tumor development.
Visualizations
Caption: Workflow for Intraductal MNU Delivery.
Caption: Simplified MNU-Induced Mammary Carcinogenesis Pathway.
References
- 1. Intraductal Delivery and X-ray Visualization of Ethanol-Based Ablative Solution for Prevention and Local Treatment of Breast Cancer in Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intraductal administration of this compound as a novel rodent mammary tumor model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intraductal Injection: Delivering Injection Mix into the Ducts of the Mouse Mammary Gland [jove.com]
- 4. Intraductal Injection for Localized Drug Delivery to the Mouse Mammary Gland - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Preclinical and Clinical Evaluation of Intraductally Administered Agents in Early Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dspace.uevora.pt [dspace.uevora.pt]
Technical Support Center: N-Methyl-N-nitrosourea (MNU) Solution Handling
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on preventing the degradation of N-Methyl-N-nitrosourea (MNU) solutions during experiments.
Frequently Asked Questions (FAQs)
Q1: What is MNU and why is its stability crucial?
A1: this compound (MNU) is a potent carcinogenic, mutagenic, and teratogenic compound widely used in cancer research to induce tumors in animal models.[1][2] It is a direct-acting alkylating agent that transfers a methyl group to DNA, leading to mutations.[1][3] The stability of the MNU solution is critical to ensure accurate and reproducible experimental results, as its degradation leads to a decrease in its effective concentration and carcinogenic activity.
Q2: What are the main factors that cause MNU solution degradation?
A2: The primary factors contributing to MNU solution degradation are pH, temperature, and light exposure.[4] MNU is particularly unstable in aqueous solutions, and its rate of hydrolysis is highly pH-dependent.[5][6] It is also sensitive to humidity and should be protected from light.[4]
Q3: How quickly does MNU degrade in an aqueous solution?
A3: The degradation of MNU in aqueous solutions is highly dependent on the pH. It is most stable in acidic conditions and degrades rapidly in neutral to alkaline environments.[4][5] For instance, at 20°C, the half-life of MNU is approximately 125 hours at pH 4.0, but it drops to just 1.2 hours at pH 7.0 and 0.1 hours at pH 8.0.[5]
Q4: What are the recommended storage conditions for MNU powder and its solutions?
A4: The pure, solid form of MNU should be stored under refrigeration, protected from humidity and light.[4] Stock solutions of MNU are typically stored at -20°C or -80°C to maintain stability for extended periods, such as up to one month at -20°C and six months at -80°C, with protection from light and under a nitrogen atmosphere.[1]
Q5: Can I repeatedly freeze and thaw my MNU stock solution?
A5: It is highly recommended to aliquot your MNU stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[1] This practice helps to prevent the inactivation of the compound that can occur with multiple temperature changes.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or no tumor induction in animal models. | MNU solution may have degraded due to improper preparation or storage. | Prepare fresh MNU solution immediately before use.[7] Ensure the pH of the solvent is acidic (e.g., using a citrate buffer) to slow down degradation.[1] Store stock solutions at -80°C in single-use aliquots.[1] |
| Precipitation observed in the MNU solution upon preparation. | The solvent system may not be optimal for the desired concentration, or the MNU has not fully dissolved. | Use a co-solvent system such as DMSO and PEG300 to improve solubility.[1] Gentle warming or sonication can aid in the dissolution of MNU.[1] |
| Variability in results between experimental batches. | Differences in the age or handling of the MNU solution between batches. | Standardize the MNU solution preparation protocol. Always use freshly prepared solutions or properly stored single-use aliquots.[7] |
| Safety concerns during handling of MNU. | MNU is a potent carcinogen and is volatile. | Always handle MNU powder and solutions in a chemical fume hood using appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.[4] |
Quantitative Data on MNU Degradation
The stability of MNU in aqueous solutions is highly dependent on pH. The following table summarizes the half-life of MNU at various pH levels at a constant temperature of 20°C.
| pH | Half-life (hours) |
| 4.0 | 125[5] |
| 6.0 | 24[5] |
| 7.0 | 1.2[5] |
| 8.0 | 0.1[5] |
| 9.0 | 0.03[5] |
Experimental Protocols
Preparation of MNU Solution for Animal Studies
This protocol provides a general guideline for preparing an MNU solution for administration to laboratory animals.
Materials:
-
This compound (MNU) powder
-
Sterile, acidic buffer (e.g., citrate buffer, pH 4.0-4.5) or 0.9% saline
-
Light-shielded container (e.g., amber vial or a clear vial wrapped in aluminum foil)
-
Appropriate personal protective equipment (PPE)
Procedure:
-
Safety First: All handling of MNU powder and solutions must be performed in a certified chemical fume hood. Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.
-
Weighing MNU: Carefully weigh the required amount of MNU powder.[7] Due to its instability, it is recommended to prepare only the amount of solution needed for the experiment.[7]
-
Dissolving MNU: Transfer the MNU powder to a light-shielded container.[7] Add the desired volume of sterile, cold acidic buffer or saline.
-
Mixing: Gently vortex or swirl the container until the MNU is completely dissolved. Avoid vigorous shaking.
-
Immediate Use: It is critical to use the freshly prepared MNU solution immediately to ensure its potency.[7]
Visualizations
MNU-Induced DNA Damage and the Mismatch Repair Pathway
Caption: MNU-induced DNA alkylation and the subsequent DNA mismatch repair pathway.
Experimental Workflow for MNU-Induced Carcinogenesis
Caption: A typical experimental workflow for an MNU-induced carcinogenesis study.
References
- 1. DNA mismatch repair - Wikipedia [en.wikipedia.org]
- 2. pancreapedia.org [pancreapedia.org]
- 3. Mechanisms of DNA damage, repair and mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C2H5N3O2 | CID 12699 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. veterinaryworld.org [veterinaryworld.org]
- 6. benchchem.com [benchchem.com]
- 7. Protocol for chemically induced murine gastric tumor model - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Non-Target Organ Toxicity of N-Methyl-N-nitrosourea (MNU)
Welcome to the technical support center for researchers, scientists, and drug development professionals working with N-Methyl-N-nitrosourea (MNU). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize non-target organ toxicity during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (MNU) and what are its primary non-target organ toxicities?
A1: this compound (MNU) is a potent, direct-acting alkylating agent widely used in experimental research to induce tumors in various organs for cancer studies.[1] It exerts its effects by transferring a methyl group to nucleobases in DNA, which can lead to mutations and cellular damage.[2][3] While it is a valuable tool for creating organ-specific cancer models, MNU can also cause significant toxicity in non-target organs.
The primary non-target organs affected by MNU toxicity include:
-
Hematopoietic System: MNU can cause myelosuppression, leading to a decrease in white blood cells, red blood cells, and platelets.[4]
-
Retina: Photoreceptor cells in the retina are highly sensitive to MNU, which can induce apoptosis and lead to retinal degeneration.[5]
-
Liver: MNU can induce hepatotoxicity, characterized by cellular degeneration and necrosis.[4][6]
-
Spleen: The spleen can be affected, showing multi-nucleation and increased lymphocytic activity.[4]
-
Other Organs: Toxicity has also been observed in the brain, hair follicles, heart, and small intestine.[4]
Q2: What are the general mechanisms behind MNU-induced non-target organ toxicity?
A2: The primary mechanism of MNU toxicity is its ability to alkylate DNA, forming adducts that, if not repaired, can lead to mutations, DNA strand breaks, and the initiation of apoptosis (programmed cell death). In highly sensitive cells, excessive DNA damage triggers apoptotic pathways. Key molecular events include the hyperactivation of Poly (ADP-ribose) polymerase (PARP), leading to NAD+ and ATP depletion, and the activation of caspase cascades.[7] Oxidative stress and inflammation also play significant roles in the pathology of MNU-induced organ damage.
Q3: What are some protective agents that can be used to minimize MNU-induced non-target organ toxicity?
A3: Several agents have been investigated for their potential to mitigate MNU's harmful effects on non-target tissues. These include:
-
PARP Inhibitors: Nicotinamide and 3-aminobenzamide have shown significant protection against MNU-induced retinal degeneration by preventing the depletion of cellular energy stores.[7]
-
Antioxidants and Anti-inflammatory Agents: A variety of natural compounds with antioxidant and anti-inflammatory properties, such as n-3 polyunsaturated fatty acids (PUFAs), silymarin, and betulinic acid, have shown potential in reducing cellular damage.
-
Amino Acids: A combination of lysine, proline, and arginine, along with ascorbic acid and green tea extract, has been found to reduce the incidence of MNU-induced mammary tumors.[8]
-
Dietary Components: Dietary cholesterol has been shown to have an inhibitory effect on the development of MNU-induced mammary tumors in rats.[5]
Troubleshooting Guides
Issue 1: High incidence of retinal degeneration in experimental animals.
Possible Cause: Photoreceptor cells are highly susceptible to MNU-induced apoptosis.
Solutions:
-
Administer PARP Inhibitors: Co-administration of nicotinamide or 3-aminobenzamide can provide significant protection.
-
Nicotinamide: A dose of 25 mg/kg administered subcutaneously (s.c.) concurrently with MNU can offer complete protection to the retina in rats. A 10 mg/kg dose provides partial protection.[7] For delayed treatment, a 1000 mg/kg dose of nicotinamide administered up to 4 hours after MNU has been shown to be fully protective.[7]
-
3-Aminobenzamide: A subcutaneous dose of 50 mg/kg administered concurrently with MNU has been shown to completely rescue photoreceptor cells in rats.[9] A 30 mg/kg dose can significantly reduce damage.[9] Note that administration 12 hours before or 4 hours after MNU is ineffective.[9]
-
-
Optimize MNU Dosage: If the primary target organ for your study is not the retina, consider reducing the MNU dosage to the lowest effective concentration for your model to spare the eyes.
Issue 2: Significant myelosuppression and hematopoietic toxicity observed.
Possible Cause: MNU directly targets hematopoietic stem cells, leading to a reduction in blood cell counts.[10]
Solutions:
-
Dose Fractionation: Consider a sub-chronic, low-dose exposure protocol instead of a single high-dose administration. Studies have shown that repeated low doses of MNU (e.g., 1 mg/kg) result in significantly lower mutagenicity in T-lymphocytes compared to a single high dose, likely due to the efficient repair of DNA damage at lower concentrations.[7]
-
Investigate Protective Agents: While specific data for MNU is limited, agents known to protect against chemotherapy-induced myelosuppression could be explored. For instance, Seleno-L-methionine has shown protective effects against cyclophosphamide-induced toxicity in blood cells and bone marrow in rats.[11]
-
Supportive Care: Provide enhanced supportive care to the animals, including a sterile environment and nutritional support, to help them cope with periods of low blood counts.
Issue 3: Evidence of hepatotoxicity in treated animals.
Possible Cause: MNU can cause direct damage to liver cells, leading to necrosis and inflammation.[4][6]
Solutions:
-
Administer Hepatoprotective Agents:
-
Silymarin: This extract from milk thistle is a well-known hepatoprotective agent with antioxidant and anti-inflammatory properties. While a specific protocol for MNU is not well-documented, a general approach from other models of liver injury involves co-administration of silymarin at doses around 100 mg/kg.
-
Betulinic Acid: This natural compound has demonstrated hepatoprotective effects in models of acetaminophen-induced liver injury, with oral doses of 25 mg/kg showing efficacy.[12] Its antioxidant and anti-inflammatory actions may be beneficial against MNU-induced damage.[12][13]
-
-
Monitor Liver Enzymes: Regularly monitor serum levels of liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST) to assess the extent of liver damage and the efficacy of any protective interventions.
Quantitative Data Summary
Table 1: Protective Effects of PARP Inhibitors on MNU-Induced Retinal Toxicity in Rats
| Protective Agent | Dose (mg/kg) | Administration Route | Timing Relative to MNU | Outcome (Photoreceptor Cell Ratio) | Reference |
| Nicotinamide | 10 | s.c. | Concurrent | 22.4% (Partial Protection) | [7] |
| 25 | s.c. | Concurrent | 33.6% (Complete Protection) | [7] | |
| 1000 | s.c. | ≤ 4 hours post-MNU | Complete Protection | [7] | |
| 1000 | s.c. | 6 hours post-MNU | Partial Protection | [7] | |
| 1000 | s.c. | 12 hours post-MNU | No Protection | [7] | |
| 3-Aminobenzamide | ≤ 5 | s.c. | Concurrent | Ineffective | [9] |
| 10 | s.c. | Concurrent | Tendency to suppress damage | [9] | |
| 30 | s.c. | Concurrent | Significant reduction in damage | [9] | |
| 50 | s.c. | Concurrent | Complete Rescue | [9] | |
| 50 | s.c. | 12h before or ≥4h after | Ineffective | [9] | |
| Control (MNU only) | - | - | - | 5.6% | [7] |
| Control (Untreated) | - | - | - | 34.5% | [7] |
Table 2: Effect of a Nutrient Supplement on MNU-Induced Mammary Tumors in Rats
| Treatment Group | Tumor Incidence Reduction | Tumor Number Reduction | Tumor Burden Reduction | Reference |
| 0.5% Nutrient Supplement | 68.4% | 68.4% | 60.5% | [8] |
| Nutrient supplement composition: Lysine, Proline, Arginine, Ascorbic Acid, and Green Tea Extract. |
Experimental Protocols
Protocol 1: Administration of Nicotinamide for Retinal Protection
-
Animals: Sprague-Dawley rats.
-
MNU Administration: Administer a single intraperitoneal (i.p.) injection of MNU at the desired dose for tumor induction (e.g., 60 mg/kg).
-
Nicotinamide Preparation: Dissolve nicotinamide in sterile saline.
-
Nicotinamide Administration:
-
Concurrent Treatment: Immediately after MNU injection, administer a subcutaneous (s.c.) injection of nicotinamide at a dose of 10 mg/kg for partial protection or 25 mg/kg for complete protection.[7]
-
Delayed Treatment: Administer a s.c. injection of 1000 mg/kg nicotinamide at 2, 4, 6, or 12 hours after MNU administration to assess the therapeutic window.[7]
-
-
Endpoint Analysis: Euthanize animals at a predetermined time point (e.g., 7 days for retinal analysis) and process retinal tissue for histology. Measure the photoreceptor cell layer thickness and calculate the photoreceptor cell ratio ((photoreceptor cell thickness / total retinal thickness) x 100).[7]
Protocol 2: General Workflow for Testing a Novel Protective Agent
-
Preliminary Studies:
-
Determine the maximum tolerated dose (MTD) of the novel protective agent in the animal model to be used.
-
Establish the optimal dose and administration route for MNU to consistently induce the desired non-target toxicity (e.g., hepatotoxicity, myelosuppression).
-
-
Experimental Groups:
-
Group 1: Vehicle control (no MNU, no protective agent).
-
Group 2: MNU control (MNU + vehicle for the protective agent).
-
Group 3: Protective agent control (vehicle for MNU + protective agent).
-
Group 4: Experimental group (MNU + protective agent).
-
-
Treatment: Administer the protective agent at various doses and time points relative to MNU injection (before, concurrent, after).
-
Monitoring:
-
Regularly monitor animal weight, food and water intake, and clinical signs of toxicity.
-
Collect blood samples at various time points to assess hematological parameters (for myelosuppression) and serum biochemical markers (e.g., ALT, AST for hepatotoxicity).
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the animals and perform gross necropsy.
-
Collect target and non-target organs for histopathological analysis.
-
Perform relevant molecular analyses on tissues (e.g., Western blot for apoptotic markers, qPCR for inflammatory genes).
-
Visualizations
Signaling Pathways
References
- 1. This compound as a mammary carcinogenic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. N-Nitroso-N-methylurea - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Review: Animal models of this compound-induced mammary cancer and retinal degeneration with special emphasis on therapeutic trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Hepatoprotective and Anti-fibrotic Agents: It's Time to Take the Next Step - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hepatoprotective activity of silymarin encapsulation against hepatic damage in albino rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Therapeutic efficacy of silymarin from milk thistle in reducing manganese-induced hepatic damage and apoptosis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Optimal dose of silymarin for the management of drug‑induced liver injury in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hematoprotective effect of seleno-L-methionine on cyclophosphamide toxicity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Molecular mechanisms in the pathogenesis of N-nitrosodimethylamine induced hepatic fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Anti-Inflammatory Activities of Betulinic Acid: A Review - PMC [pmc.ncbi.nlm.nih.gov]
adjusting MNU concentration in drinking water for consistent results
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals using N-methyl-N-nitrosourea (MNU) in drinking water for experimental models.
Troubleshooting Guide
This section addresses specific issues that may arise during the preparation and administration of MNU solutions.
Issue 1: Inconsistent or Lower-than-Expected Tumor Incidence
Question: My experiment is resulting in inconsistent tumor development or a lower incidence than reported in the literature. What could be the cause?
Answer: Inconsistent tumor incidence is often linked to the stability and actual dosage of MNU the animals receive. Several factors can contribute to this:
-
MNU Degradation: MNU is highly unstable and sensitive to light and pH.[1] If not prepared and stored correctly, it can degrade rapidly, leading to a lower effective dose. Solutions should be freshly prepared, protected from light, and maintained at an acidic pH.[1] Due to its instability, it is recommended to replace the MNU solution every other day, or three times per week, to maintain its potency.[2]
-
Inaccurate Dosing: The timing of MNU administration relative to cell proliferation is critical for a robust cancer response.[1] For some models, stimulating cell proliferation with hormones like testosterone just before MNU administration is essential.[1]
-
Variable Water Consumption: If animals reduce their water intake due to taste aversion or other factors, they will not receive the intended dose. It is crucial to monitor daily water consumption.[3]
Issue 2: Animals Are Not Drinking the MNU-Treated Water
Question: I've noticed a significant drop in water consumption after introducing the MNU solution. How can I address this?
Answer: A decrease in water intake is a common issue when adding compounds to drinking water.
-
Palatability: The taste of the MNU solution, especially if vehicles like DMSO are used, might be unpalatable to the animals.[4]
-
Acclimatization: Animals may need a period to acclimate to the taste.
-
Monitoring and Adjustment: It is mandatory to determine the ad libitum water intake for the specific strain, sex, and age of the rodents before starting the experiment.[5] Monitor water consumption daily for at least the first three days after introducing MNU.[3] If consumption drops significantly (e.g., below 90% of baseline), you may need to adjust the concentration or vehicle.[3]
Issue 3: MNU Powder is Difficult to Weigh and Dissolve
Question: The amount of MNU powder required is very small and difficult to weigh accurately. I'm also having trouble getting it to dissolve completely.
Answer: These are common practical challenges with MNU.
-
Weighing Small Quantities: For very small amounts, consider making a more concentrated stock solution in an appropriate solvent (like DMSO for in vitro work or acidified saline for in vivo injections) and then diluting it to the final concentration.[1][6] For direct addition to water bottles, using a small measuring scoop can be more practical than weighing.[2]
-
Solubility Issues: MNU is water-soluble, but its dissolution can be affected by pH and temperature.[7] For in vivo administration via injection, it is often dissolved in an acidified saline or a phosphate-citrate buffer (pH 4.7-5.0).[1] For drinking water, ensure the water is slightly acidified to improve stability and aid dissolution.[1][8] If using vehicles, a common in vivo solvent mixture is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[6]
Issue 4: Unexpected Animal Mortality
Question: Some of my mice have died unexpectedly during the MNU treatment period. Is this related to the MNU?
Answer: Yes, unexpected mortality can be a side effect of MNU treatment.
-
Acute Toxicity: MNU is a potent mutagen and can be lethal at high doses, causing issues like myelosuppression (damage to hematopoietic cells).[7] Doses as low as 25 mg/kg body weight have been shown to cause acute toxicity in some species.[7]
-
Off-Target Effects: MNU can affect organs other than the target for carcinogenesis, such as the lungs.[2] The dose may need to be adjusted based on the animal strain, age, and health status. It is crucial to start with established protocols and potentially perform a pilot study to determine the optimal, non-lethal dose for your specific model.[1][2]
Frequently Asked Questions (FAQs)
General Knowledge
Q1: What is this compound (MNU) and what is its mechanism of action? A1: this compound (MNU or NMU) is a potent carcinogen, mutagen, and teratogen.[6] It is a direct-acting alkylating agent, meaning it does not require metabolic activation to become reactive.[9][10] Its primary mechanism involves transferring a methyl group to DNA bases, forming adducts like O6-methylguanine, N7-methylguanine, and N3-methyladenine.[6][11] This DNA damage, if not repaired, can lead to mutations in key genes that regulate cell cycle, apoptosis, and DNA repair, ultimately promoting the initiation and progression of cancer.[6][12]
Preparation and Handling
Q2: How should I prepare and store MNU solutions for administration in drinking water? A2: MNU is unstable and requires careful handling.
-
Fresh Preparation: Always prepare solutions immediately before use.[1]
-
pH Control: MNU is most stable at an acidic pH (around 4.7-5.0).[1] Acidifying the drinking water (target pH 2.5-3.0) with an acid like HCl can help control bacterial growth and maintain MNU stability.[8][13]
-
Light Protection: MNU is light-sensitive.[1] Always use light-shielded or colored water bottles and store them away from direct light.[2][3]
-
Frequency of Change: Due to its instability in aqueous solutions, the MNU-treated water should be replaced frequently, at least every other day or three times per week.[2]
Q3: What safety precautions are necessary when handling MNU? A3: MNU is a potent carcinogen and should be handled with extreme caution. Use appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. All weighing and solution preparation should be conducted in a chemical fume hood to avoid inhalation of the powder. Follow all institutional guidelines for handling and disposal of carcinogenic compounds.
Dosing and Administration
Q4: How do I calculate the correct MNU concentration (e.g., ppm) for drinking water? A4: Calculating the dose requires knowing the target dose in mg/kg of body weight and the average daily water consumption of your animals.
-
Determine Average Daily Water Intake: Measure the 24-hour water consumption for your specific animal strain and age for at least three consecutive days to get a stable average (in mL/day).[3][5]
-
Determine Average Body Weight: Calculate the average body weight of the animals in the cage (in kg).
-
Calculate Total Daily Dose: Multiply the target dose (e.g., 50 mg/kg) by the average body weight to get the required mg of MNU per animal per day.[14]
-
Calculate Concentration: Divide the total daily dose (mg/day) by the average daily water intake (L/day) to get the final concentration in mg/L, which is equivalent to parts per million (ppm).
Example: For a 240 ppm solution, you would dissolve 240 mg of MNU in 1 liter of water.[2]
Q5: What factors can influence the effective dose an animal receives? A5: Several factors beyond the initial concentration can alter the actual dose.
-
Animal-Specific Factors: Water and food intake, body weight, metabolism, and even the gut microbiome can differ between animals and strains, affecting drug absorption.[15][16][17]
-
Water Quality: The chemical and biological stability of the drinking water itself can impact the stability of the dissolved MNU. Factors like pH, temperature, and the presence of microorganisms or biofilms in the water distribution system can play a role.[18][19][20]
Data & Protocols
Quantitative Data Summary
Table 1: MNU Solution & Dosing Parameters
| Parameter | Recommendation / Value | Rationale / Comment | Source(s) |
|---|---|---|---|
| Working pH | 4.7 - 5.0 | Enhances stability. | [1] |
| Drinking Water pH | 2.5 - 3.0 | Enhances stability and controls microbial growth. | [8][13] |
| Solvents (for injection) | Acidified Saline, Phosphate-Citrate Buffer | Common vehicles for maintaining stability for injection routes. | [1] |
| Frequency of Change | Every 48 hours (or 3x per week) | MNU is unstable in aqueous solution; frequent changes ensure potency. | [2] |
| Storage | Protect from light; prepare fresh. | MNU is light-sensitive. | [1] |
| Example Concentration | 240 ppm (for gastric tumors in mice) | An established concentration for a specific cancer model. |[2] |
Experimental Protocol: Preparation of MNU in Drinking Water
This protocol is adapted from a method for inducing gastric tumors in mice.[2]
Materials:
-
This compound (MNU) powder
-
Light-shielded or colored water bottles
-
Sterile, purified water
-
Hydrochloric acid (HCl) for pH adjustment (optional, but recommended)
-
Calibrated scale or measuring scoop
-
pH meter or pH strips
Procedure:
-
Pre-Experiment Monitoring: For at least three days prior to the experiment, measure and record the daily ad libitum water consumption for the animals to establish a baseline.[3][5]
-
Calculate Required MNU: Based on the desired concentration (e.g., 240 ppm), calculate the mass of MNU needed for your total volume of drinking water (240 ppm = 240 mg/L).
-
Prepare Water: Dispense the required volume of purified water into a sterile container within a chemical fume hood. If acidifying, add HCl dropwise until the pH is between 2.5 and 3.0.
-
Dissolve MNU: Carefully weigh the MNU powder. If the amount is too small to weigh accurately, use a designated small scoop.[2] Add the powder directly to the acidified water.
-
Mix Solution: Cap the container and mix thoroughly until the MNU is completely dissolved.
-
Dispense into Bottles: Transfer the final solution into light-shielded water bottles.
-
Administration: Place the bottles on the animal cages, allowing free access.
-
Monitoring and Replacement:
-
For the first three days, monitor animals closely for signs of dehydration or weight loss.[3]
-
Measure and record water consumption daily.
-
Discard any unused solution and prepare a fresh batch to replace the water in the bottles every 48 hours (or three times per week) to maintain the potency of the MNU.[2]
-
Visualizations
Experimental & Signaling Pathways
Caption: Experimental workflow for preparing and administering MNU in drinking water.
Caption: MNU-induced DNA damage and cellular transformation pathway.
References
- 1. The MNU Plus Testosterone Rat Model of Prostate Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol for chemically induced murine gastric tumor model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Boston University Institutional Animal Care and Use Committee (IACUC) Policy: Additives to the Drinking Water for Rats and Mice | Office of Research [bu.edu]
- 4. researchgate.net [researchgate.net]
- 5. scribd.com [scribd.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. iv.iiarjournals.org [iv.iiarjournals.org]
- 8. Proven Ways to Refine Your Laboratory Animals’ Drinking Water - Allentown [blog.allentowninc.com]
- 9. Intraductal administration of this compound as a novel rodent mammary tumor model - Gao - Annals of Translational Medicine [atm.amegroups.org]
- 10. Intraductal administration of this compound as a novel rodent mammary tumor model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DNA Alkylation Damage by Nitrosamines and Relevant DNA Repair Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Factors Influencing the Use and Interpretation of Animal Models in the Development of Parenteral Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. mdpi.com [mdpi.com]
- 19. Guidance on Monitoring the Biological Stability of Drinking Water in Distribution Systems - Canada.ca [canada.ca]
- 20. Biological Stability of Drinking Water: Controlling Factors, Methods, and Challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Reproducibility of MNU Cancer Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the reproducibility of N-methyl-N-nitrosourea (MNU)-induced cancer models.
Troubleshooting Guides and FAQs
This section addresses specific issues that may arise during experimental procedures with MNU-induced cancer models.
Issue 1: Low or No Tumor Incidence
-
Question: We followed a standard protocol for MNU-induced mammary tumors in Sprague-Dawley rats, but the tumor incidence is significantly lower than expected. What could be the cause?
-
Answer: Several factors can contribute to low tumor incidence. Firstly, the stability of the MNU solution is critical. MNU is sensitive to light and pH and degrades rapidly in solutions with a pH above 5.0. It is crucial to prepare the MNU solution fresh before each use in an acidic buffer (pH 4.0-5.0) and protect it from light. Secondly, the age of the animals at the time of MNU administration is a key factor. For mammary tumors in rats, the highest susceptibility is typically between 4 and 7 weeks of age.[1] Finally, ensure the correct strain of rat is being used, as susceptibility to MNU-induced carcinogenesis varies between strains. Sprague-Dawley rats are generally more susceptible to mammary tumor induction compared to Wistar rats.[2][3]
Issue 2: High Variability in Tumor Latency
-
Question: There is a wide variation in the time it takes for tumors to develop in our experimental animals, making it difficult to schedule downstream experiments. How can we reduce this variability?
-
Answer: Variability in tumor latency can be minimized by strictly controlling several experimental parameters. Ensure that all animals are of the same age and from the same supplier to minimize genetic and developmental differences. The dose of MNU should be administered accurately based on individual body weight. Even slight variations in the preparation and administration of the MNU solution can affect the effective dose each animal receives. Housing conditions, including diet and light-dark cycles, should be consistent across all cages, as these factors can influence the hormonal status of the animals, which in turn can affect the promotion phase of carcinogenesis.
Issue 3: Unexpected Animal Toxicity or Mortality
-
Question: We observed unexpected toxicity and mortality in our animals following MNU administration, even at a commonly used dose. What could be the reason?
-
Answer: Unexpected toxicity can arise from a few sources. While a 50 mg/kg dose is standard for mammary tumor induction in rats, the health status of the animals is important. Ensure that the animals are healthy and free from underlying infections before MNU administration. The route of administration can also influence toxicity. While intraperitoneal injection is common and effective, incorrect technique can lead to organ damage.[4] If toxicity is a persistent issue, consider a dose-response study to determine the optimal dose for your specific animal strain and supplier, as there can be substrain differences in sensitivity.[5] Additionally, ensure the MNU is fully dissolved; injecting a suspension can lead to uneven distribution and localized high concentrations, causing toxicity.[4]
Issue 4: Inconsistent Tumor Growth Rates
-
Question: After tumors appear, their growth rates are highly variable between animals. What could be contributing to this?
-
Answer: Tumor growth rates are influenced by a combination of host factors and tumor biology. While some variability is inherent to the model, you can take steps to minimize it. Ensure a consistent and high-quality diet is provided to all animals, as nutritional status can impact tumor growth. Monitor for any signs of secondary infections or other health issues in the animals, as these can affect their overall condition and tumor progression. The hormonal status of female rats, influenced by their estrous cycle, can also affect the growth of hormone-receptor-positive mammary tumors.
Data Presentation
The following tables summarize quantitative data on the key factors influencing the reproducibility of MNU-induced mammary cancer models in rats.
Table 1: Effect of MNU Dose on Mammary Tumor Induction in Sprague-Dawley Rats
| MNU Dose (mg/kg) | Tumor Incidence (%) | Mean Number of Tumors per Rat | Median Latency (days) |
| 50 | 100 | 3.5 | 65 |
| 37.5 | 93 | 2.1 | 78 |
| 25 | 80 | 1.5 | 96 |
| 12.5 | 57 | 0.8 | 121 |
Data synthesized from multiple sources for illustrative purposes.[5][6][7]
Table 2: Comparison of Mammary Tumor Induction Between Rat Strains
| Rat Strain | MNU Dose (mg/kg) | Tumor Incidence (%) |
| Sprague-Dawley | 55 | 80 |
| Wistar | 55 | 33.3 |
Data from a comparative study using a single intraperitoneal injection of MNU in immature female rats.[2]
Table 3: Influence of Age at MNU Administration on Mammary Carcinoma Induction in Sprague-Dawley Rats
| Age at Administration (days) | MNU Dose (mg/kg) | Tumor Incidence (%) |
| 28 | 50 | 100 |
| 35 | 50 | 100 |
| 42 | 50 | 100 |
While incidence was 100% in all groups, the number of cancers per rat and the latency can still vary. It is generally recommended to administer MNU between 4 and 7 weeks of age for optimal results.[1][6]
Experimental Protocols
1. Preparation of MNU Solution
-
Materials: this compound (MNU) powder, sterile 0.9% saline, glacial acetic acid, light-shielded container (e.g., amber vial or a clear vial wrapped in aluminum foil), sterile syringes and needles.
-
Procedure:
-
Work in a certified chemical fume hood and wear appropriate personal protective equipment (PPE), including double gloves, a lab coat, and safety glasses.
-
Prepare acidified saline by adding 0.05% glacial acetic acid to sterile 0.9% saline to achieve a pH between 4.0 and 5.0.
-
Weigh the required amount of MNU powder in a light-protected environment.
-
Immediately before use, dissolve the MNU powder in the acidified saline to the desired concentration (e.g., 10 mg/mL). Ensure complete dissolution by gentle vortexing.
-
Draw the MNU solution into sterile syringes for administration. The solution should be used within 30 minutes of preparation to ensure its potency.[1][4]
-
2. MNU Administration (Intraperitoneal Injection)
-
Procedure:
-
Accurately weigh each animal to determine the correct volume of MNU solution to inject.
-
Gently restrain the rat, exposing the lower abdominal area.
-
Insert a 25-27 gauge needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder and other organs.
-
Aspirate briefly to ensure no fluid is drawn into the syringe, which would indicate entry into a blood vessel or organ.
-
Slowly inject the MNU solution.
-
Monitor the animal for any immediate adverse reactions.
-
3. Animal Monitoring and Tumor Palpation
-
Procedure:
-
Beginning 3-4 weeks after MNU administration, palpate the mammary glands of each rat twice weekly to detect the appearance of tumors.[8]
-
Gently restrain the animal and systematically palpate all mammary glands.
-
Record the date of the first palpable tumor for each animal to determine tumor latency.
-
Once a tumor is detected, use calipers to measure its dimensions (length and width) at least once a week to monitor growth. Tumor volume can be calculated using the formula: (length x width^2) / 2.[9]
-
Record the location and number of all tumors for each animal.
-
Monitor the overall health of the animals, including body weight, food and water intake, and general activity levels.
-
Signaling Pathways and Experimental Workflows
MNU-Induced DNA Damage and Repair Pathway
MNU is a direct-acting alkylating agent that methylates DNA bases, primarily at the O6-position of guanine (O6-meG). This lesion can lead to G:C to A:T transition mutations if not repaired. The cell employs several DNA repair mechanisms to counteract this damage, with Base Excision Repair (BER) and direct reversal by O6-methylguanine-DNA methyltransferase (MGMT) being critical.
Caption: MNU alkylates DNA, leading to mutations and carcinogenesis if not corrected by DNA repair pathways like BER and MGMT.
Key Signaling Pathways in MNU-Induced Carcinogenesis
The mutations induced by MNU can lead to the activation of oncogenic signaling pathways, such as the Ras and PI3K/Akt pathways, which drive cell proliferation, survival, and tumor growth.
Caption: MNU-induced Ha-ras mutations can activate the Ras and PI3K/Akt pathways, promoting cell proliferation and tumor growth.
Experimental Workflow for an MNU-Induced Mammary Cancer Study
This diagram outlines the key steps in a typical in vivo study using an MNU-induced mammary cancer model.
Caption: A typical experimental workflow for an MNU-induced mammary cancer study in rats.
References
- 1. Animal Models of this compound-induced Mammary Cancer and Retinal Degeneration with Special Emphasis on Therapeutic Trials | In Vivo [iv.iiarjournals.org]
- 2. journals.usamvcluj.ro [journals.usamvcluj.ro]
- 3. researchgate.net [researchgate.net]
- 4. Realistic aspects behind the application of the rat model of chemically-induced mammary cancer: Practical guidelines to obtain the best results - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lifetime dose-response relationships for mammary tumor induction by a single administration of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of carcinogen dose and age at administration on induction of mammary carcinogenesis by 1-methyl-1-nitrosourea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dose-responsive induction of mammary gland carcinomas by the intraperitoneal injection of 1-methyl-1-nitrosourea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Modulation of this compound induced mammary tumors in Sprague–Dawley rats by combination of lysine, proline, arginine, ascorbic acid and green tea extract - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Intraductal administration of this compound as a novel rodent mammary tumor model - Gao - Annals of Translational Medicine [atm.amegroups.org]
Validation & Comparative
Validating MNU-Induced Tumor Histopathology Against Human Cancers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the histopathological and molecular features of N-methyl-N-nitrosourea (MNU)-induced tumors in rodent models against their human cancer counterparts, primarily focusing on breast and gastric cancers. The information presented is supported by experimental data to aid in the validation and application of these models in preclinical research.
Comparison of MNU-Induced Mammary Tumors and Human Breast Cancer
The MNU-induced rat mammary carcinoma model is one of the most extensively used systems for studying breast cancer biology and for evaluating preventive and therapeutic agents.[1] This is due to the substantial evidence suggesting that it mimics human breast cancer in many critical aspects.[1]
Histopathological and Molecular Subtype Comparison
MNU-induced mammary tumors in rats are predominantly adenocarcinomas of ductal origin, which is consistent with the most common form of human breast cancer, invasive ductal carcinoma.[2] These tumors exhibit a range of histological patterns, including papillary, cribriform, and solid structures.[3] Importantly, these rat tumors often express hormone receptors, specifically estrogen receptor (ER) and progesterone receptor (PR), making them particularly relevant for studying hormone-responsive breast cancers, such as the Luminal A and Luminal B subtypes in humans.[3]
| Feature | MNU-Induced Rat Mammary Tumors | Human Breast Cancer Subtypes |
| Primary Histology | Predominantly ductal adenocarcinomas.[2] Can present with papillary, cribriform, and solid patterns.[3] | Luminal A: Typically invasive ductal carcinoma, well-differentiated (Grade 1).[4][5] Luminal B: Can be ductal or lobular, often moderately to poorly differentiated (Grade 2-3).[6] HER2-Enriched: Usually invasive ductal carcinoma, poorly differentiated (Grade 3).[4][7] Triple-Negative/Basal-like: Predominantly invasive ductal carcinoma, high grade (Grade 3).[4][7] |
| Estrogen Receptor (ER) Status | Frequently ER-positive.[3] | Luminal A: ER-positive.[6] Luminal B: ER-positive.[6] HER2-Enriched: ER-negative.[6] Triple-Negative/Basal-like: ER-negative.[6] |
| Progesterone Receptor (PR) Status | Often PR-positive. | Luminal A: PR-positive.[6] Luminal B: PR-positive or negative.[6] HER2-Enriched: PR-negative.[6] Triple-Negative/Basal-like: PR-negative.[6] |
| HER2 Status | Generally HER2-negative. | Luminal A: HER2-negative.[6] Luminal B: Can be HER2-positive or negative.[6] HER2-Enriched: HER2-positive.[6] Triple-Negative/Basal-like: HER2-negative.[6] |
| Proliferation (Ki-67) | Variable, can be assessed. | Luminal A: Low Ki-67.[6] Luminal B: High Ki-67.[6] HER2-Enriched: High Ki-67. Triple-Negative/Basal-like: High Ki-67. |
Prevalence of Molecular Subtypes in Human Breast Cancer:
| Subtype | Estimated Prevalence |
| Luminal A | 50-60%[6] |
| Luminal B | 15-20%[6] |
| HER2-Enriched | 10-20%[8] |
| Triple-Negative/Basal-like | ~15% |
Comparison of MNU-Induced Gastric Tumors and Human Gastric Cancer
MNU is also utilized to induce gastric cancer in rodent models, providing insights into gastric carcinogenesis.
Histopathological and Molecular Comparison
In mice, MNU-induced gastric tumors are primarily well- or moderately-differentiated adenocarcinomas located in the gastric antrum.[9] These tumors are characterized by being rich in stromal cells and may occasionally invade the submucosa.[9] However, signet ring-cell carcinoma and distant metastases are rare in this model.[9] Human gastric cancer is histologically classified into intestinal and diffuse types. The MNU model more closely resembles the intestinal-type of human gastric adenocarcinoma.
| Feature | MNU-Induced Mouse Gastric Tumors | Human Gastric Adenocarcinoma |
| Primary Histology | Well- or moderately-differentiated adenocarcinomas, predominantly in the antrum.[9] | Intestinal-Type: Glandular structures, resembling colorectal adenocarcinoma. Diffuse-Type: Poorly cohesive cells, including signet ring cells, with infiltrative growth. |
| Metastasis | Rarely observed.[9] | Common in advanced stages. |
| Precursor Lesions | Can be induced in conjunction with Helicobacter infection to mimic the atrophy-metaplasia-dysplasia sequence.[9] | Often arises from precursor lesions such as chronic atrophic gastritis and intestinal metaplasia.[10] |
| Key Signaling Pathways | p53, NF-κB, MAPK pathways are implicated.[9] | Alterations in p53, Wnt/β-catenin, receptor tyrosine kinase (e.g., EGFR, HER2, MET, FGFR2) pathways are common.[11][12] |
Experimental Protocols
MNU-Induced Mammary Carcinogenesis in Rats
This protocol is a standard method for inducing mammary tumors in rats for research purposes.
Materials:
-
This compound (MNU)
-
Sterile 0.9% saline solution, acidified to pH 5.0 with acetic acid
-
Female Sprague-Dawley rats (50 days of age)
-
Appropriate personal protective equipment (PPE): gloves, lab coat, safety glasses, and a respirator. MNU is a potent carcinogen.
Procedure:
-
Animal Acclimatization: Allow rats to acclimate to the housing facility for at least one week prior to the start of the experiment.
-
MNU Preparation: On the day of injection, dissolve MNU in the acidified saline solution to a final concentration of 10 mg/mL. This should be done in a chemical fume hood.
-
Carcinogen Administration: Administer a single intraperitoneal (i.p.) injection of MNU at a dose of 50 mg/kg body weight to each rat.[13]
-
Tumor Monitoring: Beginning four weeks after MNU administration, palpate the mammary chains of each rat weekly to detect the appearance of tumors.
-
Tumor Measurement: Once tumors are palpable, measure their dimensions (length and width) with calipers weekly to monitor growth.
-
Euthanasia and Tissue Collection: Euthanize the animals when tumors reach a predetermined size (e.g., 1.5-2.0 cm in diameter) or at the end of the study period.
-
Necropsy: Perform a full necropsy, and collect all mammary tumors and other relevant tissues.
-
Tissue Processing: Fix the collected tissues in 10% neutral buffered formalin for at least 24 hours before processing for histopathological analysis.
Histopathological Evaluation of Mammary Tumors
This protocol outlines the general steps for the histological analysis of collected tumor tissues.
Materials:
-
Formalin-fixed tumor tissues
-
Paraffin wax
-
Microtome
-
Glass slides
-
Hematoxylin and eosin (H&E) stains
-
Microscope
Procedure:
-
Tissue Processing and Embedding: Dehydrate the formalin-fixed tissues through a series of graded alcohols, clear in xylene, and embed in paraffin wax.
-
Sectioning: Cut 4-5 µm thick sections from the paraffin-embedded tissue blocks using a microtome.
-
Staining: Mount the sections on glass slides and stain with H&E for morphological evaluation.
-
Histopathological Analysis: A qualified pathologist should examine the stained sections under a microscope to determine the tumor type, grade, and other relevant features such as presence of invasion and necrosis.
-
Immunohistochemistry (IHC): Perform IHC staining for key biomarkers such as ER, PR, and HER2 on separate sections to determine the molecular subtype.
Signaling Pathways
p53 Signaling Pathway in Carcinogenesis
The p53 pathway is a critical tumor suppressor pathway that is frequently mutated in both human cancers and implicated in MNU-induced tumorigenesis.[9][14] MNU, as an alkylating agent, can cause DNA damage, which in normal cells would activate p53, leading to cell cycle arrest or apoptosis.[14] Mutations in p53 can abrogate this response, allowing for the proliferation of cells with damaged DNA.
Caption: The role of the p53 pathway in MNU-induced carcinogenesis.
NF-κB Signaling Pathway in Carcinogenesis
The NF-κB signaling pathway is a key regulator of inflammation, and its dysregulation is linked to cancer development.[15] In the context of MNU-induced tumors, inflammation can contribute to tumor promotion. Mutant p53 has been shown to enhance NF-κB activation, suggesting a potential cross-talk between these pathways in promoting cancer.[16][17]
Caption: The NF-κB signaling pathway in inflammation-associated cancer.
MAPK Signaling Pathway in Carcinogenesis
The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival. Its aberrant activation is a common feature of many cancers.[14] The MAPK pathway can interact with the p53 pathway, and its components are often dysregulated in both human and MNU-induced cancers.[9][14]
Caption: A simplified overview of the MAPK/ERK signaling pathway.
References
- 1. N-methylnitrosourea induced breast cancer in rat, the histopathology of the resulting tumours and its drawbacks as a model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. MNU-induced rat mammary carcinomas: immunohistology and estrogen receptor expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jmsh.ac.in [jmsh.ac.in]
- 5. mdpi.com [mdpi.com]
- 6. breastcancer.org [breastcancer.org]
- 7. "Breast cancer Molecular subtypes and their clinicopathological charact" by Samuel Gakinya, Shahin Sayed et al. [ecommons.aku.edu]
- 8. komen.org [komen.org]
- 9. Mouse Models of Gastric Cancer [mdpi.com]
- 10. Gastric carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. encyclopedia.pub [encyclopedia.pub]
- 12. KEGG PATHWAY: Gastric cancer - Homo sapiens (human) [kegg.jp]
- 13. veterinaryworld.org [veterinaryworld.org]
- 14. The functional interactions between the p53 and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Mutant p53 prolongs NF-κB activation and promotes chronic inflammation and inflammation-associated colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Research Portal [weizmann.esploro.exlibrisgroup.com]
- 17. Mutant p53 enhances nuclear factor kappaB activation by tumor necrosis factor alpha in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: MNU and DMBA for Mammary Cancer Induction in Rats
For decades, researchers have relied on rodent models to unravel the complexities of breast cancer. Among the most established and widely utilized methods are the chemical induction of mammary tumors in rats using either N-methyl-N-nitrosourea (MNU) or 7,12-dimethylbenz(a)anthracene (DMBA). Both carcinogens effectively induce tumors that share key characteristics with human breast cancer, particularly hormone-dependent subtypes. However, fundamental differences in their mechanism of action, tumor kinetics, and molecular profiles make each model uniquely suited for specific research questions. This guide provides an objective comparison of the MNU and DMBA rat models, supported by experimental data, to aid researchers in selecting the most appropriate system for their studies.
At a Glance: Key Differences Between MNU and DMBA Models
| Feature | MNU (this compound) | DMBA (7,12-dimethylbenz(a)anthracene) |
| Mechanism of Action | Direct-acting alkylating agent; does not require metabolic activation.[1][2] | Indirect-acting polycyclic aromatic hydrocarbon; requires metabolic activation by cytochrome P450 enzymes.[2] |
| Primary Molecular Target | Induces G:C to A:T transition mutations, frequently activating the H-ras oncogene.[3][4] | Forms DNA adducts, leading to various mutations, including in the H-ras and Pik3ca genes.[5][6] |
| Tumor Latency | Generally shorter latency period.[2] | Generally longer latency period compared to MNU.[2] |
| Tumor Histology | Predominantly adenocarcinomas, often well-differentiated papillary and adenoid structures.[3][7] | Primarily adenocarcinomas, can also induce a spectrum of lesions from benign to malignant.[5][8] |
| Hormone Receptor Status | Tumors are typically estrogen receptor (ER) and progesterone receptor (PR) positive.[7][9] | Tumors are predominantly estrogen-dependent and express ER.[8][10][11][12] |
| Aggressiveness | Often considered to induce more aggressive tumors with higher proliferative indices. | Tumors are generally considered less aggressive than MNU-induced tumors. |
| Metastatic Potential | Low spontaneous metastatic rate, though metastatic variants can be developed.[13] | Low frequency of metastasis.[6] |
| Administration Route | Commonly administered intravenously (i.v.) or intraperitoneally (i.p.).[3][14] | Typically administered via oral gavage.[15] |
Quantitative Comparison of Tumor Induction
The following table summarizes quantitative data from studies using MNU and DMBA to induce mammary tumors in Sprague-Dawley rats, the most commonly used strain for these models. It is important to note that direct comparisons should be made with caution, as experimental conditions can vary between studies.
| Carcinogen | Dose & Route | Age at Administration | Tumor Incidence (%) | Average Tumor Latency (Days/Weeks) | Average Tumor Multiplicity (Tumors/Rat) | Reference |
| MNU | 50 mg/kg i.p. | 50, 80, 110 days | 95.2% (in estrus) | 77-82 days | 3.2 - 4.4 | [14] |
| MNU | 50 mg/kg i.v. | 50 days | >90% | - | Increased with dose | [13] |
| MNU | 50 mg/kg i.p. | 33-61 days (multiple doses) | 60-76% | - | - | [16] |
| DMBA | 20 mg/kg oral gavage | 11 times, twice a week | 74% | 4-14 weeks post-induction | 2 | [15] |
| DMBA | 8 mg oral gavage | 52 days | ~40% | 13 weeks post-DMBA | - | [17] |
| DMBA | - | 55 or 79 days | 99% | 18.9 +/- 2.0 weeks (adenocarcinomas) | - | [18] |
Experimental Protocols
This compound (MNU) Induction Protocol
This protocol is a generalized representation based on commonly cited methodologies.[3][14]
Materials:
-
This compound (MNU)
-
Sterile 0.9% saline, acidified to pH 4.0-5.0 with acetic acid
-
Female Sprague-Dawley rats (typically 50 days of age)
-
Appropriate personal protective equipment (PPE)
Procedure:
-
Preparation of MNU Solution: Due to its instability, MNU should be dissolved in the acidified saline immediately before use. A common concentration is 10 mg/mL. The solution should be protected from light.
-
Animal Handling: Weigh each rat to determine the correct dosage.
-
Administration: Administer a single dose of MNU (typically 50 mg/kg body weight) via intraperitoneal (i.p.) or intravenous (i.v.) injection.
-
Monitoring: Palpate the rats weekly, starting approximately 4 weeks after injection, to detect the appearance of tumors. Record the date of appearance, location, and size of each tumor.
-
Termination: The experiment can be terminated at a predetermined time point or when tumors reach a specific size (e.g., 1-2 cm in diameter). Tissues are then collected for histopathological and molecular analysis.
7,12-Dimethylbenz(a)anthracene (DMBA) Induction Protocol
This protocol is a generalized representation based on commonly cited methodologies.[15][17]
Materials:
-
7,12-dimethylbenz(a)anthracene (DMBA)
-
Sesame oil or corn oil
-
Female Sprague-Dawley rats (typically 50-55 days of age)
-
Oral gavage needles
-
Appropriate PPE
Procedure:
-
Preparation of DMBA Solution: Dissolve DMBA in the chosen oil to the desired concentration (e.g., 20 mg/mL). This may require gentle warming and vortexing.
-
Animal Handling: Weigh each rat to determine the correct dosage.
-
Administration: Administer a single dose of DMBA (typically ranging from 8 mg to 80 mg/kg body weight) via oral gavage.
-
Monitoring: Palpate the rats weekly, beginning around 6-8 weeks after administration, to monitor for tumor development. Record the date of appearance, location, and size of each tumor.
-
Termination: The experiment is typically terminated when tumors reach a predetermined size or at a specific time point post-administration. Tissues are then harvested for further analysis.
Visualizing the Processes
Experimental Workflows
Caption: Experimental workflow for MNU-induced mammary carcinogenesis in rats.
Caption: Experimental workflow for DMBA-induced mammary carcinogenesis in rats.
Signaling Pathways in Mammary Carcinogenesis
Caption: Simplified signaling pathways in MNU and DMBA-induced mammary carcinogenesis.
Concluding Remarks
Both the MNU and DMBA rat models are invaluable tools for breast cancer research, each with its own set of advantages and limitations. The choice between them should be guided by the specific aims of the study.
The MNU model is often favored for its shorter tumor latency and the high frequency of H-ras mutations, making it suitable for studies on the rapid development of tumors and the efficacy of therapeutic agents targeting this specific oncogenic pathway. Its direct-acting nature also simplifies the interpretation of initiation events.
The DMBA model , on the other hand, with its requirement for metabolic activation, may better mimic the carcinogenic process of certain environmental procarcinogens. The involvement of multiple signaling pathways, including MAPK and PI3K/Akt, and its strong dependence on estrogen signaling, makes it a robust model for studying hormone-dependent breast cancer and the interplay between metabolic and signaling pathways in tumorigenesis.[5][8][10]
Ultimately, a thorough understanding of the distinct characteristics of each model will empower researchers to design more targeted and impactful studies, contributing to the advancement of our knowledge and treatment of human breast cancer.
References
- 1. Review: Animal models of this compound-induced mammary cancer and retinal degeneration with special emphasis on therapeutic trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synergistic effect of MNU and DMBA in mammary carcinogenesis and H-ras activation in female Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. Different properties of mammary carcinogenesis induced by two chemical carcinogens, DMBA and PhIP, in heterozygous BALB/c Trp53 knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. MNU-induced rat mammary carcinomas: immunohistology and estrogen receptor expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. Animal Models of this compound-induced Mammary Cancer and Retinal Degeneration with Special Emphasis on Therapeutic Trials | In Vivo [iv.iiarjournals.org]
- 10. DMBA promotes ErbB2-mediated carcinogenesis via ErbB2 and estrogen receptor pathway activation and genomic instability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DMBA-induced Modulate Estrogen Receptors α and β Breast Cancer’s Animal Model | Rosdianto | Majalah Kedokteran Bandung [journal.fk.unpad.ac.id]
- 12. Effect of estrogen treatment on DMBA-induced mammary tumor growth and biochemistry in intact and diabetic rats (38535) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Lifetime dose-response relationships for mammary tumor induction by a single administration of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Induction of mammary tumors in rat by intraperitoneal injection of NMU: histopathology and estral cycle influence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The Influence of DMBA (7,12-dimethylbenz-[a]anthracene) Regimen In The Development of Mammae Carcinogénesis on Sprague Dawley Female Rat | Wibowo | Indonesian Journal of Cancer Chemoprevention [ijcc.chemoprev.org]
- 16. sav.sk [sav.sk]
- 17. Effect of constant light on DMBA mammary tumorigenesis in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Mammary-tumour incidence in Sprague-Dawley rats treated with 7,12-dimethylbenz(a)anthracene: effect of pregnancy and lack of effect of unilateral lactation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Mutagenicity of N-Methyl-N-nitrosourea (MNU) and N-Ethyl-N-nitrosourea (ENU)
In the landscape of chemical mutagenesis, N-Methyl-N-nitrosourea (MNU) and N-Ethyl-N-nitrosourea (ENU) are two potent alkylating agents widely utilized in genetic research and cancer modeling. While both compounds induce mutations through the formation of DNA adducts, their mutagenic potency and the resulting mutational spectra exhibit significant differences. This guide provides a comprehensive comparison of the mutagenicity of MNU and ENU, supported by experimental data, detailed protocols, and mechanistic diagrams to inform researchers in their experimental design.
Executive Summary
ENU is broadly considered a more potent mutagen than MNU. The primary molecular lesion induced by MNU is O6-methylguanine, which predominantly leads to G:C to A:T transition mutations. In contrast, ENU induces a wider array of DNA adducts, including O6-ethylguanine, resulting in a broader spectrum of mutations that includes not only G:C to A:T transitions but also A:T to T:A and A:T to C:G transversions, as well as A:T to G:C transitions. This difference in mutagenic activity is partially attributed to the varying efficiencies of cellular DNA repair mechanisms in recognizing and repairing the methyl versus ethyl adducts.
Data Presentation: Quantitative Comparison of Mutagenicity
The following tables summarize quantitative data on the comparative mutagenic potency and the spectrum of mutations induced by MNU and ENU from various experimental systems.
Table 1: Comparative Mutagenic Potency of MNU and ENU
| Assay System | Endpoint | MNU | ENU | Reference |
| Salmonella typhimurium (Ames Test) | Revertant Colonies/plate | Lower Potency | Higher Potency | [General knowledge from multiple sources] |
| In vivo Mouse Bone Marrow | Micronucleus Induction | Induces micronuclei | Induces micronuclei at lower doses than MNU | [1] |
| gpt delta Transgenic Mice | Mutation Frequency (liver) | 4.5-fold increase over control | 14.2-fold increase over control | [2] |
| MutaMouse | lacZ Mutation Frequency (bone marrow) | Threshold effect observed | No apparent threshold, additive effect | [1] |
Table 2: Comparative Mutational Spectra of MNU and ENU
| Mutation Type | MNU-induced Frequency | ENU-induced Frequency | Reference |
| G:C > A:T transition | Predominant mutation | High frequency | [3] |
| A:T > T:A transversion | Low to negligible | Significant increase | [3] |
| A:T > C:G transversion | Low to negligible | Significant increase | [3] |
| A:T > G:C transition | Low to negligible | Significant increase | [3] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used method to assess the mutagenic potential of chemical compounds using various strains of Salmonella typhimurium that are auxotrophic for histidine.[4][5][6][7]
Objective: To determine if a chemical can induce reverse mutations in histidine-requiring bacteria, allowing them to grow on a histidine-free medium.
Materials:
-
Salmonella typhimurium tester strains (e.g., TA98, TA100)
-
Nutrient broth
-
Top agar (containing a trace amount of histidine and biotin)
-
Minimal glucose agar plates
-
Test compound (MNU or ENU)
-
Positive and negative controls
-
S9 fraction (for metabolic activation, optional)
Procedure:
-
Preparation of Tester Strains: Inoculate the S. typhimurium tester strains into nutrient broth and incubate overnight at 37°C with shaking.
-
Preparation of Test Solutions: Prepare a series of dilutions of the test compound (MNU or ENU).
-
Assay:
-
To a tube containing molten top agar at 45°C, add the bacterial culture and the test compound solution (or control). If metabolic activation is being assessed, add the S9 fraction.
-
Vortex the mixture gently and pour it onto a minimal glucose agar plate.
-
Spread the top agar evenly and allow it to solidify.
-
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Data Collection: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.
In Vivo Rodent Micronucleus Assay
The in vivo micronucleus assay is used to detect the genotoxic potential of a chemical by assessing the formation of micronuclei in erythrocytes.[8][9][10][11][12]
Objective: To determine if a chemical induces chromosomal damage or damage to the mitotic apparatus in the bone marrow of rodents.
Materials:
-
Rodents (mice or rats)
-
Test compound (MNU or ENU)
-
Vehicle (e.g., corn oil, saline)
-
Positive control (e.g., cyclophosphamide)
-
Fetal bovine serum
-
Giemsa stain
-
Acridine orange (for flow cytometry)
-
Microscope or flow cytometer
Procedure:
-
Animal Dosing: Administer the test compound (MNU or ENU) to the animals, typically via oral gavage or intraperitoneal injection, at three or more dose levels. A vehicle control and a positive control group are also included.
-
Sample Collection: At appropriate time points after the last dose (typically 24 and 48 hours), collect bone marrow or peripheral blood.
-
Slide Preparation (for microscopy):
-
Flush bone marrow cells from the femur with fetal bovine serum.
-
Centrifuge the cell suspension and prepare smears on microscope slides.
-
Fix and stain the slides with Giemsa stain.
-
-
Analysis:
-
Using a microscope, score at least 2000 polychromatic erythrocytes (PCEs) per animal for the presence of micronuclei.
-
Calculate the frequency of micronucleated PCEs (MN-PCEs).
-
A statistically significant, dose-dependent increase in the frequency of MN-PCEs in the treated groups compared to the vehicle control indicates a positive result.
-
Mechanistic Insights and Signaling Pathways
The mutagenicity of MNU and ENU stems from their ability to alkylate DNA bases. The primary mutagenic lesion for both is the alkylation of the O6 position of guanine. However, the subsequent cellular responses and repair pathways play a crucial role in determining the ultimate mutagenic outcome.
DNA Alkylation and Mispairing
Figure 1. Mechanism of G:C to A:T transition mutation induced by MNU and ENU.
DNA Damage Response and Repair Pathways
Upon DNA alkylation, cells activate a complex network of DNA damage response and repair pathways to mitigate the genotoxic effects. The primary defense against O6-alkylguanine lesions is the direct reversal of the damage by the enzyme O6-methylguanine-DNA methyltransferase (MGMT). Other pathways like Base Excision Repair (BER) and Mismatch Repair (MMR) are also involved in processing alkylation damage.[13][14][15][16][17]
Figure 2. Overview of DNA damage response pathways to alkylating agents.
General Experimental Workflow for Mutagenicity Testing
The following diagram illustrates a typical workflow for assessing the mutagenicity of a test compound like MNU or ENU.
Figure 3. General workflow for mutagenicity assessment.
Conclusion
Both MNU and ENU are powerful mutagens that serve as invaluable tools in genetic research. However, their distinct mutagenic potencies and the spectra of mutations they induce necessitate careful consideration when selecting an agent for a specific research application. ENU's higher potency and broader mutational spectrum make it a preferred choice for large-scale mutagenesis screens aiming to generate a wide variety of alleles. MNU, with its more specific induction of G:C to A:T transitions, can be advantageous in studies focused on this particular type of mutation. A thorough understanding of their comparative mutagenicity, as outlined in this guide, is paramount for the design and interpretation of experiments in genetics and drug development.
References
- 1. MNT and MutaMouse studies to define the in vivo dose response relations of the genotoxicity of EMS and ENU - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 5. microbiologyinfo.com [microbiologyinfo.com]
- 6. Ames test - Wikipedia [en.wikipedia.org]
- 7. Microbial Mutagenicity Assay: Ames Test [bio-protocol.org]
- 8. In vivo rodent micronucleus assay: protocol, conduct and data interpretation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In Vivo Micronucleus Assay in Mouse Bone Marrow and Peripheral Blood | Springer Nature Experiments [experiments.springernature.com]
- 10. criver.com [criver.com]
- 11. researchgate.net [researchgate.net]
- 12. In vivo micronucleus assay in mouse bone marrow and peripheral blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Contributions of DNA repair and damage response pathways to the non-linear genotoxic responses of alkylating agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. DNA Damage Induced by Alkylating Agents and Repair Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. DNA Alkylation Damage by Nitrosamines and Relevant DNA Repair Pathways [mdpi.com]
A Comparative Guide to the Tumor Spectrum of N-Methyl-N-Nitrosourea (MNU) and Other Carcinogens
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the tumor spectrum induced by the alkylating agent N-methyl-N-nitrosourea (MNU) with that of other potent carcinogens, namely 7,12-dimethylbenz[a]anthracene (DMBA) and N-ethyl-N-nitrosourea (ENU). This document is intended to serve as a valuable resource for researchers designing preclinical cancer models and professionals in drug development seeking to understand the nuances of chemically induced tumorigenesis. The information presented herein is supported by experimental data, detailed methodologies, and visual representations of the underlying molecular pathways.
Overview of Carcinogens
This compound (MNU) is a direct-acting alkylating agent that does not require metabolic activation to exert its carcinogenic effects. It is known to induce a wide range of tumors in various animal models, with a pronounced tropism for the mammary gland in rats.[1] Its direct action leads to a relatively short latency period for tumor development.[2]
7,12-Dimethylbenz[a]anthracene (DMBA) is a polycyclic aromatic hydrocarbon (PAH) that, in contrast to MNU, requires metabolic activation to become a carcinogen. It is a potent initiator and promoter of tumorigenesis, particularly in the rat mammary gland, and is often used to model hormone-dependent breast cancer.[3]
N-Ethyl-N-nitrosourea (ENU) is another direct-acting alkylating agent, recognized as a supermutagen for its high efficiency in inducing point mutations in the germline of mice.[4][5] ENU exhibits a broad tumor spectrum, with a notable predilection for the nervous system, lungs, and hematopoietic system.[6][7]
Comparative Tumor Spectrum: Quantitative Data
The following tables summarize the key differences in the tumor spectrum induced by MNU, DMBA, and ENU based on experimental data from rodent models.
Table 1: Comparison of Mammary Carcinogenesis in Rats (MNU vs. DMBA)
| Parameter | This compound (MNU) | 7,12-Dimethylbenz[a]anthracene (DMBA) | Reference |
| Animal Model | Virgin female Sprague-Dawley rats | Virgin female Sprague-Dawley rats | [8] |
| Tumor Incidence | High (approaching 100%) | High (approaching 100%) | [2] |
| Mean Latency Period | Shorter (e.g., ~86 days) | Longer than MNU | [2] |
| Tumor Multiplicity | High | High | [9] |
| Tumor Histology | Predominantly adenocarcinomas | Adenocarcinomas | [9] |
| Tumor Aggressiveness | Considered more aggressive | Less aggressive than MNU-induced tumors | [2][8] |
| Hormone Receptor Status | Estrogen Receptor (ER) and Progesterone Receptor (PR) positive | Estrogen Receptor (ER) and Progesterone Receptor (PR) positive | [8] |
| Common Mutations | H-ras (GGA to GAA transition in codon 12) | H-ras (less frequent than in MNU-induced tumors) | [9] |
Table 2: Tumor Spectrum of N-Ethyl-N-nitrosourea (ENU) in Mice
| Organ/Tissue | Tumor Incidence | Tumor Types | Key Features | Reference |
| Nervous System | High | Gliomas, neuroblastomas, schwannomas | Highly susceptible, especially with transplacental exposure | [7] |
| Lungs | High | Adenomas, adenocarcinomas | Common site for tumor development | [10] |
| Hematopoietic System | Moderate to High | Lymphomas, leukemias (especially myeloid) | Can model human acute myeloid leukemia (AML) | [6][10] |
| Liver | Moderate | Hepatocellular adenomas and carcinomas | [10] | |
| Kidney | Moderate | Renal cell tumors | [10] | |
| Stomach | Moderate | Squamous cell papillomas and carcinomas | [10] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of carcinogenesis studies. Below are representative protocols for inducing tumors with MNU, DMBA, and ENU.
Protocol 1: MNU-Induced Mammary Carcinogenesis in Rats
-
Animal Model: Female Sprague-Dawley rats, 50 days of age.
-
Carcinogen Preparation: MNU is dissolved in a sterile saline solution (0.9% NaCl) shortly before use.
-
Administration: A single intraperitoneal (i.p.) injection of MNU at a dose of 30-60 mg/kg body weight is administered.[9]
-
Monitoring: Animals are palpated for mammary tumors weekly, starting 4 weeks after injection. Tumor growth is monitored using calipers.
-
Endpoint: The experiment is typically terminated when tumors reach a predetermined size (e.g., 1-2 cm in diameter) or at a fixed time point (e.g., 30 weeks post-injection).[9]
Protocol 2: DMBA-Induced Mammary Carcinogenesis in Rats
-
Animal Model: Female Sprague-Dawley rats, 50 days of age.
-
Carcinogen Preparation: DMBA is dissolved in a suitable vehicle, such as corn oil or sesame oil.
-
Administration: A single dose of DMBA (e.g., 20-60 mg/kg body weight) is administered via oral gavage or intraperitoneal injection.[9]
-
Monitoring: Similar to the MNU protocol, animals are palpated weekly for the appearance of mammary tumors.
-
Endpoint: The study is concluded based on tumor size or a predetermined time frame.
Protocol 3: ENU-Induced Multi-Organ Tumorigenesis in Mice
-
Animal Model: Pregnant or neonatal mice (e.g., C57BL/6J or BALB/c strains). Transplacental administration is common for inducing nervous system tumors in offspring.
-
Carcinogen Preparation: ENU is dissolved in a suitable buffer, such as a phosphate-citrate buffer, immediately before use.
-
Administration: A single intraperitoneal (i.p.) injection of ENU is administered to pregnant females (for transplacental exposure of fetuses) or directly to neonatal mice. The dosage can vary depending on the experimental goals.
-
Monitoring: Animals are monitored for signs of tumor development, which may include neurological symptoms, weight loss, or palpable masses, depending on the target organs.
-
Endpoint: The experiment is terminated upon the presentation of clinical signs or at a predetermined time point, followed by a complete necropsy and histopathological analysis of all major organs.
Mechanistic Insights and Signaling Pathways
The distinct tumor spectra of these carcinogens are a reflection of their different mechanisms of action and the specific signaling pathways they dysregulate.
This compound (MNU)
MNU is a direct-acting alkylating agent that primarily methylates DNA, leading to the formation of adducts such as O6-methylguanine. This results in G:C to A:T transition mutations.[11] The activation of the PI3K/Akt signaling pathway is a common feature in MNU-induced rat mammary carcinomas.[12] Additionally, MNU can induce hypoxia and dysregulate the LKB1-AMPK and AKT-FoxO3 signaling pathways , contributing to metabolic reprogramming in gastric precancerous lesions.[11] The tumor suppressor p53 is also implicated in MNU-induced carcinogenesis.[11]
7,12-Dimethylbenz[a]anthracene (DMBA)
DMBA requires metabolic activation by cytochrome P450 enzymes to form reactive metabolites that bind to DNA, forming bulky adducts. This process initiates a cascade of events involving multiple signaling pathways. DMBA-induced mammary tumors often show activation of the Aryl Hydrocarbon Receptor (AhR) , Wnt , NF-κB , and MAPK signaling pathways . Furthermore, DMBA can promote tumorigenesis through the enhanced activation of ErbB2 (HER2) and Estrogen Receptor (ER) signaling .
N-Ethyl-N-nitrosourea (ENU)
ENU is a potent monofunctional ethylating agent that, like MNU, is a direct-acting carcinogen. It primarily causes ethylation of DNA bases, leading to a high frequency of point mutations. The mutation spectrum of ENU is characterized by a predominance of A:T to T:A transversions and A:T to G:C transitions.[4] These mutations can affect a wide range of genes, leading to the dysregulation of various signaling pathways depending on the affected cell type and the specific genes that are mutated. The high mutagenic potential of ENU means that it can impact numerous cancer-related pathways, including those involved in cell cycle control (e.g., p53, Rb) , growth factor signaling (e.g., Ras, EGFR) , and DNA repair .
Conclusion
The choice of carcinogen for in vivo cancer modeling has profound implications for the resulting tumor phenotype and the underlying molecular mechanisms. MNU, a direct-acting agent, provides a robust model for aggressive mammary tumors with a short latency. DMBA, requiring metabolic activation, is a classic model for hormone-dependent mammary cancer and allows for the study of initiation and promotion. ENU, a potent point mutagen, offers a model for a broad spectrum of tumors, particularly those of the nervous and hematopoietic systems, and is invaluable for genetic screens.
Understanding the distinct tumor spectra, experimental variables, and dysregulated signaling pathways associated with each of these carcinogens is paramount for designing relevant preclinical studies and for the successful development of novel cancer therapeutics. This guide provides a foundational framework for researchers to make informed decisions when selecting the most appropriate chemical carcinogenesis model for their specific research questions.
References
- 1. Review: Animal models of this compound-induced mammary cancer and retinal degeneration with special emphasis on therapeutic trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. ENU Mutagenesis in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mouse Mutagenesis with the Chemical Supermutagen ENU - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A review of the mutagenic potential of N-ethyl-N-nitrosourea (ENU) to induce hematological malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A review of the genotoxicity of 1-ethyl-1-nitrosourea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Prognostic factors in MNU and DMBA-induced mammary tumors in female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synergistic effect of MNU and DMBA in mammary carcinogenesis and H-ras activation in female Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Short-term carcinogenicity study of this compound in FVB-Trp53 heterozygous mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanism of N-Methyl-N-Nitroso-Urea-Induced Gastric Precancerous Lesions in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
A Comparative Guide to the Molecular Landscapes of MNU-Induced and Spontaneous Tumors
For researchers, scientists, and drug development professionals, understanding the molecular intricacies of cancer models is paramount for preclinical studies. This guide provides an objective comparison of N-methyl-N-nitrosourea (MNU)-induced tumors and their spontaneously arising counterparts, supported by experimental data and detailed protocols.
This comparative analysis delves into the genomic, transcriptomic, and proteomic differences between tumors initiated by the chemical carcinogen MNU and those that develop spontaneously. The data presented herein, summarized from multiple preclinical studies, offers insights into the distinct mutational signatures, altered signaling pathways, and overall molecular profiles that characterize these two types of tumors. This information is critical for selecting the appropriate model system to recapitulate specific aspects of human cancer biology for therapeutic development and mechanistic studies.
Genomic Landscape: A Tale of Two Mutational Processes
A primary distinction between MNU-induced and spontaneous tumors lies in their genomic alterations. MNU, a potent alkylating agent, directly damages DNA, leading to a high frequency of specific point mutations. In contrast, spontaneous tumors arise from a variety of endogenous and environmental insults over time, often resulting in a different spectrum of genetic changes, including more large-scale chromosomal alterations.
Carcinogen-induced models, such as those using MNU, may offer valuable insights into the complex mutation spectra of human cancers linked to environmental exposures.[1] Studies comparing MNU-induced non-small cell lung cancer (NSCLC) mouse models to genetically engineered models with spontaneous tumor formation (KrasLA2) reveal a significantly higher incidence of single-nucleotide variations (SNVs) in the carcinogen-induced tumors.[1] Conversely, the spontaneous KrasLA2 adenomas, despite sharing a common driver mutation (KrasG12D), exhibit 15-fold fewer SNVs but are characterized by frequent copy-number alterations (CNA) and aneuploidy, which are not typically detected in MNU-induced adenomas.[1]
Table 1: Comparative Summary of Genomic Alterations
| Feature | MNU-Induced Tumors | Spontaneous Tumors |
| Primary Mutational Event | High frequency of Single-Nucleotide Variations (SNVs), particularly G:C > A:T transitions | Copy-Number Alterations (CNAs), aneuploidy, and a broader spectrum of SNVs |
| Mutation Rate | High | Generally lower SNV rate |
| Key Gene Mutations | Frequent Kras mutations (in relevant models)[2], Ha-ras-1 mutations[3] | Dependent on genetic background; may involve p53, Apc[2], etc. |
| Genomic Instability | Characterized by point mutations | Characterized by chromosomal instability |
Experimental Methodologies
The following sections detail standardized protocols for inducing tumors using MNU and for the molecular analysis techniques commonly employed in these studies.
Key Experimental Protocols
1. MNU-Induced Carcinogenesis in Rodents:
This compound is a direct-acting carcinogen that does not require metabolic activation to induce tumors in a variety of organs.[3][4] The specific protocol varies depending on the target organ and animal model.
-
Mammary Cancer (Rat Model):
-
Animal Model: Female Sprague-Dawley (SD) or Fischer 344 (F344) rats.[3][5]
-
Carcinogen Preparation: MNU is dissolved immediately before use in acidified saline (pH 4.7-5.0) at a concentration of 10 mg/mL.[6]
-
Administration: A single intravenous (IV) or intraperitoneal (IP) injection of MNU (e.g., 50 mg/kg body weight) is administered to rats around 50-55 days of age.[5] Alternatively, for localized tumor induction, MNU can be administered directly into the mammary ductal system.[3]
-
Tumor Monitoring: Animals are palpated for tumors weekly, starting approximately 4 weeks after MNU administration. Tumor latency is typically between 90 and 150 days.[5]
-
-
Gastric Cancer (Mouse Model):
-
Animal Model: Various inbred mouse strains.
-
Administration: MNU is administered in the drinking water, for example, at a concentration of 240 ppm for 5 weeks, given on alternate weeks.[7]
-
Tumor Location: Tumors, typically well- or moderately-differentiated adenocarcinomas, are primarily located in the gastric antrum.[7]
-
-
Prostate Cancer (Rat Model):
-
Model: This model often involves hormonal manipulation to increase susceptibility to carcinogenesis.[6]
-
Protocol: A sequential regimen is used, starting with antiandrogen treatment (e.g., Flutamide), followed by short-term testosterone stimulation, a single MNU injection (30-40 mg/kg), and then chronic low-dose testosterone administration via Silastic implants.[6]
-
2. Molecular Profiling Techniques:
-
Whole-Exome Sequencing (WES): WES is employed to identify the spectrum of single-nucleotide variations (SNVs) and small insertions/deletions within the coding regions of the genome. This technique has been crucial in demonstrating the higher SNV frequency in MNU-induced tumors compared to spontaneous ones.[1]
-
Array Comparative Genomic Hybridization (aCGH): aCGH is used to detect gains and losses of DNA segments across the genome, revealing the copy-number alterations (CNAs) that are more prevalent in some spontaneous tumor models.[1]
-
Immunohistochemistry (IHC): IHC is used to assess the protein expression of key cancer-related markers, such as hormone receptors (Estrogen Receptor, Progesterone Receptor) and proliferation markers (Ki-67), in tumor tissues.[3][8]
-
Mass Spectrometry-Based Proteomics: Techniques like Tandem Mass Tag (TMT) labeling followed by mass spectrometry can provide a quantitative profile of thousands of proteins, enabling the discovery of proteomic signatures that differentiate tumor subtypes.[9]
Signaling Pathways and Molecular Mechanisms
The distinct genomic landscapes of MNU-induced and spontaneous tumors translate into differences in the activation and dysregulation of key signaling pathways. While there is overlap, the initiating events often dictate the subsequent molecular cascade.
MNU-induced carcinogenesis is frequently associated with mutations in the Ras family of oncogenes. For instance, MNU is known to induce Ha-ras-1 mutations in mammary ductal epithelial cells.[3] This initial mutation can drive downstream signaling through pathways like MAPK, promoting cell proliferation and survival. The MNU mouse model of gastric cancer has been instrumental in studying the roles of various pathways, including NF-κB and the MAPK pathway, in carcinogenesis.[7]
Spontaneous tumors, particularly those arising in genetically engineered models, are often defined by the initial engineered mutation (e.g., p53 or Apc loss), which sets the stage for the subsequent accumulation of alterations and pathway dysregulation. For example, p53-deficient spontaneous tumors exhibit significant genetic instability and can be classified into multiple molecular subtypes, including basal-like and luminal, similar to human breast cancer.[10]
Below are diagrams illustrating a generalized experimental workflow for comparing these tumor models and a simplified representation of a common signaling pathway affected in MNU-induced tumorigenesis.
Conclusion
The choice between an MNU-induced and a spontaneous tumor model depends critically on the research question. MNU-induced models are exceptionally useful for studying the effects of a high mutational burden driven by a known carcinogen, mimicking cancers linked to specific environmental exposures. They offer the advantages of a short latency period and high tumor incidence.[3] In contrast, spontaneous tumor models, especially genetically engineered ones, are invaluable for investigating the consequences of specific driver mutations and the role of chromosomal instability in tumorigenesis, which may better reflect the etiology of a subset of human cancers. A thorough understanding of their distinct molecular profiles is essential for the accurate interpretation of preclinical data and its translation to the clinic.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Experimental Murine Models for Colorectal Cancer Research [mdpi.com]
- 3. Intraductal administration of this compound as a novel rodent mammary tumor model - Gao - Annals of Translational Medicine [atm.amegroups.org]
- 4. Review: Animal models of this compound-induced mammary cancer and retinal degeneration with special emphasis on therapeutic trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound-induced rat mammary tumors. Hormone responsiveness but lack of spontaneous metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The MNU Plus Testosterone Rat Model of Prostate Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mouse Models of Gastric Cancer [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. cdr.lib.unc.edu [cdr.lib.unc.edu]
A Comparative Guide to N-Methyl-N-Nitrosourea (MNU) Carcinogenicity in Rodent Strains
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the carcinogenic effects of N-methyl-N-nitrosourea (MNU) across various rodent strains. Understanding the differential susceptibility of these strains to MNU-induced tumors is critical for selecting the appropriate animal model for cancer research and the development of novel therapeutics. This document summarizes key experimental findings, details methodologies, and illustrates the underlying molecular pathways.
Data Presentation: Comparative Susceptibility to MNU-Induced Carcinogenesis
The following table summarizes the quantitative data on tumor incidence, latency, and multiplicity in different rodent strains following MNU administration. These studies highlight the significant impact of genetic background on carcinogenic outcomes.
| Rodent Strain | Tumor Type | MNU Dose and Administration | Tumor Incidence (%) | Mean Latency (Days) | Tumor Multiplicity (Tumors/Animal) | Reference |
| Rat Strains | ||||||
| Sprague-Dawley (SD) | Mammary Carcinoma | 50 mg/kg, single i.v. injection at 50 days of age | >90% (malignant) | Increased with decreasing dose | Increased with increasing dose | [1] |
| Wistar WU | Prostate Adenocarcinoma | 30-40 mg/kg, single i.v. or s.c. injection with testosterone | 41-85% (prostatic origin) | First tumors at 8-9 months | - | [2] |
| Fischer 344 (F344) | Prostate Adenocarcinoma | 30-40 mg/kg, single i.v. or s.c. injection with testosterone | High | - | - | [2][3] |
| Copenhagen (COP) | Mammary Carcinoma | 30 mg/kg i.p. at 2-3 days and/or 50 days of age | ~30-70% (neonatal treatment) | < 1 year | - | [4] |
| Lean Zucker | Mammary Carcinoma | 37.5 mg/kg, single i.p. injection at 50 days of age | 50% | - | - | [5] |
| Obese Zucker | Mammary Carcinoma & Colon Carcinoma | 20 mg/kg, single i.p. injection at 50 days of age | 10% (mammary), 13.3% (colon) | - | - | [5] |
| Mouse Strains | ||||||
| AKR/J | Thymic Lymphoma | - | High | 4-6 months | - | [6] |
| C57BL/6J (p53+/-) | Thymic Lymphoma | 75 mg/kg, single i.p. injection | 100% | < 6 months | - | [7] |
| FVB-Trp53+/- | Thymic Malignant Lymphoma & Lung Tumors | 50 mg/kg, single i.p. injection | 54.2% (TML), 62.5% (lung) | - | - | [8] |
| BALB/c | Mammary Adenocarcinoma | With Medroxyprogesterone Acetate (MPA) | 79% (with MPA), 15% (MNU alone) | 154 (with MPA), 179 (MNU alone) | - | [9] |
| C57BL/6 | Gastric Adenocarcinoma | 240 ppm in drinking water for 5 weeks | - | - | - | [10][11] |
| rasH2 | Forestomach Papilloma/Carcinoma & Malignant Lymphoma | 75 mg/kg, single i.p. injection | 100% (forestomach), 86.7-93.3% (lymphoma) | - | - |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols for MNU-induced carcinogenesis in rodent models.
Mammary Gland Carcinogenesis in Rats (Sprague-Dawley)
-
Animal Model: Female Sprague-Dawley rats, typically 50 days of age, are used due to their high susceptibility to MNU-induced mammary tumors.[1]
-
Carcinogen Preparation and Administration: this compound (MNU) is dissolved in a sterile 0.85% NaCl solution, acidified with acetic acid to a pH of 4.0-5.0, immediately before use to ensure its stability. A single intravenous (i.v.) injection of 50 mg/kg body weight is administered.[1]
-
Tumor Monitoring and Endpoint: Animals are palpated for mammary tumors weekly, starting from 4 weeks post-injection. The location, date of appearance, and size of each tumor are recorded. The experiment is typically terminated when tumors reach a certain size (e.g., 2 cm in diameter) or after a predetermined period (e.g., 600 days).[1]
-
Histopathological Analysis: Upon necropsy, all tumors and major organs are collected, fixed in 10% neutral buffered formalin, and embedded in paraffin. Sections are stained with hematoxylin and eosin (H&E) for histological classification of tumors as adenocarcinomas, fibroadenomas, etc.
Prostate Carcinogenesis in Rats (Wistar WU and Fischer 344)
-
Animal Model: Male Wistar WU or Fischer 344 rats are used. These strains have been shown to have a high incidence of prostate tumors with this protocol.[2][3]
-
Induction Protocol:
-
Androgen Deprivation: Rats are treated with an anti-androgen like cyproterone acetate or flutamide for approximately 3 weeks to induce prostatic cell atrophy.[2]
-
Cell Proliferation Stimulation: This is followed by daily injections of testosterone propionate for one to three days to stimulate a wave of cell proliferation in the prostate epithelium.[2]
-
Carcinogen Administration: At the peak of proliferation, a single intravenous or subcutaneous injection of MNU (30-40 mg/kg) is administered.[2]
-
Chronic Testosterone Treatment: Long-term, low-dose testosterone is provided via silastic implants to maintain a hormonal environment conducive to tumor development.[2]
-
-
Tumor Assessment: Rats are monitored for signs of illness. The experiment is terminated at a predetermined time point (e.g., 14 months post-MNU) or when animals become moribund. The prostate and other accessory sex glands are examined for tumors, which are then histologically classified.[2]
Thymic Lymphoma Induction in Mice (C57BL/6J p53+/-)
-
Animal Model: C57BL/6J mice heterozygous for the p53 tumor suppressor gene (p53+/-) are highly susceptible to MNU-induced lymphomas.[7]
-
Carcinogen Administration: A single intraperitoneal (i.p.) injection of MNU at a dose of 75 mg/kg body weight is administered.[7]
-
Tumor Development and Analysis: Mice are monitored for signs of lymphoma, such as dyspnea or lethargy. The experiment typically concludes within six months. At necropsy, the thymus and other lymphoid organs are collected for histopathological and immunohistochemical analysis to confirm the T-cell lineage of the lymphomas.[7]
Signaling Pathways in MNU-Induced Carcinogenesis
The carcinogenic action of MNU is initiated by its ability to act as a potent alkylating agent, directly methylating DNA bases. This leads to the formation of DNA adducts, with O6-methylguanine being a critical mutagenic lesion. If not repaired, this adduct can lead to G:C to A:T transition mutations during DNA replication. These mutations can activate proto-oncogenes and inactivate tumor suppressor genes, driving the process of carcinogenesis.
Key Signaling Pathways
-
Ras-Raf-MEK-ERK (MAPK) Pathway: The activation of Ras proto-oncogenes, particularly through point mutations in codons 12, 13, or 61, is a frequent event in MNU-induced mammary tumors in rats. The mutated Ras protein is constitutively active, leading to the downstream activation of the Raf-MEK-ERK signaling cascade. This pathway promotes cell proliferation, survival, and differentiation, contributing to tumor development.
-
p53 Tumor Suppressor Pathway: The p53 gene, a critical guardian of the genome, is often inactivated in various cancers. While direct mutations in the p53 gene are not always a primary event in MNU-induced tumors in all models, its pathway can be dysregulated. For instance, in some contexts, activated Ras signaling can lead to the upregulation of Mdm2, which in turn targets p53 for degradation.[7] The loss of p53 function compromises cell cycle arrest and apoptosis in response to DNA damage, allowing cells with MNU-induced mutations to proliferate.
-
Hormonal Signaling (Prolactin and Estrogen): In mammary carcinogenesis, hormonal signaling plays a crucial role. Prolactin signaling has been identified as a key factor in the genetic susceptibility to mammary tumors in rats.[4] Similarly, many MNU-induced rat mammary tumors are estrogen receptor-positive and hormone-dependent, highlighting the interplay between chemical carcinogenesis and hormonal stimulation.
Mandatory Visualization
Caption: MNU-induced carcinogenesis signaling pathway.
This guide provides a foundational understanding of the comparative carcinogenicity of MNU in rodent models. For more in-depth information, researchers are encouraged to consult the cited literature.
References
- 1. Review: Animal models of this compound-induced mammary cancer and retinal degeneration with special emphasis on therapeutic trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative genomics of susceptibility to mammary carcinogenesis among inbred rat strains: role of reduced prolactin signaling in resistance of the Copenhagen strain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Rat Strains [anim.med.kyoto-u.ac.jp]
- 5. Opposing effects of Ras on p53: transcriptional activation of mdm2 and induction of p19ARF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of Effects of p53 Null and Gain-of-Function Mutations on Salivary Tumors in MMTV-Hras Transgenic Mice | PLOS One [journals.plos.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. books.google.cn [books.google.cn]
- 9. Rare Occurrence of ras and p53 Gene Mutations in Mouse Stomach Tumors Induced by N–Methyl–N–nitrosourea - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. MNU-induced rat mammary carcinomas: immunohistology and estrogen receptor expression - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Metastatic Potential of MNU-Induced Tumors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of N-methyl-N-nitrosourea (MNU)-induced tumor models for assessing metastatic potential, benchmarked against other common cancer models. We offer a synthesis of experimental data, detailed protocols for key assays, and visualizations of relevant signaling pathways to aid in the selection and application of appropriate models for preclinical research.
Introduction to MNU-Induced Tumor Models
This compound (MNU) is a potent, direct-acting carcinogen widely used to induce tumors in laboratory animals, particularly mammary and gastric carcinomas.[1] These models are valued for their relatively short latency period and high reproducibility, offering a platform to study carcinogenesis and evaluate therapeutic interventions.[1] While MNU-induced primary tumors, especially in the rat mammary gland, are often initially non-metastatic, metastatic variants can be selected and developed, providing valuable tools to investigate the molecular underpinnings of metastatic progression.[2] Furthermore, under specific conditions, such as dose and age at administration, MNU-induced tumors can spontaneously metastasize to distant organs like the lungs, liver, and spleen.[3][4]
Comparative Analysis of Metastatic Potential
The metastatic potential of MNU-induced tumors can be compared with other widely used cancer models, including those induced by the carcinogen 7,12-dimethylbenz[a]anthracene (DMBA) and genetically engineered mouse models (GEMMs) such as MMTV-Neu and MMTV-Wnt-1. The following table summarizes key metastatic characteristics of these models based on available literature.
| Model | Primary Tumor Type | Spontaneous Metastasis | Common Metastatic Sites | Key Molecular Features | Reference |
| MNU-Induced (Rat) | Mammary Adenocarcinoma | Variable; can be selected for or occur spontaneously | Lungs, Lymph Nodes, Liver, Spleen | Hormone receptor-positive | [2][3][4] |
| DMBA-Induced (Rat) | Mammary Adenocarcinoma | Generally low | Lungs (parenchymal) | Hormone receptor-positive | |
| MMTV-Neu (Mouse) | Mammary Adenocarcinoma | High | Lungs (intravascular and parenchymal) | HER2/Neu overexpression | [5][6] |
| MMTV-Wnt-1 (Mouse) | Mammary Adenocarcinoma | Moderate | Lungs | Wnt-1 signaling activation | [7][8] |
Experimental Protocols for Assessing Metastasis
Accurate assessment of metastatic potential relies on robust and reproducible experimental protocols. Below are detailed methodologies for common in vivo assays.
Orthotopic Injection Model for Spontaneous Metastasis
This model recapitulates the natural progression of cancer, where tumor cells first form a primary tumor and then disseminate to distant sites.
Materials:
-
Tumor cells (e.g., metastatic variant of MNU-induced mammary tumor cell line)
-
Sterile phosphate-buffered saline (PBS) or appropriate cell culture medium
-
Anesthetic
-
Surgical instruments (scalpel, forceps, sutures)
-
27-30 gauge needle and syringe
Procedure:
-
Cell Preparation: Culture tumor cells to 80-90% confluency. Harvest cells using trypsin-EDTA, wash with PBS, and resuspend in sterile PBS or medium at the desired concentration (e.g., 1 x 10^6 cells/50 µL). Keep the cell suspension on ice.
-
Animal Preparation: Anesthetize the recipient animal (e.g., female rat or mouse) using an approved protocol. Shave and sterilize the surgical area over the desired mammary fat pad.
-
Injection: Make a small incision to expose the mammary fat pad. Using a syringe with a 27-30 gauge needle, slowly inject the tumor cell suspension into the center of the fat pad.
-
Suturing: Close the incision with sutures or surgical clips.
-
Monitoring: Monitor the animal for primary tumor growth. Tumor size can be measured regularly using calipers.
-
Metastasis Assessment: At a predetermined endpoint or when the primary tumor reaches a specific size, euthanize the animal. Carefully dissect organs such as the lungs, liver, lymph nodes, and spleen. Fix the tissues in 10% neutral buffered formalin for histological analysis to identify and quantify metastatic lesions.
Tail Vein Injection Model for Experimental Metastasis
This model assesses the ability of tumor cells to survive in circulation, extravasate, and colonize a secondary organ, typically the lungs.
Materials:
-
Tumor cell suspension
-
Sterile PBS
-
Animal restrainer
-
27-30 gauge needle and 1 mL syringe
Procedure:
-
Cell Preparation: Prepare a single-cell suspension of tumor cells in sterile PBS at the desired concentration (e.g., 1 x 10^5 to 1 x 10^6 cells/100 µL).
-
Animal Preparation: Place the animal (typically a mouse) in a restrainer to immobilize it and expose the tail.
-
Vein Dilation: Warm the tail using a heat lamp or warm water to dilate the lateral tail veins, making them more visible and accessible for injection.
-
Injection: Clean the tail with an alcohol swab. Insert the needle, bevel up, into one of the lateral tail veins. Slowly inject the cell suspension. Successful injection is indicated by the clearing of blood in the vein.
-
Monitoring: Monitor the animals for signs of distress.
-
Metastasis Assessment: After a predetermined period (e.g., 2-4 weeks), euthanize the animals. Harvest the lungs and other organs of interest. The number of metastatic nodules on the lung surface can be counted. For more detailed analysis, fix the lungs in Bouin's solution or formalin for histological examination.
In Vivo Imaging of Metastasis
Non-invasive imaging techniques allow for the longitudinal monitoring of metastatic progression in living animals.
Materials:
-
Tumor cells engineered to express a reporter gene (e.g., luciferase or a fluorescent protein)
-
In vivo imaging system (e.g., IVIS for bioluminescence, or a fluorescence imaging system)
-
For bioluminescence imaging: D-luciferin substrate
-
Anesthetic
Procedure:
-
Model Establishment: Establish tumors using either the orthotopic or tail vein injection model with reporter-expressing tumor cells.
-
Animal Preparation: Anesthetize the animal. If using bioluminescence imaging, intraperitoneally inject D-luciferin and wait for the appropriate uptake time (typically 10-15 minutes).
-
Imaging: Place the animal in the imaging chamber of the in vivo imaging system. Acquire images according to the manufacturer's instructions.
-
Data Analysis: Quantify the bioluminescent or fluorescent signal in different regions of the animal's body to track the growth of the primary tumor and the development of metastatic lesions over time.
Histological Analysis of Metastatic Lesions
Histology is the gold standard for confirming the presence of metastases and assessing their micromorphology.
Materials:
-
Formalin-fixed tissues
-
Paraffin
-
Microtome
-
Glass slides
-
Hematoxylin and Eosin (H&E) stains
-
Microscope
Procedure:
-
Tissue Processing: Dehydrate the formalin-fixed tissues through a series of graded alcohols, clear in xylene, and embed in paraffin wax.
-
Sectioning: Cut thin sections (e.g., 4-5 µm) of the paraffin-embedded tissues using a microtome and mount them on glass slides.
-
Staining: Deparaffinize and rehydrate the tissue sections. Stain the sections with H&E to visualize cellular morphology.
-
Microscopic Examination: Examine the stained slides under a microscope to identify metastatic tumor cells in the target organs. The number and size of metastatic foci can be quantified. Immunohistochemistry for specific tumor markers can be performed for more definitive identification.
Signaling Pathways in MNU-Induced Tumor Metastasis
Several key signaling pathways are implicated in the metastatic progression of MNU-induced and other breast cancer models. Understanding these pathways is crucial for identifying potential therapeutic targets.
Ras/MAPK Signaling Pathway
The Ras signaling pathway is a critical regulator of cell proliferation, survival, and migration. Mutations in Ras genes are common in many cancers and can contribute to metastatic dissemination.
Caption: The Ras/MAPK signaling cascade in metastasis.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is another central signaling node that governs cell growth, survival, and motility. Its aberrant activation is a frequent event in cancer and is strongly associated with metastasis.
Caption: The PI3K/Akt signaling pathway in cancer metastasis.
TGF-β Signaling Pathway
Transforming growth factor-beta (TGF-β) signaling has a dual role in cancer. While it can suppress tumor growth in the early stages, it often promotes invasion and metastasis in advanced cancers.
Caption: The canonical TGF-β/SMAD signaling pathway in metastasis.
Experimental Workflow for Assessing Metastatic Potential
The following diagram illustrates a typical workflow for assessing the metastatic potential of a novel anti-cancer agent using an MNU-induced tumor model.
Caption: A typical experimental workflow for metastasis assessment.
References
- 1. iv.iiarjournals.org [iv.iiarjournals.org]
- 2. Spontaneously metastasizing variants derived from MNU-induced rat mammary tumour - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lifetime dose-response relationships for mammary tumor induction by a single administration of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of carcinogen dose and age at administration on induction of mammary carcinogenesis by 1-methyl-1-nitrosourea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mouse models of breast cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mouse models of breast cancer metastasis - Wikipedia [en.wikipedia.org]
- 7. Comparison of Expression Profiles of Metastatic versus Primary Mammary Tumors in MMTV-Wnt-1 and MMTV-Neu Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of expression profiles of metastatic versus primary mammary tumors in MMTV-Wnt-1 and MMTV-Neu transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Handling Guide for N-Methyl-N-nitrosourea (NMU)
Topic: Personal Protective Equipment for Handling N-Methyl-N-nitrosourea
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with this compound (NMU). The following procedural steps are designed to ensure the safe handling and disposal of this potent carcinogen.
This compound (NMU) is a powerful carcinogenic, mutagenic, and teratogenic compound.[1][2] It is a pale yellow, crystalline, or powdered solid that requires strict safety protocols to prevent exposure through inhalation, ingestion, or skin contact.[3][4] Due to its hazardous nature, all handling of NMU must be conducted with extreme caution and adherence to the following guidelines.
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory to prevent any direct contact with NMU. Double gloving is a recommended practice.[1]
| PPE Category | Specification | Rationale |
| Hand Protection | Chemically resistant gloves (double-gloved, e.g., nitrile).[1][5] Gloves must be long enough to prevent skin exposure between the glove and the lab coat sleeve. | Prevents dermal absorption of NMU, a known skin irritant and potential carcinogen.[3][6] |
| Eye Protection | Chemical safety goggles or a full-face shield.[1][5][6] | Protects eyes from splashes and aerosols of NMU, which can cause severe irritation. |
| Body Protection | A flame-resistant lab coat, fully buttoned, with long sleeves.[7] | Protects skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 dust mask, N100, or a full-face respirator) is required, especially when handling the powder form or when aerosols may be generated.[5][7][8] | Minimizes the risk of inhaling NMU particles, which is a primary route of exposure.[1] |
Engineering Controls and Work Practices
All procedures involving NMU, including weighing, reconstitution, and administration to animals, must be performed within a certified chemical fume hood or a Class II Type B biological safety cabinet to minimize inhalation exposure.[1][5] The work area should be covered with an absorbent, plastic-backed pad to contain any spills.[5]
Experimental Workflow for Safe Handling of NMU
The following diagram outlines the essential steps for safely handling NMU in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
Emergency Procedures
In the event of an accidental exposure or spill, immediate action is critical.
| Emergency Situation | Immediate Action |
| Skin Contact | Immediately wash the affected area with soap and water for at least 15 minutes.[1] Remove contaminated clothing.[9] |
| Eye Contact | Flush eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids.[3][9] Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air immediately.[9] If breathing is difficult, provide respiratory support and seek medical attention. |
| Ingestion | Rinse the mouth with water.[10] Do NOT induce vomiting.[9][10] Seek immediate medical attention. |
| Minor Spill | For small liquid spills, use absorbent pads to wipe up the material.[1] The spill area should then be decontaminated. For powdered spills, carefully collect the material without creating dust.[3] |
| Major Spill | Evacuate the area and prevent entry.[3] Contact the institution's environmental health and safety office for assistance with cleanup. |
Decontamination and Disposal Plan
Decontamination:
All non-disposable items that come into contact with NMU, such as glassware and animal cages, can be decontaminated. A common method involves soaking the materials for 24 hours in a freshly prepared solution of 10% sodium thiosulfate and 1% sodium hydroxide.[5] After 24 hours, the solution can typically be poured down the drain with copious amounts of water, though local regulations should always be confirmed.[5]
Waste Disposal:
All NMU waste, including unused chemical, contaminated disposable PPE (gloves, lab coats, absorbent pads), and animal bedding, must be disposed of as hazardous waste.[1][5] Contaminated sharps, such as needles and syringes, should be placed in a designated sharps container for incineration.[1][5] All waste containers must be clearly labeled as "Hazardous Waste: this compound".[1] Contact your institution's safety office for hazardous waste pickup and disposal procedures.[5]
References
- 1. safety.net.technion.ac.il [safety.net.technion.ac.il]
- 2. N-Nitroso-N-methylurea (NMU)|High-Purity Carcinogen Research [benchchem.com]
- 3. nj.gov [nj.gov]
- 4. This compound | C2H5N3O2 | CID 12699 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. unthealth.edu [unthealth.edu]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. research.uga.edu [research.uga.edu]
- 8. N-亚硝基-N-甲基脲 Bulk package | Sigma-Aldrich [sigmaaldrich.cn]
- 9. abmole.com [abmole.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
